molecular formula C9H11Cl2NO2 B571504 (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Número de catálogo: B571504
Peso molecular: 236.09 g/mol
Clave InChI: MLKORXUFSMVSBB-QRPNPIFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2NO2 and its molecular weight is 236.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S)-2-amino-3-(3-chlorophenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKORXUFSMVSBB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride chemical structure and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Introduction

This compound is a non-proteinogenic amino acid, structurally classified as a derivative of L-phenylalanine.[1][2][3] The introduction of a chlorine atom at the meta-position of the phenyl ring imparts unique steric and electronic properties compared to its endogenous counterpart. This modification makes it a valuable building block for medicinal chemists and researchers in drug development. Its utility lies in its ability to serve as a molecular scaffold or a pharmacophore in the synthesis of novel peptides and small molecule therapeutics.[4] Understanding its chemical structure, properties, and the analytical methods required for its unambiguous characterization is paramount for its effective application in a research setting.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive overview of the key technical aspects of this compound. It moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and reproducible scientific approach.

Chemical Structure and Physicochemical Properties

The molecule's core is an alanine backbone connected to a 3-chlorobenzyl group. The "(S)" designation denotes the stereochemistry at the α-carbon (C2), which is crucial for its interaction with chiral biological targets. The hydrochloride salt form enhances the compound's stability and aqueous solubility, rendering it more amenable for handling and formulation.

The key structural features are:

  • Chiral Center: The α-carbon is an asymmetric center, leading to two enantiomeric forms. The (S)-enantiomer is typically the biologically relevant form in drug design, mimicking natural L-amino acids.

  • Aromatic Ring: The phenyl ring serves as a bulky, hydrophobic moiety.

  • Chlorine Substituent: The chlorine atom at the C3 position of the ring acts as a weak deactivating group, influencing the ring's electronic properties and potentially forming halogen bonds, which can be critical for molecular recognition and binding affinity.

A summary of its key physicochemical properties is presented below.

PropertyValueSource
Chemical Formula C₉H₁₁Cl₂NO₂Internal Calculation
Molecular Weight 236.10 g/mol Internal Calculation
CAS Number 80126-51-8 (for free base)[5]
Appearance White to off-white powder or crystals[6]
Melting Point 215-216 °C (for free base)[5]
IUPAC Name (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride[5]
InChI Key JJDJLFDGCUYZMN-QMMMGPOBSA-N (for free base)[5]

Synthesis and Purification Overview

The synthesis of enantiomerically pure (S)-2-Amino-3-(3-chlorophenyl)propanoic acid typically involves asymmetric synthesis to control the stereochemistry at the α-carbon. A common strategy is the asymmetric amination of a prochiral precursor derived from 3-chlorobenzaldehyde.

Rationale for Synthetic Strategy: The goal is to achieve high enantiomeric excess (e.e.), as the biological activity of chiral molecules often resides in a single enantiomer. Methods like enzymatic resolution or the use of chiral auxiliaries are employed to ensure the desired (S)-configuration. The final step usually involves the formation of the hydrochloride salt by treating the free amino acid with hydrochloric acid, which facilitates purification by crystallization and improves the compound's handling characteristics.

G cluster_0 Synthetic Workflow Start 3-Chlorobenzaldehyde (Starting Material) Step1 Prochiral Precursor Synthesis (e.g., Azlactone formation) Start->Step1 Step2 Asymmetric Amination (Chiral Catalyst or Auxiliary) Step1->Step2 Step3 Hydrolysis & Deprotection Step2->Step3 Step4 Purification (Free Base) Step3->Step4 Step5 Salt Formation (Treatment with HCl) Step4->Step5 End (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (Final Product) Step5->End

Caption: High-level synthetic workflow for the target compound.

Comprehensive Characterization and Quality Control

A multi-technique, or orthogonal, approach is essential for the definitive characterization of this compound. This ensures not only the correct chemical structure but also high purity, which is critical for its use in sensitive applications like drug discovery.

G cluster_1 Analytical Workflow QC_Start Batch of Synthesized Compound NMR Structural Elucidation (¹H & ¹³C NMR) QC_Start->NMR MS Molecular Weight Verification (LC-MS) QC_Start->MS RP_HPLC Chemical Purity (Reverse-Phase HPLC) QC_Start->RP_HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) QC_Start->Chiral_HPLC QC_End Certificate of Analysis (CoA) NMR->QC_End MS->QC_End RP_HPLC->QC_End Chiral_HPLC->QC_End

Caption: Orthogonal analytical workflow for quality control.

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the gold standard for structural elucidation of organic molecules. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. Together, they provide an unambiguous fingerprint of the molecule.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides due to high solubility.

  • Solvent Choice Rationale: D₂O is used to avoid a large interfering solvent proton signal and to exchange with the labile amine (NH₃⁺) and carboxylic acid (COOH) protons, causing their signals to disappear. This simplifies the spectrum and helps in peak assignment.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a ¹³C NMR spectrum, typically with proton decoupling.

  • Data Analysis:

    • ¹H NMR: Expect signals for the aromatic protons (around 7.2-7.5 ppm), the α-proton (a triplet or dd around 4.0-4.5 ppm), and the β-protons (a doublet of doublets or multiplet around 3.1-3.4 ppm). The integration of these peaks should correspond to a 4:1:2 ratio.[7]

    • ¹³C NMR: Expect distinct signals for the carboxylic carbon (~170-175 ppm), the aromatic carbons (125-140 ppm), the α-carbon (~55-60 ppm), and the β-carbon (~35-40 ppm).

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: Mass spectrometry provides a direct measurement of the mass-to-charge ratio (m/z) of the ionized molecule, serving as a powerful confirmation of its elemental composition and molecular weight.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.

  • Ionization Rationale: Electrospray ionization (ESI) in positive ion mode is the method of choice. The amine group is readily protonated, making the molecule easy to ionize and detect as [M+H]⁺, where M is the free base.

  • Data Acquisition: Infuse the sample directly or via an LC system into an ESI-MS instrument (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

  • Data Analysis: The primary ion observed should correspond to the protonated free base (C₉H₁₀ClNO₂). The expected monoisotopic mass for [M+H]⁺ is approximately 200.0473 Da. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) should also be visible at M and M+2, providing further structural confirmation.[8]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is essential for separating the main compound from any impurities (process-related or degradation products) and for separating the two enantiomers. Two distinct HPLC methods are required for a complete purity profile.[9][10]

Protocol 1: Reverse-Phase HPLC for Chemical Purity

  • Column: C18 stationary phase (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) or formic acid (Mobile Phase A) and acetonitrile with 0.1% of the same acid (Mobile Phase B). The acid improves peak shape for the amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the phenyl ring absorbs, typically around 210-225 nm.[11]

  • Analysis: Inject a known concentration of the sample. The chemical purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 2: Chiral HPLC for Enantiomeric Purity

  • Column: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralpak series) are commonly used for separating amino acid derivatives.

  • Mobile Phase: Typically a normal-phase solvent system like a mixture of hexane/isopropanol or a polar organic mode with acetonitrile/methanol, often with acidic or basic additives to improve separation. Method development is required to find the optimal conditions.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detector at 210-225 nm.

  • Analysis: Inject the sample. The two enantiomers, (S) and (R), will have different retention times. The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

Applications in Research and Drug Development

As a constrained phenylalanine analog, this compound is a versatile tool for:

  • Peptide Modification: Incorporating this amino acid into a peptide sequence can induce specific secondary structures (e.g., turns or helices) and increase resistance to enzymatic degradation by proteases.

  • Pharmacophore Development: The 3-chlorophenyl group can be used to probe hydrophobic binding pockets in target proteins, where the chlorine atom can form specific halogen bonds or other electrostatic interactions to enhance binding affinity and selectivity.[4]

  • Prodrug Design: The amino acid moiety can be used to improve the pharmacokinetic properties of a parent drug, for example, by enhancing solubility or targeting amino acid transporters for improved absorption.[][13]

Handling, Storage, and Safety

  • Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Hazard statements indicate potential for skin, eye, and respiratory irritation.[5][14]

  • Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at refrigerator temperatures is recommended.[6][15] The hydrochloride salt is generally stable under these conditions.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a well-defined chemical entity with significant potential in modern chemical biology and drug discovery. Its value, however, is contingent upon a thorough and accurate characterization of its structure, purity, and stereochemistry. The integrated analytical workflow described in this guide, employing NMR, MS, and both reverse-phase and chiral HPLC, provides a self-validating system to ensure the quality and integrity of this important research compound. Adherence to these robust analytical principles empowers researchers to confidently build upon this molecular foundation in their pursuit of novel scientific discoveries.

References

An In-depth Technical Guide on the Core Mechanism of Action of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride is a synthetic amino acid derivative, a chlorinated analogue of phenylalanine. While direct research on the specific mechanism of action of the meta-chloro isomer is not extensively documented in publicly available literature, its structural similarity to the well-characterized para-chlorophenylalanine (PCPA) provides a strong basis for a hypothesized mechanism. This guide delineates the proposed primary mechanism of action for this compound as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. We will explore the established effects of chlorophenylalanine isomers on the serotonergic system, provide detailed experimental protocols to validate this hypothesis, and discuss the potential applications of this compound in neuroscience research and drug development.

Introduction: The Serotonergic System and the Role of Tryptophan Hydroxylase

The serotonergic system, with serotonin (5-hydroxytryptamine, 5-HT) as its primary neurotransmitter, is a crucial modulator of a vast array of physiological and psychological processes, including mood, sleep, appetite, and cognition. The biosynthesis of serotonin begins with the essential amino acid L-tryptophan. The initial and rate-limiting step in this pathway is the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).

There are two known isoforms of TPH:

  • TPH1: Primarily found in peripheral tissues, such as the gut and pineal gland, where it is responsible for the majority of the body's serotonin production.

  • TPH2: Predominantly expressed in the raphe nuclei of the brainstem, responsible for the synthesis of serotonin in the central nervous system (CNS).

Given its critical role, TPH is a significant target for pharmacological intervention in various neurological and psychiatric disorders.

Hypothesized Mechanism of Action: Inhibition of Tryptophan Hydroxylase

Based on extensive research on its structural isomer, para-chlorophenylalanine (PCPA), the primary hypothesized mechanism of action for this compound is the irreversible inhibition of tryptophan hydroxylase .

PCPA, also known as fenclonine, is a well-established and potent irreversible inhibitor of TPH[1][2]. This inhibition leads to a profound and long-lasting depletion of serotonin in both the central and peripheral nervous systems[1][3][4]. The structural difference between the subject of this guide and PCPA is the position of the chlorine atom on the phenyl ring (meta vs. para). While this positional difference can influence the specific binding affinity and inhibitory potency, the fundamental mechanism of action is likely conserved due to the overall structural similarity.

The Chemistry of Inhibition

The proposed mechanism of TPH inhibition by chlorophenylalanine analogues involves the compound acting as a substrate analogue. The enzyme's active site recognizes the phenylalanine-like structure, allowing the inhibitor to bind. It is believed that during the catalytic process, a reactive intermediate is formed that covalently binds to a residue within the active site of TPH, leading to its irreversible inactivation. Recovery of serotonin synthesis after administration of such an inhibitor is not due to the dissociation of the inhibitor, but rather requires the de novo synthesis of new TPH enzyme molecules[1].

Cellular and Physiological Consequences of TPH Inhibition

The inhibition of TPH and subsequent depletion of serotonin can have widespread effects on the organism. These effects are dose-dependent and can be observed across various physiological systems.

  • Neurochemical Effects: The most direct consequence is a significant reduction in the levels of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain and peripheral tissues[5]. Some studies on PCPA have noted that at high doses, there might be minor effects on other catecholamines like norepinephrine and dopamine, though its selectivity for the serotonergic system is its defining characteristic[1].

  • Behavioral Effects: Depletion of central serotonin is associated with a range of behavioral changes, including alterations in sleep patterns, feeding behavior, and exploratory activity[5][6].

  • Therapeutic and Research Applications: The ability to selectively deplete serotonin has made TPH inhibitors invaluable tools in neuroscience research to elucidate the role of the serotonergic system in various behaviors and disease models[2]. Clinically, TPH inhibitors have been explored for conditions such as carcinoid syndrome, where peripheral serotonin overproduction is a key feature[2][7].

Experimental Validation of the Hypothesized Mechanism

To confirm that this compound acts as a TPH inhibitor, a series of in vitro and in vivo experiments are necessary.

In Vitro Enzyme Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on TPH1 and TPH2 activity and to characterize the nature of this inhibition.

Protocol:

  • Enzyme Source: Recombinant human TPH1 and TPH2 enzymes.

  • Substrate: L-tryptophan.

  • Cofactors: Catalytic amount of ferrous iron (Fe²⁺) and a regenerating system for the pterin cofactor (e.g., dithiothreitol and dihydropteridine reductase).

  • Inhibitor Concentrations: A range of concentrations of this compound and a known TPH inhibitor (e.g., PCPA) as a positive control.

  • Assay Procedure:

    • Pre-incubate the enzyme with the inhibitor for varying durations to assess time-dependent inhibition.

    • Initiate the reaction by adding the substrate and cofactors.

    • Incubate at 37°C for a defined period.

    • Terminate the reaction (e.g., by adding perchloric acid).

    • Quantify the product, 5-hydroxytryptophan (5-HTP), using High-Performance Liquid Chromatography (HPLC) with fluorescence or electrochemical detection.

  • Data Analysis:

    • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Perform kinetic studies (e.g., Lineweaver-Burk plots) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

    • Conduct dialysis or gel filtration experiments after pre-incubation with the inhibitor to determine if the inhibition is reversible or irreversible.

Table 1: Hypothetical In Vitro TPH Inhibition Data

CompoundTPH1 IC₅₀ (µM)TPH2 IC₅₀ (µM)Nature of Inhibition
This compoundTo be determinedTo be determinedTo be determined
para-chlorophenylalanine (PCPA) (Control)~50[7]Similar to TPH1Irreversible
In Vivo Serotonin Depletion Study in a Rodent Model

Objective: To assess the effect of systemic administration of this compound on brain and peripheral serotonin levels.

Protocol:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer various doses of this compound (e.g., 50, 100, 200 mg/kg, intraperitoneally) or vehicle control for a specified number of days. A group treated with PCPA will serve as a positive control.

  • Tissue Collection: At different time points after the final dose, euthanize the animals and collect brain regions (e.g., striatum, hippocampus, cortex) and peripheral tissues (e.g., duodenum).

  • Neurochemical Analysis:

    • Homogenize the tissues in an appropriate buffer.

    • Analyze the levels of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) using HPLC with electrochemical detection.

    • Normalize the neurotransmitter levels to the total protein content of the tissue homogenate.

  • Data Analysis: Compare the 5-HT and 5-HIAA levels in the drug-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Table 2: Expected Outcome of In Vivo Serotonin Depletion Study

Treatment GroupBrain 5-HT Levels (% of Control)Brain 5-HIAA Levels (% of Control)
Vehicle Control100%100%
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid (low dose)Dose-dependent decreaseDose-dependent decrease
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid (high dose)Significant decreaseSignificant decrease
para-chlorophenylalanine (PCPA) (Control)<10%[5]<10%[5]

Visualization of the Proposed Mechanism and Experimental Workflow

Serotonin Biosynthesis and TPH Inhibition Pathway

G cluster_synthesis Serotonin Biosynthesis Pathway cluster_inhibition Proposed Mechanism of Inhibition L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP Tryptophan Hydroxylase (TPH) (Rate-limiting step) Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Aromatic L-amino acid decarboxylase (AADC) TargetCompound (S)-2-Amino-3-(3-chlorophenyl)propanoic acid TPH_enzyme TPH Active Site TargetCompound->TPH_enzyme Binds to Inactive_TPH Irreversibly Inactivated TPH TPH_enzyme->Inactive_TPH Covalent Modification

Caption: Proposed inhibition of serotonin synthesis by (S)-2-Amino-3-(3-chlorophenyl)propanoic acid.

Experimental Workflow for Mechanism Validation

G cluster_workflow Experimental Validation Workflow Start Hypothesis: Inhibition of TPH InVitro In Vitro Studies: TPH Enzyme Inhibition Assay Start->InVitro InVivo In Vivo Studies: Rodent Serotonin Depletion Start->InVivo DataAnalysis Data Analysis: IC50, Kinetic Parameters, Neurotransmitter Levels InVitro->DataAnalysis InVivo->DataAnalysis Conclusion Conclusion on Mechanism of Action DataAnalysis->Conclusion

Caption: Workflow for validating the hypothesized mechanism of action.

Broader Implications and Future Directions

While primarily used as a research tool and a building block in peptide synthesis, understanding the precise mechanism of action of this compound is crucial for its potential applications[8]. If confirmed as a potent TPH inhibitor, it could be a valuable pharmacological agent for:

  • Peripheral Serotonin-Related Disorders: Investigating and potentially treating conditions characterized by excessive peripheral serotonin, such as carcinoid syndrome and irritable bowel syndrome.

  • Neuroscience Research: Serving as a more specific tool to dissect the distinct roles of TPH1 and TPH2, should differential inhibitory activity be observed.

  • Drug Development: Acting as a scaffold for the design of novel TPH inhibitors with improved pharmacokinetic and pharmacodynamic properties[7].

Future research should focus on conducting the proposed validation experiments. Furthermore, studies on its blood-brain barrier permeability will be essential to determine its potential for CNS-targeted applications. Comparative studies with its ortho and para isomers would also provide valuable structure-activity relationship (SAR) data for the rational design of next-generation TPH inhibitors.

Conclusion

While direct experimental evidence is currently lacking, the structural analogy to para-chlorophenylalanine strongly suggests that this compound functions as an irreversible inhibitor of tryptophan hydroxylase. This proposed mechanism provides a solid foundation for its utility as a research tool and a starting point for further pharmacological development. The experimental protocols outlined in this guide offer a clear path to rigorously test this hypothesis and fully elucidate the biochemical and physiological effects of this compound.

References

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Introduction: A Strategic Building Block in Modern Drug Discovery

This compound is a non-proteinogenic amino acid that has garnered significant interest within the pharmaceutical and biotechnology sectors. As a derivative of the essential amino acid L-phenylalanine, it provides a synthetically versatile scaffold for medicinal chemists. The introduction of a chlorine atom onto the phenyl ring at the meta-position is not a trivial modification; it fundamentally alters the electronic and steric properties of the side chain. This substitution can enhance binding affinities to biological targets, improve metabolic stability, and modulate the pharmacokinetic profile of parent compounds.

This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application and analytical validation. The content herein is curated for researchers, scientists, and drug development professionals who require a comprehensive understanding of this valuable synthetic intermediate. The CAS Number for the parent free amino acid, (2S)-2-amino-3-(3-chlorophenyl)propanoic acid, is 80126-51-8 .[1] The hydrochloride salt is typically supplied under this same identifier.

Physicochemical and Structural Characteristics

The precise physicochemical properties of this compound are critical for its handling, formulation, and reaction setup. The data presented below has been consolidated from various authoritative sources.

PropertyValueSource(s)
CAS Number 80126-51-8 (for parent compound)[1]
Molecular Formula C₉H₁₁Cl₂NO₂Calculated
Molecular Weight 236.09 g/mol Calculated
Appearance White to off-white powder[1]
Melting Point 215-216 °C (for parent compound)[1]
IUPAC Name (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride[1]
InChI Key JJDJLFDGCUYZMN-QMMMGPOBSA-N (for parent compound)[1]
Canonical SMILES C1=CC(=CC(=C1)CC(C(=O)O)N)Cl.ClPubChem

Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry, driven by the stereospecific requirements of biological systems. The paramount challenge in synthesizing (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is the precise control of the stereocenter at the α-carbon. Asymmetric synthesis methodologies are therefore not merely optional, but essential.

Core Synthetic Strategy: Asymmetric Alkylation

A robust and widely adopted strategy involves the asymmetric alkylation of a chiral glycine enolate equivalent. The Schöllkopf bis-lactim ether method is a classic and effective example of this approach.[2][3]

Causality of Experimental Choices:

  • Chiral Auxiliary: The use of a chiral auxiliary, such as the valine-derived bis-lactim ether, establishes a chiral environment. This auxiliary directs the incoming electrophile to a specific face of the enolate, thereby inducing asymmetry in the newly formed C-C bond.

  • Strong Base: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) is required to quantitatively deprotonate the α-carbon, forming the nucleophilic enolate. This ensures the reaction proceeds efficiently without side reactions.

  • Electrophile: 3-Chlorobenzyl bromide serves as the electrophile, providing the required 3-chlorophenylmethyl side chain.

  • Acidic Hydrolysis: The final step involves acidic hydrolysis to cleave the chiral auxiliary and liberate the desired amino acid as its hydrochloride salt. This step must be performed under conditions that do not cause racemization of the newly formed stereocenter.

Experimental Protocol: Generalized Asymmetric Synthesis

This protocol is a generalized representation based on established methodologies for asymmetric amino acid synthesis.[2][3]

  • Step 1: Deprotonation. The chiral bis-lactim ether of glycine is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon) and cooled to -78 °C.

  • Step 2: Enolate Formation. A stoichiometric equivalent of n-BuLi is added dropwise to the solution, allowing the formation of the chiral enolate. The reaction is stirred at -78 °C for 30-60 minutes.

  • Step 3: Alkylation. A solution of 3-chlorobenzyl bromide in anhydrous THF is added slowly to the enolate solution. The reaction is maintained at -78 °C and allowed to proceed for several hours until completion, monitored by Thin Layer Chromatography (TLC).

  • Step 4: Quenching. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Step 5: Extraction and Purification. The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated under reduced pressure. The resulting diastereomeric product is purified by column chromatography.

  • Step 6: Hydrolysis. The purified intermediate is treated with aqueous hydrochloric acid (e.g., 2-6 M HCl) and heated to reflux for several hours to hydrolyze the bis-lactim ether.

  • Step 7: Isolation. Upon cooling, the product, this compound, often crystallizes from the aqueous solution and can be isolated by filtration, washed with a cold solvent, and dried under vacuum.

G cluster_synthesis Asymmetric Synthesis Workflow A Chiral Glycine Equivalent B Deprotonation (n-BuLi, -78°C) A->B C Chiral Enolate B->C D Alkylation with 3-Chlorobenzyl Bromide C->D E Diastereomeric Intermediate D->E F Purification (Chromatography) E->F G Acidic Hydrolysis (HCl) F->G H Final Product: (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl G->H

Caption: Generalized workflow for the asymmetric synthesis of the target amino acid.

Applications in Drug Development and Peptide Science

The primary value of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid lies in its role as a non-canonical amino acid (ncAA) for incorporation into peptides and other small molecule therapeutics.[4][]

Expert Insights:

  • Modulation of Pharmacological Properties: The chlorine atom is a weak deactivating group and is lipophilic. Its incorporation can enhance hydrophobic interactions within a receptor's binding pocket, potentially increasing potency. Furthermore, the C-Cl bond is robust and can block sites of metabolic attack (e.g., aromatic hydroxylation), thereby increasing the in vivo half-life of a peptide therapeutic.[6]

  • Conformational Constraint: The steric bulk of the chlorophenyl group can introduce conformational constraints into a peptide backbone. This can lock the peptide into a more bioactive conformation, improving receptor selectivity and reducing off-target effects.

  • Peptide Library Synthesis: This building block is frequently used in the solid-phase peptide synthesis (SPPS) of compound libraries. By systematically replacing native amino acids like Phenylalanine or Tyrosine with this analog, researchers can rapidly generate a diverse set of molecules for high-throughput screening to identify novel leads.

G Peptide ... AA(n) Peptide Bond AA(n+1) ... SPPS Solid-Phase Peptide Synthesis (SPPS) Peptide->SPPS BuildingBlock (S)-2-Amino-3- (3-chlorophenyl)propanoic acid BuildingBlock->SPPS ModifiedPeptide Modified Peptide with Enhanced Properties SPPS->ModifiedPeptide G cluster_qc Analytical Workflow for Enantiomeric Purity A Sample of (S)-Amino Acid B Derivatization (Marfey's Reagent) A->B C L-S Diastereomer B->C D Reversed-Phase HPLC C->D E Chromatogram D->E F Peak Integration & %ee Calculation E->F G Purity Report F->G

References

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility Profile of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Executive Summary

This compound, a derivative of L-phenylalanine, is a compound of interest in biochemical research and as a building block in medicinal chemistry.[1][2] A thorough understanding of its solubility profile is fundamental for its application, particularly in drug development, where solubility directly influences bioavailability, formulation, and overall therapeutic efficacy. This guide provides a comprehensive technical overview of the theoretical and practical aspects of this compound's solubility. We will explore its physicochemical properties, the critical influence of pH and solvent composition, and the impact of temperature. Furthermore, this document details robust, field-proven experimental protocols for accurately determining both thermodynamic and kinetic solubility, providing researchers with the necessary tools to generate reliable and reproducible data.

Introduction: The Critical Role of Solubility

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone physicochemical property in pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, poor aqueous solubility can lead to low and erratic absorption, hindering its clinical potential. This compound is a chiral amino acid derivative, supplied as a hydrochloride salt.[3] This salt form is intentionally chosen to enhance aqueous solubility compared to its free acid or zwitterionic form. Understanding its behavior in various aqueous and organic media is paramount for designing effective formulation strategies, from simple solutions for in-vitro assays to complex delivery systems for in-vivo applications.

This guide synthesizes theoretical principles with actionable experimental protocols to provide a complete solubility profile. We will delve into the causal mechanisms behind its solubility behavior, grounded in its molecular structure and the principles of physical chemistry.

Physicochemical Properties

A baseline understanding of the molecule's physical and chemical properties is essential before exploring its solubility. These characteristics govern its interactions with different solvent environments.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride[4]
Synonyms L-3-Chlorophenylalanine HCl, H-Phe(3-Cl)-OH·HCl[2][3]
CAS Number 80126-51-8 (for free acid)[2][5]
Molecular Formula C₉H₁₁Cl₂NO₂Calculated
Molecular Weight 236.09 g/mol Calculated
Appearance White to off-white powder[5][6]
Melting Point 215-216 °C (for free acid)[5][6]
pKa (Predicted) ~2.17 (Carboxylic Acid), ~9.1 (Amine)[6]

Theoretical Solubility Profile & Influencing Factors

The solubility of this compound is not a single value but a complex function of its environment. Its structure, featuring a carboxylic acid, an amino group, and a chlorinated phenyl ring, dictates its behavior.

The Overriding Impact of pH on Aqueous Solubility

The presence of two ionizable groups—the α-carboxylic acid and the α-amino group—makes pH the most critical factor governing aqueous solubility. As a hydrochloride salt, the amino group is protonated, rendering the molecule a cation in solution and promoting solubility in water. The solubility of amino acids is typically lowest at their isoelectric point (pI), where the net charge is zero, and increases significantly as the pH moves into acidic or basic ranges where the molecule becomes charged.[7][8]

The relationship between pH, pKa, and the concentration of ionized and unionized species is described by the Henderson-Hasselbalch equation. For this compound, at low pH (pH < 2), both the amino and carboxyl groups will be protonated, resulting in a net positive charge. As the pH increases, the carboxylic acid deprotonates, forming the zwitterion, which has lower solubility. At high pH (pH > 10), the amino group deprotonates, resulting in a net negative charge and another increase in solubility.[9] This U-shaped pH-solubility profile is characteristic of most amino acids.[7][10]

G Low_pH Low pH (<2) Cationic Form High Solubility pI Isoelectric Point (pI) Zwitterionic Form Minimum Solubility Low_pH->pI + OH⁻ (Carboxyl Deprotonation) High_pH High pH (>10) Anionic Form High Solubility pI->High_pH + OH⁻ (Amine Deprotonation)

Caption: pH-dependent ionic states of the compound.

Solubility in Common Laboratory Solvents

While aqueous solubility is key for biological relevance, solubility in organic solvents is crucial for synthesis, purification, and the preparation of stock solutions for screening assays.

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The hydrochloride salt form is expected to have the highest solubility in water. In alcohols like methanol and ethanol, solubility is generally lower. These alcohols can act as anti-solvents when added to aqueous solutions of amino acids, a principle often used in crystallization processes.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Dimethyl sulfoxide (DMSO) is an excellent solvent for a wide range of compounds and is commonly used for preparing high-concentration stock solutions. Qualitative data for the related free acid suggests good solubility in DMSO.[6] For a similar compound, 2-Amino-3-(2-chlorophenyl)propanoic acid, a solubility of 40 mg/mL in DMSO has been reported.[13]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Due to the high polarity of the amino acid salt, solubility in nonpolar solvents is expected to be negligible.

The Influence of Temperature

The dissolution of most solids, including many amino acids, is an endothermic process, meaning it requires an input of energy to break the crystal lattice bonds.[14] Consequently, the solubility of this compound is expected to increase with rising temperature.[15] This relationship is described by the van't Hoff equation. Experimental studies on L-phenylalanine have confirmed that its solubility in water and water/ethanol mixtures increases with temperature.[12][16] This property is critical for developing crystallization protocols but also means that temperature control is essential for obtaining reproducible solubility data.

Experimental Determination of Solubility

Theoretical predictions must be confirmed by empirical data. The choice of experimental method depends on the stage of research, with high-throughput methods used in early discovery and more rigorous equilibrium methods used in later-stage development.

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

It is vital to distinguish between kinetic and thermodynamic solubility, as the values can differ significantly and have different implications.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when a DMSO stock is added to an aqueous buffer. It reflects the rate of dissolution versus the rate of precipitation and is often higher than thermodynamic solubility. It is useful for high-throughput screening to flag potential issues early.

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over a prolonged period (typically 24-48 hours). This is the gold-standard measurement required for regulatory submissions and detailed formulation work.

G cluster_0 Kinetic Solubility (High-Throughput) cluster_1 Thermodynamic Solubility (Equilibrium) K_Start Start: DMSO Stock Solution K_Add Add to Aqueous Buffer K_Start->K_Add K_Incubate Short Incubation (1-2 hours) K_Add->K_Incubate K_Filter Filter/Centrifuge K_Incubate->K_Filter K_Analyze Analyze Supernatant (e.g., HPLC-UV, Nephelometry) K_Filter->K_Analyze T_Start Start: Solid Compound T_Add Add Excess Solid to Solvent T_Start->T_Add T_Incubate Equilibrate with Agitation (24-48 hours) T_Add->T_Incubate T_Filter Filter (0.22 µm PVDF) T_Incubate->T_Filter T_Analyze Analyze Saturated Solution (e.g., HPLC-UV) T_Filter->T_Analyze

Caption: Workflow comparison of kinetic and thermodynamic solubility assays.

Protocol: Equilibrium Shake-Flask Method (Thermodynamic)

This protocol describes the definitive method for determining thermodynamic solubility. The extended equilibration time is the causal factor that ensures a true equilibrium is reached.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., pH 7.4 phosphate-buffered saline, deionized water)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or 0.22 µm syringe filters (PVDF)

  • Calibrated analytical balance

  • HPLC-UV system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial (e.g., 2-5 mg). The key is to ensure undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent (e.g., 1 mL) to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not change between 24 and 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes for the excess solid to settle. Carefully separate the supernatant by either centrifuging at high speed (e.g., 14,000 rpm for 15 mins) or filtering through a 0.22 µm syringe filter. Causality Note: This step is critical to prevent solid particulates from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a standard stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration.

    • Create a calibration curve by making serial dilutions of the stock solution.

    • Dilute the saturated supernatant from step 4 into the mobile phase range of the calibration curve.

    • Analyze the standards and the diluted sample by HPLC-UV.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to obtain the final solubility value (e.g., in mg/mL or mM).

Data Interpretation and Presentation

The following table presents an illustrative solubility profile based on the theoretical principles discussed and data from analogous compounds. Researchers must generate their own experimental data for definitive values.

Solvent SystemTemperature (°C)pHExpected Solubility (mg/mL)Expected Solubility (mM)
Deionized Water25~3.0-4.0> 20> 84.7
Phosphate Buffer252.0> 50> 211.8
Phosphate Buffer257.41 - 54.2 - 21.2
Phosphate Buffer377.42 - 88.5 - 33.9
Ethanol25N/A< 1< 4.2
DMSO25N/A> 40> 169.4

Conclusion and Formulation Implications

The solubility profile of this compound is dominated by its zwitterionic character and the presence of the hydrochloride salt.

  • High Aqueous Solubility at Low pH: The compound is expected to be highly soluble in acidic conditions, making it suitable for oral formulations designed to dissolve in the stomach or for acidic parenteral formulations.

  • Potential for Precipitation: A significant drop in solubility is anticipated as the pH approaches neutral (pH 6-8). This is a critical consideration for intravenous administration, where the injection of an acidic solution into the bloodstream (pH ~7.4) could cause precipitation at the injection site. Buffering or the use of co-solvents may be required.

  • Temperature Dependence: The positive correlation between temperature and solubility can be leveraged during formulation manufacturing but also necessitates controlled storage conditions.

  • Stock Solution Preparation: DMSO is the recommended solvent for preparing high-concentration stock solutions for in-vitro screening purposes.

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this compound. By applying these principles and protocols, researchers can generate the high-quality data needed to advance their scientific and drug development objectives.

References

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a halogenated derivative of the essential amino acid phenylalanine, serves as a crucial building block in medicinal chemistry and drug development. Its structural integrity and purity are paramount for its application in synthesizing novel therapeutic agents. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to unequivocally characterize this compound. By delving into the theoretical underpinnings and practical considerations of each method, this guide offers researchers, scientists, and drug development professionals a robust framework for the spectroscopic identification and verification of this compound, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction: The Significance of Spectroscopic Characterization

In the realm of pharmaceutical sciences, the precise structural elucidation of a molecule is the bedrock upon which all subsequent research and development are built. This compound, by virtue of its chlorine-substituted phenyl ring, introduces unique electronic and steric properties that are leveraged in the design of targeted therapeutics. Spectroscopic techniques provide a non-destructive window into the molecular architecture, offering a detailed "fingerprint" that confirms identity, purity, and structural nuances.

This guide moves beyond a mere presentation of data, aiming to provide a causal understanding of the spectroscopic signatures. We will explore why specific peaks appear where they do and how the hydrochloride salt form influences the spectral output compared to its zwitterionic counterpart. This approach is designed to empower the reader to not only interpret spectra but also to anticipate and troubleshoot experimental outcomes.

Molecular Structure and its Spectroscopic Implications

The molecular structure of this compound dictates its interaction with electromagnetic radiation and its behavior in a mass spectrometer. The key structural features include a chiral alpha-carbon, a protonated amine group (ammonium), a carboxylic acid, and a 3-chlorophenyl substituent on the side chain. Each of these components will give rise to characteristic signals in the NMR, IR, and MS spectra.

Molecular_Structure cluster_amino_acid This compound mol C1 H1 H C1->H1 NH3 NH₃⁺ C1->NH3 COOH COOH C1->COOH C_beta CβH₂ C1->C_beta C_ar1 C C_beta->C_ar1 Cl_ion C_ar2 C C_ar1->C_ar2 C_ar3 C C_ar2->C_ar3 C_ar4 C C_ar3->C_ar4 Cl Cl C_ar3->Cl C_ar5 C C_ar4->C_ar5 C_ar6 C C_ar5->C_ar6 C_ar6->C_ar1

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments and their connectivity. Due to the limited availability of specific experimental data in public databases, the following table outlines the expected chemical shifts based on the analysis of its structural analogs and general principles of NMR spectroscopy.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
Aromatic-H (4 protons)7.2 - 7.5Multiplet-Protons on the chlorinated benzene ring are deshielded. The meta-substitution pattern will lead to a complex multiplet.
α-H~4.3Triplet or Doublet of Doublets~6-8The α-proton is adjacent to the electron-withdrawing ammonium and carboxylic acid groups, shifting it downfield. It couples with the two β-protons.
β-CH₂~3.2 - 3.4Multiplet~6-8, ~14 (geminal)The two β-protons are diastereotopic due to the adjacent chiral center and will appear as a complex multiplet, coupling with the α-proton and each other.
NH₃⁺8.0 - 9.0Broad Singlet-Protons on the ammonium group are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on the solvent and concentration.
COOH10.0 - 12.0Broad Singlet-The carboxylic acid proton is highly deshielded and acidic, appearing as a broad singlet far downfield. It is also subject to exchange.

Causality in Experimental Choices:

  • Solvent Selection: Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common solvents for amino acid hydrochlorides. In D₂O, the NH₃⁺ and COOH protons will exchange with deuterium, causing their signals to disappear from the spectrum.[1][2] This can be a useful technique for identifying these peaks. DMSO-d₆ is often preferred as it can solubilize the compound without proton exchange, allowing for the observation of all protons.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR. For aqueous solutions, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) may be used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm) Rationale
C=O (Carboxylic acid)~170 - 175The carbonyl carbon is highly deshielded due to the electronegativity of the attached oxygen atoms.
Aromatic C-Cl~134The carbon directly attached to the chlorine atom is deshielded.
Aromatic C-H~125 - 132Carbons in the aromatic ring appear in this typical region.
Aromatic C (ipso)~138The carbon attached to the side chain is slightly deshielded.
α-C~55The α-carbon is attached to the electronegative nitrogen and the carbonyl group.
β-C~37The β-carbon is a standard aliphatic carbon.

Expert Insights:

The chemical shifts in ¹³C NMR are sensitive to the electronic environment. The electron-withdrawing effect of the chlorine atom will influence the chemical shifts of the aromatic carbons. The protonation state of the amine and carboxylic acid groups also plays a significant role in determining the chemical shifts of the α and carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of key functional groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Rationale
O-H stretch (Carboxylic acid)2500 - 3300BroadThe O-H bond in the carboxylic acid is involved in hydrogen bonding, leading to a very broad absorption band.
N-H stretch (Ammonium)2800 - 3200Medium, BroadThe N-H stretching vibrations of the NH₃⁺ group appear as a broad band, often overlapping with the O-H stretch.
C=O stretch (Carboxylic acid)1700 - 1730StrongThe carbonyl group gives a strong, sharp absorption in this region. In the hydrochloride salt, it is a non-ionized carboxylic acid.
C=C stretch (Aromatic)1450 - 1600Medium to WeakStretching vibrations of the carbon-carbon bonds in the aromatic ring.
C-Cl stretch600 - 800Medium to StrongThe carbon-chlorine bond stretch is typically found in the fingerprint region.

Trustworthiness Through Self-Validating Protocols:

  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common.[3][4] For the KBr method, it is crucial to use dry KBr and to grind the sample finely to avoid scattering of the IR beam.[5] ATR is often simpler as it requires minimal sample preparation.[4]

  • Background Correction: A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet must be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

IR_Spectroscopy_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing KBr KBr Pellet Background Record Background KBr->Background ATR ATR ATR->Background Sample Record Sample Spectrum Background->Sample Correction Background Correction Sample->Correction Analysis Peak Analysis Correction->Analysis

Caption: A simplified workflow for acquiring an FT-IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This technique is invaluable for determining the molecular weight and for gaining structural information from the fragmentation pattern.

Expected Mass Spectral Data:

  • Molecular Ion (M⁺): For the free base, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid, the expected molecular weight is approximately 199.63 g/mol . In electrospray ionization (ESI), a common technique for amino acids, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 200.64.[6][7] The presence of chlorine will result in a characteristic isotopic pattern, with a peak at [M+H+2]⁺ that is about one-third the intensity of the [M+H]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentation Pathways:

    • Loss of H₂O and CO: A common fragmentation pathway for amino acids is the loss of water and carbon monoxide from the carboxylic acid group.

    • Loss of the Carboxylic Acid Group: Cleavage of the bond between the α-carbon and the carboxylic acid group can occur.

    • Side-Chain Fragmentation: The bond between the α and β carbons can break, leading to fragments characteristic of the 3-chlorobenzyl side chain.

Authoritative Grounding in Experimental Choices:

  • Ionization Technique: Electrospray ionization (ESI) is particularly well-suited for amino acids as it is a soft ionization technique that minimizes fragmentation of the molecular ion.[8] It is often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures.[9]

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap instruments.[6] High-resolution mass spectrometers can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments.

Mass_Spectrometry_Process Sample Sample Introduction Ionization Ionization (e.g., ESI) Sample->Ionization Mass_Analyzer Mass Analysis (m/z) Ionization->Mass_Analyzer Detector Detection Mass_Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: The fundamental stages of a mass spectrometry experiment.

Conclusion: A Unified Spectroscopic Portrait

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. Each technique offers a unique and complementary piece of the molecular puzzle. NMR elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups and provides information about bonding. Mass spectrometry determines the molecular weight and offers insights into the molecule's stability and fragmentation patterns. For researchers and professionals in drug development, a thorough understanding and proficient application of these spectroscopic methods are indispensable for ensuring the quality, purity, and identity of this vital chemical building block, thereby upholding the principles of scientific integrity and accelerating the path to new therapeutic discoveries.

References

A Technical Guide to the Research Applications of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a chlorinated analog of L-phenylalanine, presents significant potential as a research tool, primarily due to its structural similarity to known inhibitors of serotonin synthesis.[1][2] This guide synthesizes the current understanding of this compound, postulating its mechanism of action as an inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[3][4] By drawing parallels with its well-studied isomer, p-chlorophenylalanine (pCPA), this document outlines potential applications in neuroscience and oncology.[3][5][6][7] We provide detailed, field-proven experimental protocols for in vitro enzyme activity assays, in vivo serotonin depletion studies, and analytical quantification methods. This guide serves as an authoritative resource, enabling researchers to design and execute rigorous investigations into the serotonergic system and tryptophan metabolism using this promising compound.

Introduction to this compound

This compound, hereafter referred to as 3-Cl-L-Phe, is a non-proteinogenic amino acid derivative.[8] Its structure, featuring a chlorine atom at the meta position of the phenyl ring, distinguishes it from the endogenous amino acid L-phenylalanine. This modification is key to its anticipated biological activity. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions for experimental use.

1.1 Chemical and Physical Properties

A clear understanding of the compound's properties is essential for proper handling, storage, and preparation of experimental solutions.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride
Synonyms 3-Chloro-L-phenylalanine HCl, m-Chloro-L-phenylalanine HCl[1][2]
CAS Number 80126-51-8 (free base)[8]
Molecular Formula C₉H₁₁Cl₂NO₂Inferred
Molecular Weight 236.10 g/mol Inferred
Appearance White to off-white powder
Melting Point 215-216 °C (free base)
Purity Typically >95%
1.2 Structural Analogy and Mechanistic Hypothesis

The primary rationale for investigating 3-Cl-L-Phe stems from its close structural resemblance to p-chlorophenylalanine (pCPA or Fenclonine). pCPA is a well-established, irreversible inhibitor of tryptophan hydroxylase (TPH).[3][4] TPH is the enzyme that catalyzes the first and rate-limiting step in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[9][10]

Given this structural similarity, it is hypothesized that 3-Cl-L-Phe also functions as a TPH inhibitor. By competing with the natural substrate, L-tryptophan, at the enzyme's active site, 3-Cl-L-Phe is expected to reduce the synthesis of serotonin. This targeted depletion of serotonin, both centrally and peripherally, opens up a wide array of research applications.

Proposed Mechanism of Action: Tryptophan Hydroxylase Inhibition

Serotonin synthesis is initiated by TPH, which exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut and pineal gland, and TPH2, the predominant form in the brain's serotonergic neurons.[10][11][12] Both isoforms convert L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then rapidly decarboxylated to form serotonin.[13]

By inhibiting TPH, 3-Cl-L-Phe can serve as a powerful tool to probe the function of the serotonergic system. This mechanism is distinct from other common pharmacological tools like Selective Serotonin Reuptake Inhibitors (SSRIs), which act by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability.[13] In contrast, TPH inhibitors reduce the total amount of serotonin produced.[13]

2.1 The Serotonin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the serotonin synthesis pathway and the proposed site of action for 3-Cl-L-Phe.

Serotonin_Pathway cluster_synthesis Serotonin Synthesis TRP L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) TRP->HTP TPH (Tryptophan Hydroxylase) SHT Serotonin (5-HT) HTP->SHT AADC (Aromatic L-amino acid decarboxylase) Inhibitor (S)-2-Amino-3-(3-chlorophenyl) propanoic acid HCl Inhibitor->TRP Inhibitor->HTP Blocks Synthesis

Figure 1: Proposed inhibition of Tryptophan Hydroxylase (TPH) by 3-Cl-L-Phe.

Potential Research Applications

The ability to pharmacologically deplete serotonin enables the investigation of its role in a multitude of physiological and pathological processes.

3.1 Neuroscience Research

Serotonin is a crucial neurotransmitter implicated in the regulation of mood, sleep, appetite, and cognition.[14] Depleting central serotonin levels with 3-Cl-L-Phe can help elucidate its specific functions.

  • Models of Depression and Anxiety: While SSRIs are used to treat depression by increasing serotonin, studying the effects of its depletion can provide critical insights into the underlying neurobiology of these disorders.[15] Animal models with depleted serotonin often exhibit altered behaviors in tests like the forced swim test, elevated plus-maze, and social interaction tests.[15][16][17]

  • Sleep and Circadian Rhythms: Serotonin is a precursor to melatonin and plays a role in regulating sleep-wake cycles.[18] Studies using pCPA have shown profound effects on sleep architecture, including a reduction in both NREM and REM sleep.[18] 3-Cl-L-Phe could be used to explore the specific contributions of serotonin to circadian rhythm maintenance and sleep regulation.[15]

  • Cognitive Function and Behavioral Flexibility: The serotonergic system modulates cognitive functions such as learning, memory, and decision-making.[19] Serotonin depletion studies can reveal its role in behavioral flexibility and impulse control, which are often disrupted in psychiatric conditions like OCD and ADHD.[16][19]

3.2 Oncology and Peripheral Disorders

Over 90% of the body's serotonin is produced in the gastrointestinal tract, where it regulates motility and secretion.[20] Dysregulation of peripheral serotonin is implicated in several diseases.

  • Carcinoid Syndrome and Neuroendocrine Tumors: Some tumors produce excessive amounts of serotonin, leading to carcinoid syndrome, characterized by flushing and diarrhea. TPH inhibitors are a validated therapeutic strategy for managing these symptoms.[4][12] 3-Cl-L-Phe could be investigated as a tool to study tumor growth and symptom progression in preclinical models.

  • Irritable Bowel Syndrome (IBS): Serotonin is a key signaling molecule in the gut-brain axis and is involved in the pathophysiology of IBS.[11][20] Peripherally-restricted TPH inhibitors are being explored as treatments for diarrhea-predominant IBS.[20] 3-Cl-L-Phe could be used in animal models to study visceral hypersensitivity and gut motility.

Experimental Protocols & Methodologies

The following protocols provide a framework for investigating the effects of 3-Cl-L-Phe. They are designed with internal controls to ensure scientific rigor.

4.1 In Vitro Tryptophan Hydroxylase (TPH) Activity Assay

This protocol is designed to confirm the inhibitory activity of 3-Cl-L-Phe on the TPH enzyme directly. A fluorometric method is described, which offers a continuous and sensitive measurement of enzyme activity.[21][22]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of 3-Cl-L-Phe for TPH1 or TPH2.

Principle: The hydroxylation of L-tryptophan to 5-HTP results in a significant increase in fluorescence. The rate of this increase is proportional to TPH activity and can be monitored in real-time.[22]

Materials:

  • Purified recombinant TPH1 or TPH2 enzyme

  • 100 mM MES buffer, pH 7.0

  • L-tryptophan

  • 6-methyltetrahydropterin (BH₄ analog)

  • Ferrous ammonium sulfate

  • Catalase

  • Dithiothreitol (DTT)

  • 3-Cl-L-Phe hydrochloride

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Prepare Reagent Stocks: Prepare concentrated stock solutions of all reagents in the appropriate buffer and store them on ice. 3-Cl-L-Phe should be dissolved and serially diluted to create a range of concentrations for IC₅₀ determination.

  • Prepare Master Mix: On the day of the assay, prepare a reaction master mix containing MES buffer, L-tryptophan, 6-methyltetrahydropterin, ferrous ammonium sulfate, catalase, and DTT at 2x the final desired concentration.[21]

    • Causality: DTT is included to prevent the oxidation of the pterin cofactor, and catalase removes hydrogen peroxide, a byproduct that can damage the enzyme.[21]

  • Plate Setup: Add 50 µL of the 2x master mix to each well of the 96-well plate.

  • Add Inhibitor: Add 25 µL of the various dilutions of 3-Cl-L-Phe to the appropriate wells. For control wells, add 25 µL of vehicle (the same buffer used to dissolve the compound). Include "no enzyme" and "no substrate" controls.

  • Initiate Reaction: Pre-incubate the plate at the desired reaction temperature (e.g., 25°C) for 5-10 minutes. Initiate the reaction by adding 25 µL of purified TPH enzyme solution to each well.

  • Fluorescence Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

    • Excitation: ~300 nm

    • Emission: ~330 nm

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Plot the percentage of inhibition against the logarithm of the 3-Cl-L-Phe concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

4.2 In Vivo Serotonin Depletion Study in Rodents

This protocol describes a typical workflow for assessing the efficacy of 3-Cl-L-Phe in depleting brain serotonin levels in a mouse or rat model.

Objective: To quantify the reduction in serotonin and its major metabolite, 5-HIAA, in specific brain regions following administration of 3-Cl-L-Phe.

InVivo_Workflow cluster_setup Phase 1: Acclimation & Dosing cluster_testing Phase 2: Post-Dosing cluster_analysis Phase 3: Neurochemical Analysis A1 Animal Acclimation (1 week) A2 Baseline Behavioral Testing (Optional) A1->A2 A3 Group Assignment (Vehicle vs. 3-Cl-L-Phe) A2->A3 A4 Compound Administration (e.g., i.p. injection) Dose: 150-300 mg/kg A3->A4 B1 Time Point Selection (e.g., 24, 48, 72 hours) A4->B1 B2 Post-Treatment Behavioral Testing (e.g., Open Field, EPM) B1->B2 C1 Euthanasia & Brain Dissection (e.g., Hippocampus, Striatum) B2->C1 C2 Tissue Homogenization (Perchloric Acid) C1->C2 C3 HPLC-ECD Analysis (Quantify 5-HT & 5-HIAA) C2->C3 C4 Statistical Analysis C3->C4

Figure 2: Experimental workflow for an in vivo serotonin depletion study.

Step-by-Step Methodology:

  • Animal Acclimation: House animals (e.g., male C57BL/6 mice or Sprague-Dawley rats) under standard conditions with a 12:12 light-dark cycle for at least one week before the experiment.

  • Dosing Preparation: Prepare 3-Cl-L-Phe in a suitable vehicle (e.g., 0.9% saline). The dose will need to be optimized, but based on studies with pCPA, a starting range of 150-300 mg/kg administered intraperitoneally (i.p.) is a reasonable starting point.[6][7] A vehicle-only solution must be prepared for the control group.

  • Administration: Randomly assign animals to control (vehicle) and treatment (3-Cl-L-Phe) groups. Administer the compound or vehicle via i.p. injection.

    • Self-Validation: The vehicle-treated group is the critical negative control, demonstrating that the observed effects are due to the compound and not the injection stress or vehicle itself.

  • Time Course: Euthanize cohorts of animals at different time points post-injection (e.g., 24, 48, 72 hours) to determine the onset and duration of serotonin depletion.

  • Tissue Collection: Following euthanasia, rapidly dissect the brains on ice. Isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum, raphe nuclei) as these areas have different levels of serotonergic innervation. Immediately freeze tissues on dry ice or in liquid nitrogen and store at -80°C.

  • Sample Preparation: Homogenize the frozen tissue samples in an ice-cold solution, typically 0.1 M perchloric acid, to precipitate proteins and stabilize the monoamines.[23]

  • Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C for 20-30 minutes.[23]

  • Analysis: Filter the supernatant and analyze it for serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA) content using HPLC with electrochemical detection (HPLC-ECD).

4.3 Analytical Quantification via HPLC-ECD

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is the gold standard for quantifying monoamine neurotransmitters and their metabolites due to its exceptional sensitivity and selectivity.[14][24][25]

Objective: To accurately measure the concentrations of 5-HT and 5-HIAA in brain tissue homogenate supernatants.

Principle: The sample is injected into a reversed-phase C18 column where compounds are separated based on their physicochemical properties. As the electroactive compounds (5-HT and 5-HIAA) elute from the column, they pass over an electrode set at a specific oxidative potential. This oxidation generates an electrical current that is directly proportional to the amount of the analyte present.[14][24]

Typical HPLC-ECD Parameters:

  • System: Integrated HPLC system with a refrigerated autosampler and an electrochemical detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A buffered aqueous/organic solution. A common composition includes sodium phosphate, EDTA, sodium octyl sulfate (as an ion-pairing agent), and methanol, with the pH adjusted to an acidic range (e.g., pH 3.7).[23]

    • Causality: The acidic pH ensures the analytes are protonated, and the ion-pairing agent improves their retention and separation on the C18 column.

  • Flow Rate: 0.8 - 1.0 mL/min.[23]

  • Detector: Glassy carbon working electrode with an Ag/AgCl reference electrode.

  • Potential: +0.65 to +0.75 V (oxidative potential).[21]

  • Quantification: Concentrations are determined by comparing the peak areas of the analytes in the samples to those of a standard curve generated from known concentrations of 5-HT and 5-HIAA.[21]

Conclusion and Future Directions

This compound is a promising pharmacological tool for the targeted depletion of serotonin. Based on its strong structural analogy to pCPA, it is hypothesized to be an effective inhibitor of tryptophan hydroxylase. This guide provides the foundational knowledge and detailed protocols for researchers to validate this mechanism and explore its utility in neuroscience, oncology, and gastrointestinal research. Future studies should focus on directly comparing the potency and specificity of 3-Cl-L-Phe with pCPA, determining its pharmacokinetic profile, and assessing its effects on both TPH1 and TPH2 isoforms to understand its potential for either central or peripheral-selective applications.

References

A Strategic Guide to Unveiling the Biological Potential of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the systematic biological activity screening of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to elucidate the compound's pharmacological profile. Moving beyond a simple listing of protocols, this guide delves into the rationale behind experimental choices, ensuring a robust and logically sound screening cascade.

Introduction: The Promise of a Novel Phenylalanine Analogue

This compound is a derivative of the amino acid phenylalanine.[1] Unnatural amino acids and their derivatives are of significant interest in medicinal chemistry and drug discovery as they provide a pathway to novel therapeutics with potentially improved pharmacological properties.[2][3] These modifications to the basic amino acid structure can lead to enhanced stability, target selectivity, and cell permeability.[2] The introduction of a chlorophenyl group, in particular, can modulate the electronic and steric properties of the molecule, potentially influencing its interaction with biological targets.[3]

While its primary utility has been noted as a building block in the synthesis of more complex molecules, particularly in the realm of neuropharmacology, its intrinsic biological activity remains largely unexplored.[4] This guide, therefore, presents a systematic strategy to unlock the therapeutic potential of this compound.

Part 1: Foundational In Vitro Profiling

The initial phase of screening is designed to cast a wide net, identifying potential areas of biological activity and assessing the compound's general cellular effects. This stage is critical for generating initial hypotheses about the compound's mechanism of action.

Cytotoxicity and Cell Viability Assessment

Before delving into specific functional assays, it is imperative to determine the compound's inherent cytotoxicity. This foundational step ensures that subsequent observations of biological activity are not merely artifacts of cell death. A variety of in vitro assays are available for this purpose, each with its own advantages.[5]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293, or a cancer cell line relevant to a specific therapeutic area) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad, for instance, from 0.1 µM to 100 µM, to capture a full dose-response curve. Replace the existing medium with the compound-containing medium. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a period relevant to the expected mechanism of action, typically 24, 48, or 72 hours.

  • MTT Addition: Following incubation, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).

ParameterDescription
Cell Line(s) HeLa, HEK293, A549 (or other relevant lines)
Compound Concentration Range 0.1 µM to 100 µM (or broader if necessary)
Incubation Time 24, 48, and 72 hours
Readout Absorbance at 570 nm
Derived Value IC50 (Half-maximal inhibitory concentration)

Table 1: Key Parameters for Cytotoxicity Screening.

Broad-Spectrum Phenotypic Screening

Phenotypic screening is a powerful, unbiased approach to drug discovery that focuses on identifying compounds that produce a desired change in a cellular or organismal phenotype, without a preconceived notion of the molecular target.[6][7][8] This method is particularly valuable for novel compounds where the mechanism of action is unknown.[7]

Experimental Workflow: High-Content Imaging for Morphological Profiling

Figure 1: High-Content Phenotypic Screening Workflow.

Part 2: Target-Based and Mechanistic Investigations

Based on the initial profiling, a more focused investigation into specific molecular targets and pathways can be undertaken. The structural similarity of this compound to phenylalanine suggests potential interactions with targets that recognize amino acids or their derivatives.

Receptor Binding Assays

Given its amino acid-like structure, the compound could potentially interact with various receptors, including G-protein coupled receptors (GPCRs) or ion channels that have amino acid binding sites. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor.[9][10][11]

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a known radiolabeled ligand for the target receptor, and varying concentrations of this compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can then be used to calculate the inhibitory constant (Ki).

ParameterValue
IC50 Concentration of test compound that displaces 50% of the radioligand
Ki Inhibitory constant, calculated from the IC50 and the concentration and Kd of the radioligand

Table 2: Key Outputs of a Receptor Binding Assay.

Enzyme Inhibition Assays

Many enzymes utilize amino acids as substrates or are regulated by them. Therefore, screening for enzyme inhibition is a logical step.[12][13] A general protocol for an enzyme inhibition assay is outlined below and can be adapted for specific enzymes of interest.[13]

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme of interest.[13] Prepare solutions of the enzyme, its substrate, and a range of concentrations of this compound.

  • Enzyme-Inhibitor Pre-incubation: In a microplate, pre-incubate the enzyme with the test compound for a defined period to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Reaction Monitoring: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value.

Figure 2: Workflow for a General Enzyme Inhibition Assay.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for confirming target engagement in a cellular context.[14][15][16] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[14][15][16] This allows for the direct measurement of drug-protein interactions within living cells.[14]

Experimental Protocol: CETSA®

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Shock: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and untreated samples. A shift in the melting curve indicates target engagement.

Part 3: Advanced Mechanistic and In Vivo Characterization

Should the preceding in vitro screens yield promising results, the subsequent steps would involve a deeper dive into the mechanism of action and an initial assessment of in vivo activity.

Signaling Pathway Analysis

If a specific target or pathway is implicated, further studies are necessary to understand the downstream consequences of compound binding. This can involve a variety of techniques, including:

  • Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins.

  • Reporter Gene Assays: To quantify the activation or inhibition of specific transcription factors.

  • Multiplex Immunoassays: To simultaneously measure the levels of multiple cytokines or other signaling molecules.

Preliminary In Vivo Evaluation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in a disease-relevant context. This typically involves:

  • Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Efficacy Studies: To evaluate the therapeutic effect of the compound in an appropriate animal model of disease.

Conclusion: A Roadmap to Discovery

The biological activity screening of a novel compound like this compound requires a systematic and hypothesis-driven approach. This guide provides a robust framework for such an endeavor, beginning with broad, unbiased screens and progressively narrowing the focus to specific targets and pathways. By adhering to these principles of scientific integrity and logical progression, researchers can efficiently and effectively unlock the therapeutic potential of this and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of non-canonical amino acids into peptide sequences is a powerful tool in modern drug discovery and chemical biology. Halogenated phenylalanine derivatives, such as (S)-2-Amino-3-(3-chlorophenyl)propanoic acid, are of particular interest as they can modulate the physicochemical and biological properties of peptides, including metabolic stability and receptor binding affinity[1]. The presence of a chlorine atom on the phenyl ring introduces unique electronic and steric characteristics that can be exploited to fine-tune the performance of peptide-based therapeutics[2][3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the critical aspects of this process, from the initial preparation of the amino acid to the final cleavage and purification of the target peptide, with a focus on overcoming the challenges associated with sterically hindered amino acids.

Physicochemical Properties of Fmoc-(S)-2-Amino-3-(3-chlorophenyl)propanoic acid

Prior to its use in SPPS, the free amino acid hydrochloride must be converted to its N-α-Fmoc protected form, Fmoc-(S)-2-Amino-3-(3-chlorophenyl)propanoic acid (Fmoc-L-Phe(3-Cl)-OH). This derivative is a white to off-white powder with the following properties:

PropertyValueReference
CAS Number 198560-44-0[3][4]
Molecular Formula C₂₄H₂₀ClNO₄[3][4]
Molecular Weight 421.9 g/mol [3][4]
Appearance White to off-white powder[3][4]
Storage Conditions 0 - 8 °C[3][4]

The presence of the chlorine atom at the meta-position of the phenyl ring increases the steric bulk of the amino acid side chain, which can present challenges during the coupling reaction in SPPS[5].

Core Principles of Incorporation via Fmoc-SPPS

The incorporation of Fmoc-L-Phe(3-Cl)-OH follows the standard cycle of Fmoc-based SPPS, which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The process can be visualized as follows:

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-Phe(3-Cl)-OH + Activator) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Next Amino Acid Cleavage Cleavage & Deprotection (TFA-based cocktail) Washing2->Cleavage Final Amino Acid Cycle->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Detailed Protocols

PART 1: Resin Selection and Preparation

The choice of resin depends on whether the desired peptide has a C-terminal carboxylic acid or amide. For a C-terminal amide, Rink Amide resin is a suitable choice. For a C-terminal carboxylic acid, a highly acid-labile resin such as 2-chlorotrityl chloride resin is recommended to allow for mild cleavage conditions that preserve the final peptide.

Protocol 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

PART 2: Fmoc Deprotection

The removal of the Fmoc protecting group from the N-terminus of the growing peptide chain is a critical step to allow for the subsequent coupling of the next amino acid.

Protocol 2: Standard Fmoc Deprotection

  • To the swelled resin, add a solution of 20% piperidine in DMF.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

PART 3: Coupling of Fmoc-(S)-2-Amino-3-(3-chlorophenyl)propanoic acid

Due to the steric hindrance imparted by the 3-chlorophenyl side chain, the choice of coupling reagent and reaction conditions is crucial for achieving high coupling efficiency and minimizing the formation of deletion sequences[5]. Standard coupling reagents may be insufficient. Potent uronium/aminium or phosphonium salt-based reagents are highly recommended[5].

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIC/Oxyma (N,N'-Diisopropylcarbodiimide with Ethyl 2-cyano-2-(hydroxyimino)acetate)

Protocol 3: HBTU-Mediated Coupling (Recommended)

This protocol is a robust starting point for the efficient incorporation of Fmoc-L-Phe(3-Cl)-OH[1].

  • In a separate vial, dissolve Fmoc-L-Phe(3-Cl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid/HBTU solution.

  • Allow the mixture to pre-activate for 1-2 minutes at room temperature.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (colorless or yellow beads) indicates a complete reaction. If the test is positive (blue or purple beads), a second coupling is recommended.

Protocol 4: DIC/Oxyma-Mediated Coupling

This method offers an alternative, particularly when aiming to minimize racemization.

  • In a separate vial, dissolve Fmoc-L-Phe(3-Cl)-OH (3-5 equivalents) and OxymaPure® (3-5 equivalents) in DMF.

  • Add the solution to the deprotected peptide-resin.

  • Add DIC (3-5 equivalents) to the reaction vessel.

  • Agitate the reaction mixture for 1-3 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Perform a Kaiser test to monitor the reaction progress.

The relationship between the key components in the coupling step is illustrated below:

Coupling_Reaction cluster_reactants Reactants FmocAA Fmoc-L-Phe(3-Cl)-OH ActivatedAA Activated Amino Acid FmocAA->ActivatedAA Activator Coupling Reagent (e.g., HBTU, DIC/Oxyma) Activator->ActivatedAA Base Base (e.g., DIPEA) Base->ActivatedAA CoupledPeptide Extended Peptide-Resin ActivatedAA->CoupledPeptide PeptideResin Deprotected Peptide-Resin (Free N-terminus) PeptideResin->CoupledPeptide

Figure 2: Key components of the amino acid coupling step.

PART 4: Cleavage and Deprotection

Once the peptide synthesis is complete, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed. A common and effective method involves the use of a trifluoroacetic acid (TFA)-based cleavage cocktail.

Protocol 5: Standard TFA Cleavage

  • After the final Fmoc deprotection and washing, thoroughly dry the peptide-resin under vacuum.

  • Prepare a cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to trap reactive cationic species generated during cleavage.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10 times the volume of the TFA solution).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

PART 5: Purification and Analysis

The final step is to purify the crude peptide to the desired level of purity, typically using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol 6: Peptide Purification by RP-HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile containing 0.1% TFA.

  • Purify the peptide using a preparative or semi-preparative C18 RP-HPLC column.

  • Employ a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized on an analytical scale first[6][7].

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect the fractions containing the target peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Coupling Efficiency (Positive Kaiser Test) - Steric hindrance of Fmoc-L-Phe(3-Cl)-OH.- Insufficient activation time or reagent equivalents.- Peptide aggregation on the resin.- Use a more potent coupling reagent (HATU, HBTU, PyBOP, COMU).- Increase coupling time and/or reagent equivalents.- Perform a double coupling.- Use a different solvent system (e.g., NMP instead of DMF).
Low Yield of Crude Peptide - Incomplete cleavage from the resin.- Loss of peptide during precipitation/washing steps.- Extend cleavage time or use a stronger cleavage cocktail if necessary.- Ensure the ether used for precipitation is sufficiently cold.- Minimize the number of washing steps while ensuring adequate removal of scavengers.
Side Product Formation - Incomplete Fmoc deprotection.- Side reactions during cleavage.- Ensure complete Fmoc removal by extending deprotection times or using fresh piperidine solution.- Use an appropriate scavenger cocktail during cleavage to minimize side reactions.

Conclusion

The successful incorporation of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid into peptides via Fmoc-SPPS is readily achievable with careful consideration of the coupling conditions. The primary challenge of steric hindrance can be effectively overcome by employing potent activating reagents such as HBTU or DIC/Oxyma. The protocols outlined in this guide provide a robust framework for researchers to synthesize peptides containing this valuable non-canonical amino acid, thereby enabling the exploration of novel peptide therapeutics with enhanced properties.

References

Application Notes and Protocols: The Strategic Use of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Non-Natural Amino Acids in Modern Drug Discovery

In the landscape of contemporary drug discovery, the twenty canonical amino acids represent only the starting point for therapeutic innovation. The strategic incorporation of non-proteinogenic, or unnatural, amino acids (UAAs) has emerged as a powerful tool for medicinal chemists.[1][2] These custom-designed building blocks allow for the precise modulation of a peptide or small molecule's pharmacological profile, overcoming inherent limitations of natural peptide therapeutics such as poor metabolic stability and low bioavailability.[1][3] By introducing novel side chains or stereochemistries, researchers can enhance potency, selectivity, stability against enzymatic degradation, and cell permeability.[1][2][3]

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a halogenated derivative of L-phenylalanine, is one such UAA that offers significant potential in drug design. The introduction of a chlorine atom at the meta-position of the phenyl ring is not a trivial substitution; it fundamentally alters the electronic and steric properties of the side chain. This modification can lead to enhanced binding affinity through halogen bonding or other non-covalent interactions, improve resistance to metabolic oxidation, and favorably influence the conformational properties of the parent molecule.[4][5] These attributes make it a valuable building block for synthesizing innovative therapeutic agents, particularly in the realm of neuroscience and peptide-based drug development.[5]

This guide provides an in-depth exploration of the applications of this compound, focusing on its utility as a strategic building block in the design of Neuropeptide FF (NPFF) receptor antagonists. We will delve into the scientific rationale, provide detailed experimental protocols for its incorporation into peptides, and outline methods for the characterization of the final products.

Physicochemical and Handling Properties

A clear understanding of the starting material is paramount for its successful application.

PropertyValueSource
IUPAC Name (2S)-2-amino-3-(3-chlorophenyl)propanoic acid hydrochloride[6]
Synonyms 3-Chloro-L-phenylalanine HCl, H-Phe(3-Cl)-OH·HCl[6]
CAS Number 80126-51-8 (for free base)[6]
Molecular Formula C₉H₁₁Cl₂NO₂[6]
Molecular Weight 236.09 g/mol [6]
Appearance White to off-white powder[7]
Storage Store at 2-8 °C, keep dry[7]

Safety and Handling: this compound is classified as a hazardous substance. It may cause skin, eye, and respiratory irritation.[6] Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete handling and emergency procedures.

Application Focus: Design of Neuropeptide FF (NPFF) Receptor Antagonists

Scientific Rationale

The Neuropeptide FF (NPFF) system is a key modulator of pain, opioid function, and other physiological processes.[2][8] The endogenous ligands, such as the octapeptide FLFQPQRF-NH₂, exert their effects by activating two G-protein coupled receptors (GPCRs), NPFFR1 and NPFFR2.[2][8] A primary function of this system is its "anti-opioid" activity, where activation of NPFF receptors can counteract the analgesic effects of opioids like morphine.[8] Consequently, developing antagonists for NPFF receptors is a promising therapeutic strategy for enhancing opioid analgesia and potentially treating opioid withdrawal.[9]

Structure-activity relationship (SAR) studies of NPFF and its analogs have shown that the C-terminal phenylalanine residue is crucial for receptor binding and activation. Modifying this residue is a logical starting point for antagonist design. The rationale for incorporating (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (Phe(3-Cl)) in place of the native Phenylalanine is threefold:

  • Enhanced Binding Affinity: The chlorine atom is an electronegative group that can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich pockets in the receptor's binding site. This can lead to a more potent and selective antagonist.

  • Increased Metabolic Stability: The C-H bonds on the phenyl ring are susceptible to metabolic oxidation by cytochrome P450 enzymes. The presence of a chlorine atom can block this metabolic pathway, thereby increasing the half-life and bioavailability of the peptide.

  • Conformational Constraint: The steric bulk and electronic nature of the chlorine atom can influence the preferred conformation of the peptide backbone and the side chain's orientation. This can lock the peptide into a conformation that is more favorable for binding to the receptor in an antagonistic mode. Studies on halogenated phenylalanine analogs in other peptide systems have shown they can significantly impact aggregation kinetics and fibril morphology, demonstrating their profound effect on peptide structure.[4]

Signaling Pathway of NPFF Receptors

NPFF receptors (NPFFR1 and NPFFR2) are classical GPCRs that primarily couple to the inhibitory G-protein, Gαi/o.[1] Upon agonist binding, the receptor undergoes a conformational change, leading to the exchange of GDP for GTP on the Gα subunit. The activated Gαi/o subunit then dissociates and inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1] Reduced cAMP levels result in decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream cellular targets, ultimately leading to the physiological response. An antagonist containing Phe(3-Cl) would bind to the receptor but fail to induce this conformational change, thereby blocking the downstream signaling cascade.

NPFF_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPFF_Antagonist (S)-2-Amino-3-(3-chlorophenyl)propanoic acid containing Antagonist NPFFR NPFFR1 / NPFFR2 (GPCR) NPFF_Antagonist->NPFFR Binds & Blocks NPFF_Agonist NPFF Agonist (e.g., FLFQPQRFa) NPFF_Agonist->NPFFR Binds & Activates G_Protein Gαi/o-GDP (Inactive) NPFFR->G_Protein Activates G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GDP→GTP Exchange AC Adenylyl Cyclase (AC) G_Protein_Active->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Modulation of Cellular Response (e.g., Anti-Opioid Effect) PKA->Response

Caption: NPFF Receptor Signaling and Antagonist Action.

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating (S)-2-Amino-3-(3-chlorophenyl)propanoic acid using standard Fmoc chemistry. The target peptide for this example is a simple tetrapeptide: Tyr-Gly-Gly-Phe(3-Cl)-NH₂.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH

  • Fmoc-(S)-2-Amino-3-(3-chlorophenyl)propanoic acid (Fmoc-Phe(3-Cl)-OH)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether, cold

  • SPPS reaction vessel

  • Shaker

Workflow Diagram:

SPPS_Workflow start Start: Rink Amide Resin swell 1. Swell Resin in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 couple 4. Couple Amino Acid (Fmoc-AA-OH, DIC, Oxyma) wash1->couple wash2 5. Wash (DMF, DCM) couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat deprotect_final 6. Final Fmoc Deprotection repeat->deprotect_final wash_final 7. Wash and Dry Resin deprotect_final->wash_final cleave 8. Cleavage & Side-Chain Deprotection (TFA Cocktail) wash_final->cleave precipitate 9. Precipitate Peptide in Cold Ether cleave->precipitate purify 10. Purify by RP-HPLC precipitate->purify end End: Characterized Peptide purify->end

Caption: Standard Fmoc Solid-Phase Peptide Synthesis Cycle.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place 0.1 mmol of Rink Amide resin in the reaction vessel.

    • Swell the resin in DMF (5 mL) for 1 hour with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Fmoc-Phe(3-Cl)-OH):

    • Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 5 mL portion of the piperidine solution for 15 minutes.

    • Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL) to remove all traces of piperidine.

    • Coupling:

      • In a separate vial, dissolve Fmoc-Phe(3-Cl)-OH (0.4 mmol, 4 eq), OxymaPure® (0.4 mmol, 4 eq) in DMF (2 mL).

      • Add DIC (0.4 mmol, 4 eq) to the amino acid solution and pre-activate for 5 minutes.

      • Add the activated amino acid solution to the resin.

      • Agitate at room temperature for 2 hours.

    • Washing: Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Chain Elongation (Glycine and Tyrosine):

    • Repeat the deprotection, washing, and coupling steps for each subsequent amino acid (Fmoc-Gly-OH twice, then Fmoc-Tyr(tBu)-OH).

    • Causality Note: Using a 4-fold excess of amino acid and coupling reagents ensures the reaction goes to completion, which is critical for achieving high purity of the final peptide. Steric hindrance from the chloro-substituted phenyl group is not expected to be a major issue, but for more hindered UAAs, stronger coupling agents like HATU or extended coupling times may be necessary.

  • Final Deprotection:

    • After the final coupling (Fmoc-Tyr(tBu)-OH), perform a final Fmoc deprotection step as described in step 2.

    • Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and finally methanol (3 x 5 mL).

    • Dry the peptide-resin under high vacuum for at least 2 hours.

  • Cleavage and Side-Chain Deprotection:

    • Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Caution: TFA is highly corrosive. Work in a fume hood).

    • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

    • Agitate at room temperature for 3 hours.

    • Causality Note: TIS is included as a scavenger to trap the reactive carbocations generated from the cleavage of the tBu protecting group on Tyrosine, preventing side reactions with the peptide.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the TFA solution.

    • Add the TFA solution dropwise to a 50 mL conical tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

    • Centrifuge the mixture (3000 x g, 5 min), decant the ether, and wash the peptide pellet twice with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Analytical Characterization

1. Reverse-Phase HPLC (RP-HPLC) for Purification and Purity Assessment:

  • System: A standard analytical/semi-preparative HPLC system with a C18 column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is a good starting point. The hydrophobicity added by the chlorine atom may require a slightly steeper or higher final concentration of acetonitrile compared to the non-chlorinated analog.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Procedure: Dissolve the crude peptide in a small amount of Mobile Phase A. Inject onto the column and collect fractions corresponding to the major peak. Analyze the purity of the collected fractions using the same gradient. Pool pure fractions and lyophilize.

2. Mass Spectrometry (MS) for Identity Confirmation:

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Mass: Calculate the theoretical monoisotopic mass of the target peptide (Tyr-Gly-Gly-Phe(3-Cl)-NH₂). Due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will show a characteristic isotopic pattern with a prominent M+2 peak approximately one-third the intensity of the main M peak. This is a key diagnostic feature for successful incorporation.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the peptide sequence. The fragmentation pattern will be similar to the native peptide, but the mass of the y-ions and b-ions containing the Phe(3-Cl) residue will be shifted accordingly. The benzyl group of phenylalanine can influence fragmentation, and this effect may be modulated by the chloro-substituent.[10]

3. Nuclear Magnetic Resonance (NMR) for Structural Analysis:

  • Technique: 1D (¹H) and 2D (COSY, TOCSY) NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆).

  • Analysis: NMR can provide detailed structural information.[7][11] The aromatic protons of the 3-chlorophenyl group will show a distinct splitting pattern compared to the unsubstituted phenylalanine. The chemical shifts of the α- and β-protons of the Phe(3-Cl) residue will also be characteristic. These spectra can confirm the incorporation and provide insights into the peptide's solution-phase conformation.

Conclusion and Future Perspectives

This compound is a versatile and powerful building block for medicinal chemists. Its unique electronic and steric properties provide a rational means to enhance the pharmacological profiles of peptide and small molecule drug candidates. As demonstrated through the example of NPFF receptor antagonist design, the incorporation of this UAA can be achieved through standard synthetic protocols like SPPS. The resulting halogenated compounds can be readily characterized by modern analytical techniques, where the isotopic signature of chlorine serves as a useful diagnostic handle. The continued exploration of such non-natural amino acids will undoubtedly fuel the development of next-generation therapeutics with improved efficacy, safety, and stability.

References

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A Versatile Chiral Building Block for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Incorporating Non-natural Amino Acids

In the landscape of modern drug discovery and materials science, the use of non-proteinogenic, or "unnatural," amino acids has emerged as a powerful strategy to overcome the limitations of native peptides and to construct novel molecular architectures.[1] These specialized building blocks offer a vast expansion of chemical space, enabling the rational design of molecules with enhanced therapeutic properties, such as increased metabolic stability, improved potency, and novel functionalities.[2][3] Among these, halogenated amino acids, and specifically (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (also known as L-3-Chlorophenylalanine hydrochloride), have garnered significant attention.

This technical guide provides an in-depth exploration of this compound as a key building block. We will delve into its fundamental properties, the scientific rationale for its use, and provide detailed protocols for its incorporation into novel peptide and non-peptide structures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe use in synthesis.

PropertyValueReference
Molecular Formula C₉H₁₁Cl₂NO₂[4]
Molecular Weight 236.09 g/mol [4]
Appearance White to off-white powder[4]
Melting Point 215-216 °C[4]
Chirality (S)-enantiomerN/A
Storage Store at 2-8°C, keep dry[5]
Solubility Soluble in water.[6]

Safety and Handling: this compound is classified as an irritant.[4] It may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated fume hood. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[4]

The Rationale for Employing 3-Chlorophenylalanine in Novel Compound Design

The introduction of a chlorine atom at the meta-position of the phenyl ring of phenylalanine confers several advantageous properties to the resulting molecules.

1. Enhanced Proteolytic Stability: Peptides are notoriously susceptible to degradation by proteases in vivo, which limits their therapeutic potential. The steric hindrance and altered electronic properties introduced by the chlorine atom can disrupt the recognition sites for proteolytic enzymes, thereby increasing the half-life of the peptide.[3]

2. Modulation of Biological Activity: The chloro-substituent can significantly influence the binding affinity and selectivity of a peptide for its target receptor. The electron-withdrawing nature of chlorine can alter the pKa of nearby functional groups and influence hydrogen bonding interactions within the binding pocket. This allows for fine-tuning of the pharmacological profile of a lead compound.[7]

3. Conformational Control: The presence of a halogen atom can introduce specific non-covalent interactions, such as halogen bonding, which can help to constrain the peptide backbone into a desired bioactive conformation.[8] This pre-organization can lead to higher binding affinities and improved biological activity.

4. Increased Lipophilicity: The addition of a chlorine atom increases the lipophilicity of the amino acid side chain. This can enhance the ability of the resulting peptide or small molecule to cross cellular membranes, potentially leading to improved oral bioavailability.[2]

Application Note 1: Solid-Phase Peptide Synthesis (SPPS) of a Novel Pentapeptide Analog

This section provides a detailed protocol for the manual solid-phase synthesis of a novel pentapeptide, Tyr-D-Ala-Phe(3-Cl)-Gly-Trp-NH₂, using Fmoc/tBu chemistry. The incorporation of this compound is highlighted.

Workflow for SPPS of a Novel Pentapeptide Analog

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell 1. Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection 2. Start Synthesis Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin (TFA Cocktail) Wash2->Cleavage 3. Finalize Precipitation Precipitation in cold Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS & MS/MS Analysis Purification->Characterization

Caption: Workflow for the solid-phase synthesis of a novel pentapeptide.

Detailed Protocol

Materials:

  • Rink Amide resin (0.5 mmol/g loading)

  • Fmoc-L-Trp(Boc)-OH

  • Fmoc-Gly-OH

  • This compound (requires pre-activation or in situ neutralization)

  • Fmoc-D-Ala-OH

  • Fmoc-L-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, HPLC grade

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell 1g of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling (Fmoc-Trp(Boc)-OH):

    • Perform Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • In a separate vial, pre-activate Fmoc-Trp(Boc)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Gly, Phe(3-Cl), D-Ala, Tyr):

    • Repeat the deprotection and washing steps as in step 2.

    • For Fmoc-Gly-OH, Fmoc-D-Ala-OH, and Fmoc-L-Tyr(tBu)-OH, follow the coupling procedure outlined in step 2.

    • For this compound:

      • This amino acid requires N-terminal Fmoc protection prior to use. If starting with the hydrochloride salt of the Fmoc-protected amino acid, ensure adequate base (DIPEA) is used for in situ neutralization during the coupling reaction.

      • Alternatively, if starting with the unprotected hydrochloride salt, it must first be Fmoc-protected. A standard procedure involves reacting the amino acid with Fmoc-OSu in the presence of a base like sodium bicarbonate in a dioxane/water mixture.

      • For coupling the Fmoc-Phe(3-Cl)-OH, due to potential steric hindrance, a stronger coupling reagent like HATU can be used in place of HBTU, and the coupling time may be extended to 4 hours.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization:

    • Confirm the identity and purity of the final peptide using liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (MS/MS) for sequence verification.[6][9]

Application Note 2: Synthesis of a Novel N-Acylated Derivative

Beyond peptides, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid can serve as a chiral scaffold for the synthesis of novel small molecules. This protocol describes the N-acylation with a heterocyclic carboxylic acid.

Synthetic Scheme for N-Acylation

Caption: Synthesis of an N-acylated derivative.

Detailed Protocol

Materials:

  • This compound

  • Nicotinic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq.) and nicotinic acid (1.1 eq.) in anhydrous DMF, add DIPEA (2.2 eq.) and stir for 10 minutes at room temperature.

  • Coupling: Add HOBt (1.2 eq.) and EDC (1.2 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides and small molecules. Its incorporation can impart desirable properties such as enhanced metabolic stability and modulated biological activity. The protocols provided herein offer a starting point for researchers to explore the potential of this compound in their own research and development programs. Careful consideration of reaction conditions, particularly for sterically hindered couplings, will ensure successful synthesis and purification of the target compounds.

References

Derivatization methods for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride analysis

Author: BenchChem Technical Support Team. Date: January 2026

Sehr geehrte Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung,

diese Application Note bietet eine detaillierte technische Anleitung zu den Derivatisierungsmethoden für die Analyse von (S)-2-Amino-3-(3-chlorphenyl)propansäurehydrochlorid. Als nicht-proteinogene Aminosäure und Phenylalanin-Derivat ist die genaue Quantifizierung und die Bestimmung der enantiomeren Reinheit dieser Verbindung in der pharmazeutischen Forschung und Entwicklung von entscheidender Bedeutung.[1][2]

Da der Analyt selbst keine starken Chromophore oder Fluorophore für eine empfindliche HPLC-Detektion besitzt und für die Gaschromatographie nicht flüchtig ist, ist eine chemische Derivatisierung ein unverzichtbarer Schritt.[3][4] Dieser Leitfaden beschreibt verschiedene etablierte Protokolle, erläutert die zugrunde liegenden chemischen Prinzipien und bietet einen vergleichenden Überblick, um Sie bei der Auswahl der für Ihre spezifischen analytischen Anforderungen am besten geeigneten Methode zu unterstützen.

Enantiomerenreinanalyse mittels HPLC nach Derivatisierung mit Marfey's Reagenz

Die Bestimmung der enantiomeren Reinheit ist für chirale pharmazeutische Verbindungen von entscheidender Bedeutung, da verschiedene Enantiomere unterschiedliche pharmakologische und toxikologische Profile aufweisen können. Eine bewährte Methode zur Analyse der Enantiomerenzusammensetzung von Aminosäuren ist die "indirekte" chirale Trennung. Hierbei wird die Aminosäure mit einem chiralen Derivatisierungsreagenz umgesetzt, um ein Diastereomerenpaar zu bilden. Diese Diastereomere haben unterschiedliche physikochemische Eigenschaften und können daher auf einer standardmäßigen, achiralen stationären Phase, typischerweise einer C18-Säule, getrennt werden.[5]

Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alaninamid, FDAA) ist für diesen Zweck das Reagenz der Wahl.[6][7][8] Das L-Alaninamid-Zentrum im Reagenz verleiht ihm seine Chiralität. Es reagiert unter milden alkalischen Bedingungen stöchiometrisch mit der primären Aminogruppe von D- und L-Aminosäuren, um hochgradig UV-aktive Diastereomere zu bilden.[9]

Wirkungsmechanismus von Marfey's Reagenz

Die Reaktion ist eine nukleophile aromatische Substitution. Die deprotonierte Aminogruppe der (S)- oder (R)-2-Amino-3-(3-chlorphenyl)propansäure greift das elektronenarme Kohlenstoffatom des Dinitrofluorbenzol-Rings von FDAA an und verdrängt das Fluoridion. Das Ergebnis sind zwei verschiedene Diastereomere: L-FDAA-(S)-Aminosäure und L-FDAA-(R)-Aminosäure, die chromatographisch getrennt werden können.

G cluster_reactants Reaktanten cluster_products Produkte (Diastereomere) cluster_hplc RP-HPLC Trennung Analyte_S (S)-3-Cl-Phe Diastereomer_S L-FDAA-(S)-3-Cl-Phe (Diastereomer 1) Analyte_S->Diastereomer_S Reaktion Analyte_R (R)-3-Cl-Phe Diastereomer_R L-FDAA-(R)-3-Cl-Phe (Diastereomer 2) Analyte_R->Diastereomer_R Reaktion Marfey Marfey's Reagenz (L-FDAA) Marfey->Diastereomer_S Marfey->Diastereomer_R Peak1 Separater Peak 1 Diastereomer_S->Peak1 Peak2 Separater Peak 2 Diastereomer_R->Peak2

Mechanismus der Diastereomerenbildung mit Marfey's Reagenz.
Protokoll 1: Derivatisierung mit Marfey's Reagenz und HPLC-UV-Analyse

  • Reagenzienvorbereitung:

    • Analyt-Stammlösung: 1 mg/mL (S)-2-Amino-3-(3-chlorphenyl)propansäurehydrochlorid in Reinstwasser lösen.

    • Marfey's Reagenz-Lösung: 10 mg/mL FDAA in Aceton lösen. Diese Lösung sollte frisch zubereitet werden.

    • Puffer: 1 M Natriumbicarbonatlösung (NaHCO₃) in Wasser.

    • Quench-Lösung: 2 M Salzsäure (HCl).

  • Derivatisierungsverfahren:

    • In einem 1,5-mL-Reaktionsgefäß 100 µL der Analytlösung (oder einer entsprechenden Verdünnung) mit 200 µL der 1 M NaHCO₃-Lösung mischen.

    • 400 µL der Marfey's Reagenz-Lösung hinzufügen.

    • Das Gefäß fest verschließen und für 1 Stunde bei 40 °C in einem Wasserbad oder Heizblock inkubieren.[9]

    • Die Reaktion durch Zugabe von 200 µL der 2 M HCl-Lösung stoppen.

    • Die Probe vor der Injektion auf Raumtemperatur abkühlen lassen und durch einen 0,45-µm-Spritzenfilter filtrieren.

  • HPLC-Bedingungen:

    • Säule: Standard C18-Säule (z. B. 4,6 x 150 mm, 5 µm).

    • Mobile Phase A: 0,1 % Trifluoressigsäure (TFA) in Wasser.

    • Mobile Phase B: 0,1 % TFA in Acetonitril.

    • Gradient: 30 % B bis 70 % B über 20 Minuten.

    • Flussrate: 1,0 mL/min.

    • Detektion: UV bei 340 nm.

    • Injektionsvolumen: 20 µL.

Quantitative Analyse mittels HPLC mit Fluoreszenzdetektion

Für die Spurenquantifizierung ist die Fluoreszenzdetektion aufgrund ihrer überlegenen Empfindlichkeit gegenüber der UV-Detektion oft die Methode der Wahl. Da Aminosäuren von Natur aus nicht fluoreszieren, ist eine Derivatisierung mit einem fluoreszierenden Tag erforderlich. o-Phthalaldehyd (OPA) und 9-Fluorenylmethylchloroformat (FMOC-Cl) sind zwei der am weitesten verbreiteten Reagenzien für diesen Zweck.[10]

  • o-Phthalaldehyd (OPA): Reagiert in Gegenwart eines Thiol-Reagenzes (z. B. 3-Mercaptopropionsäure) schnell mit primären Aminen zu hochfluoreszierenden Isoindol-Derivaten.[11][12] Die Reaktion ist schnell und eignet sich gut für die Automatisierung in Autosamplern.[11][13] Die Derivate können jedoch instabil sein.[12]

  • 9-Fluorenylmethylchloroformat (FMOC-Cl): Reagiert mit primären und sekundären Aminen unter Bildung stabiler, fluoreszierender Addukte.[14][15] Ein Nachteil ist, dass das Reagenz selbst und seine Hydrolyse-Nebenprodukte fluoreszieren, was eine sorgfältige chromatographische Trennung oder einen zusätzlichen Reinigungsschritt erfordern kann.[14]

G cluster_workflow Analytischer Workflow Sample Probe oder Standard (enthält Analyt) Autosampler Automatisierte Derivatisierung (Autosampler) Sample->Autosampler 1. Aspiration HPLC HPLC-Trennung (C18-Säule) Autosampler->HPLC 2. Injektion Detector Fluoreszenz- detektor HPLC->Detector 3. Elution Data Datenerfassung & Quantifizierung Detector->Data 4. Signal

Workflow für die automatisierte Pre-Column-Derivatisierung und HPLC-Analyse.
Protokoll 2: OPA/3-MPA-Derivatisierung für die Fluoreszenzanalyse

  • Reagenzienvorbereitung:

    • Boratpuffer (0,4 M, pH 10,2): 24,7 g Borsäure in 1 L HPLC-Wasser lösen. pH-Wert mit konzentrierter Natronlauge auf 10,2 einstellen.[3]

    • OPA-Reagenz: 10 mg OPA in 1 mL Methanol lösen. 10 µL 3-Mercaptopropionsäure (3-MPA) und 9 mL Boratpuffer hinzufügen. Gut mischen. Lichtgeschützt und gekühlt lagern.[3]

    • Analyt-Standards: Eine Reihe von Kalibrierungsstandards aus der Stammlösung in 0,1 M HCl herstellen.

  • Automatisiertes Derivatisierungsverfahren (typisches Autosampler-Programm):

    • 10 µL Boratpuffer aspirieren (zum Spülen).

    • 5 µL Probe oder Standard aspirieren.

    • 5 µL OPA-Reagenz aspirieren und in der Nadel mischen.

    • 1 Minute warten, um die Reaktion der primären Amine zu ermöglichen.[11]

    • Die derivatisierte Probe auf die HPLC-Säule injizieren.

  • HPLC-Bedingungen:

    • Säule: C18-Säule (z. B. 4,6 x 150 mm, 3,5 µm).

    • Mobile Phase A: 50 mM Natriumacetatpuffer, pH 5,5.

    • Mobile Phase B: Acetonitril.

    • Gradient: Linearer Gradient, optimiert für die Trennung des Derivats von Matrixkomponenten.

    • Flussrate: 1,2 mL/min.

    • Detektion: Fluoreszenz (Anregung: 340 nm, Emission: 450 nm).

Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS)

GC-MS bietet eine hohe Trennleistung und strukturelle Informationen durch Massenspektrometrie, was sie zu einer ausgezeichneten Technik für die bestätigende Analyse macht. Aminosäuren sind jedoch von Natur aus polar und nicht flüchtig und müssen vor der GC-Analyse derivatisiert werden, um ihre Flüchtigkeit und thermische Stabilität zu erhöhen.[16] Ein gängiger Ansatz ist ein zweistufiges Verfahren, das die Veresterung der Carboxylgruppe gefolgt von der Acylierung der Aminogruppe umfasst.[16][17]

G Analyte (S)-2-Amino-3-(3-chlorphenyl) propansäure-HCl Step1 Schritt 1: Veresterung (+ Methanol/HCl) Analyte->Step1 Intermediate Methylester-Derivat Step1->Intermediate Step2 Schritt 2: Acylierung (+ PFPA) Intermediate->Step2 Final_Product Flüchtiges, thermisch stabiles N-Pentafluorpropionyl-Methylester-Derivat Step2->Final_Product GCMS GC-MS-Analyse Final_Product->GCMS

Zweistufiger Derivatisierungsprozess für die GC-MS-Analyse.
Protokoll 3: Veresterung/Acylierung für die GC-MS-Analyse

  • Reagenzienvorbereitung:

    • Veresterungsreagenz: 2 M HCl in Methanol.

    • Acylierungsreagenz: Pentafluorpropionsäureanhydrid (PFPA).

    • Lösungsmittel: Ethylacetat.

    • Analyt: Eine bekannte Menge des getrockneten Analyten oder eines Probenextrakts.

  • Derivatisierungsverfahren:

    • Veresterung: Zum getrockneten Analyten 200 µL des Veresterungsreagenzes (2 M HCl in Methanol) geben. Das Gefäß fest verschließen und 60 Minuten bei 80 °C erhitzen.[16] Anschließend die Probe unter einem sanften Stickstoffstrom zur Trockne eindampfen.

    • Acylierung: Den Rückstand in 100 µL Ethylacetat und 50 µL PFPA aufnehmen. Das Gefäß verschließen und 30 Minuten bei 65 °C erhitzen.[17]

    • Die Probe auf Raumtemperatur abkühlen lassen. Das Lösungsmittel kann je nach erforderlicher Konzentration angepasst oder zur Trockne eingedampft und in einem für die GC-Injektion geeigneten Lösungsmittel (z. B. Toluol) rekonstituiert werden.[16]

  • GC-MS-Bedingungen:

    • Säule: Eine niedrigpolare Kapillarsäule (z. B. SLB-5ms, 20 m x 0,18 mm, 0,18 µm).

    • Trägergas: Helium, konstante Flussrate.

    • Ofenprogramm: Start bei 100 °C, dann Rampe auf 300 °C, um die Elution des Derivats zu gewährleisten.

    • Injektor: Split/Splitless, 250 °C.

    • MS-Bedingungen: Elektronenionisation (EI) bei 70 eV. Scan-Modus für die Identifizierung oder Selected Ion Monitoring (SIM)-Modus für die Quantifizierung.

Zusammenfassung und Methodenvergleich

Die Wahl der Derivatisierungsmethode hängt von den spezifischen Zielen der Analyse ab.

MethodePrinzipDetektionHauptvorteilHauptnachteilPrimäre Anwendung
Marfey's Reagenz Bildung von DiastereomerenUV (340 nm)Zuverlässige chirale Trennung auf achiralen Säulen.[6][9]Erfordert chirales Reagenz; relativ geringe Empfindlichkeit.Bestimmung der enantiomeren Reinheit.
OPA/Thiol Bildung von fluoreszierenden IsoindolenFluoreszenzSehr schnelle Reaktion; hohe Empfindlichkeit; gut automatisierbar.[11]Derivatstabilität kann ein Problem sein.[12]Schnelle, hochempfindliche Quantifizierung.
FMOC-Cl Bildung von fluoreszierenden AdduktenFluoreszenzStabile Derivate; reagiert mit primären und sekundären Aminen.[14][15]Überschüssiges Reagenz und Nebenprodukte können stören.[14]Robuste Quantifizierung in komplexen Matrizes.
Veresterung/Acylierung Erhöhung der FlüchtigkeitMassenspektrometrieHohe Selektivität und strukturelle Bestätigung durch MS.Mehrstufiges, zeitaufwändiges Verfahren.[18]Identitätsbestätigung und genaue Quantifizierung.

Schlussfolgerung

Die Derivatisierung ist ein unverzichtbares Werkzeug für die umfassende Analyse von (S)-2-Amino-3-(3-chlorphenyl)propansäurehydrochlorid. Die in dieser Application Note beschriebenen Methoden – Marfey's Reagenz für die chirale Analyse, OPA und FMOC-Cl für die empfindliche Quantifizierung mittels HPLC und die Veresterung/Acylierung für die GC-MS-Analyse – bieten robuste und zuverlässige Protokolle, die an die spezifischen Anforderungen von Forschung, Entwicklung und Qualitätskontrolle angepasst werden können. Die sorgfältige Auswahl der Methode auf der Grundlage des analytischen Ziels gewährleistet genaue und präzise Ergebnisse.

Referenzen

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231–247. 6

  • Merck. (n.d.). Marfey's reagent for chiral amino acid analysis: a review. Sigma-Aldrich. 7

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. 9

  • Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 68(9-10), 759-766. 19

  • Turnell, D. C., & Cooper, J. D. H. (1982). The Separation of Pre-Column O-Phthalaldehyde Derivatized Amino Acids by High Performance Liquid Chromatography. Journal of Liquid Chromatography, 2(7), 941-954. 11

  • Liu, J., et al. (2001). Derivatization and Fluorescence Detection of Amino Acids and Peptides with 9-Fluorenylmethyl Chloroformate on the Surface of a Solid Adsorbent. Analytical Chemistry, 73(6), 1271–1276. 14

  • Pan, Y., et al. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Analytical and Bioanalytical Chemistry, 406(23), 5643–5654. 15

  • Bhushan, R., & Kumar, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. 8

  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization. 20

  • Merck. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Sigma-Aldrich. 21

  • JASCO Inc. (2024). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System. 22

  • Molnár-Perl, I. (2005). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride: Literature overview and further study. Journal of Chromatography A, 1095(1-2), 12-29. 23

  • E-Mail, A. S. (2018). High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols. Journal of Chromatography A, 1572, 60-67. 12

  • DiVA portal. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. 24

  • Google Patents. (n.d.). Method of amino acid analysis. 25

  • Tsikas, D., et al. (2022). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 12(1), 69. 16

  • ResearchGate. (2003). Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids. 18

  • MedchemExpress.com. (n.d.). (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. 1

  • Merck. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich. --INVALID-LINK--

  • Baskal, S., et al. (2022). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids, 54(4), 605–622. 17

  • Wang, F., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1425. 2

  • Merck. (n.d.). (2S)-2-amino-3-(3-chlorophenyl)propanoic acid. Sigma-Aldrich. 26

  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods. 4

  • Merck. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich. 5

  • Prudhviraju, C. H., et al. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific Pharmaceutical Sciences, 5(8), 56-62. 10

  • Kim, J., et al. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. Metabolites, 12(11), 1083. 13

References

Application Notes & Protocols for Cell-Based Assays Involving (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a non-proteinogenic amino acid analogue of phenylalanine, in various cell-based assays. We delve into the foundational principles, detailed experimental protocols, and data interpretation strategies for assessing the compound's effects on cell viability, apoptosis, and migration. This guide is designed to offer both the "how" and the "why," grounding methodologies in established scientific principles to ensure robust and reproducible results.

Introduction: The Scientific Context of this compound

This compound, also known as L-3-Chlorophenylalanine hydrochloride, is a synthetic derivative of the essential amino acid L-phenylalanine.[1] As a non-proteinogenic or "unnatural" amino acid (UAA), it serves as a versatile building block in medicinal chemistry and chemical biology.[2][3][] The introduction of a chlorine atom to the phenyl ring significantly alters the electronic properties and steric profile compared to native phenylalanine, making it a valuable tool for probing and modulating biological systems.[5]

In drug discovery, UAAs like L-3-Chlorophenylalanine are incorporated into peptides to enhance their stability, potency, and pharmacokinetic properties.[3][6] Phenylalanine analogues, in particular, have been explored for their therapeutic potential, especially in oncology. The rationale is that rapidly proliferating cancer cells often exhibit increased amino acid metabolism and upregulate specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), to meet their high metabolic demand.[7] This dependency can be exploited to deliver cytotoxic agents or to inhibit critical metabolic pathways. For instance, the chemotherapeutic agent Melphalan is a phenylalanine derivative that leverages amino acid transport systems to enter and subsequently damage cancer cells by alkylating their DNA.[8]

These application notes will provide detailed protocols for foundational cell-based assays to characterize the biological activity of this compound, focusing on its potential cytotoxic and anti-migratory effects, which are common endpoints in early-stage cancer drug discovery.

Foundational Knowledge & Pre-experimental Preparation

Compound Handling and Storage

This compound is typically a white to off-white powder.

  • Storage: Store in a cool, dry, and well-ventilated place. For long-term storage, refer to the manufacturer's recommendations, which often suggest refrigeration.

  • Safety: The compound may cause skin, eye, and respiratory irritation.[9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a chemical fume hood.

  • Solubility and Stock Solution Preparation: The hydrochloride salt form generally confers better aqueous solubility. However, solubility should be empirically determined in your specific culture medium. For cell-based assays, it is standard practice to prepare a high-concentration stock solution in a suitable solvent, such as sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (DMSO), and then dilute it to the final working concentrations in the cell culture medium. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments.

Cell Line Selection

The choice of cell line is critical and depends on the research question.

  • Oncology: For cancer research, consider cell lines with known expression levels of amino acid transporters like LAT1. Examples include PC-3 (prostate cancer), A549 (lung cancer), HeLa (cervical cancer), and various breast cancer cell lines (e.g., MCF-7, MDA-MB-231).[1][7][10]

  • Neuroscience: Given its structural similarity to phenylalanine, a precursor for neurotransmitters, neuronal cell lines (e.g., SH-SY5Y) or primary neurons could be used to investigate potential neuroactivity or neurotoxicity.[11]

Protocol I: Cell Viability Assessment using MTT Assay

This protocol determines the effect of the compound on cell metabolic activity, which is a proxy for cell viability. The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[12]

Rationale Behind the Method

The MTT assay is a robust, high-throughput colorimetric assay for screening the effects of a compound on cell proliferation or its cytotoxic potential.[13] A decrease in the metabolic rate suggests either a reduction in cell number (cytotoxicity) or an inhibition of proliferation (cytostatic effect). It is often the first step in characterizing a novel compound's bioactivity.

Materials and Reagents
  • This compound

  • Selected cancer cell line (e.g., PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)[13]

  • Multichannel pipette and sterile tips

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol
  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. A typical starting range for a novel compound might be from 0.1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of solvent used).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly with a pipette to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.

  • From this curve, calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

ParameterTypical Value/RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in the logarithmic growth phase and not over-confluent by the end of the assay.
Compound Concentrations 0.1 µM - 1000 µM (log scale)A wide range is used for initial screening to capture the full dose-response curve and determine the IC₅₀.
Incubation Time 24, 48, 72 hoursMultiple time points can reveal if the compound is cytotoxic (effects at early time points) or cytostatic (effects become more pronounced over time).
MTT Incubation 2 - 4 hoursSufficient time for formazan development without causing toxicity from the MTT reagent itself.

Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout seed 1. Seed Cells (96-well plate) incubate1 2. Incubate Overnight (Allow Attachment) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate (24/48/72h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate3 solubilize 7. Add Solubilizer incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analysis analysis read->analysis Calculate % Viability & IC50

Caption: Workflow of the MTT cell viability assay.

Protocol II: Apoptosis Detection by Annexin V Staining

If the MTT assay indicates a loss of cell viability, the next logical step is to determine the mode of cell death. This protocol uses Annexin V and a viability dye (like Propidium Iodide, PI) to distinguish between viable, apoptotic, and necrotic cells via flow cytometry.

Rationale Behind the Method

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label apoptotic cells.[14] A membrane-impermeable DNA dye like PI is used concurrently. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI, as their membrane integrity is compromised, allowing PI to enter and stain the DNA.[15]

Materials and Reagents
  • Cells treated with the compound at relevant concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specific time (e.g., 24 hours).

  • Annexin V-FITC Apoptosis Detection Kit (typically contains Annexin V-FITC, Propidium Iodide, and a binding buffer).

  • Flow cytometer.

Step-by-Step Protocol
  • Cell Treatment: Seed cells in 6-well plates and treat with the compound as determined from the viability assay. Include positive (e.g., staurosporine) and negative (vehicle) controls.

  • Cell Harvesting: After treatment, collect both the floating cells (from the medium) and the adherent cells (by trypsinization). This is crucial as apoptotic cells may detach. Combine them and centrifuge at ~500 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

Data Analysis and Interpretation

The flow cytometer will generate dot plots separating the cell population into four quadrants:

  • Lower Left (Q4): Viable cells (Annexin V- / PI-)

  • Lower Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

  • Upper Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper Left (Q1): Necrotic/dead cells (Annexin V- / PI+)

An increase in the percentage of cells in the lower-right and upper-right quadrants in compound-treated samples compared to the control indicates the induction of apoptosis.

Potential Signaling Pathway for Phenylalanine Derivative-Induced Apoptosis

Apoptosis_Pathway compound (S)-2-Amino-3-(3-chlorophenyl) propanoic acid hydrochloride transporter Amino Acid Transporter (e.g., LAT1) compound->transporter Uptake cell_stress Intracellular Stress (e.g., DNA Damage, ER Stress) transporter->cell_stress Accumulation bcl2_family Modulation of Bcl-2 Family Proteins cell_stress->bcl2_family mitochondrion Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation (Executioner Caspases) caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: A putative intrinsic apoptosis pathway potentially activated by phenylalanine analogues.

Protocol III: Cell Migration Assessment using Wound Healing Assay

This assay assesses the effect of a compound on cell migration, a key process in cancer metastasis.[16] It is a straightforward and cost-effective method to study collective cell movement.

Rationale Behind the Method

A confluent monolayer of cells is mechanically "wounded" by scratching, creating a cell-free gap. The cells are then treated with the compound, and the rate at which the cells migrate to close the gap is monitored over time. An inhibition of wound closure in treated cells compared to control cells suggests an anti-migratory effect. It is crucial to use a sub-lethal concentration of the compound (well below the IC₅₀) to ensure that the observed effect is due to inhibition of migration and not cell death or proliferation arrest.[1]

Materials and Reagents
  • Cells cultured to a confluent monolayer in 6-well or 12-well plates.

  • Sterile 200 µL pipette tip or a specialized wound-healing insert.

  • Complete culture medium containing a low concentration of serum (e.g., 1-2% FBS) to minimize cell proliferation.

  • Compound at a non-toxic concentration.

  • Microscope with a camera for imaging.

Step-by-Step Protocol
  • Create Monolayer: Seed cells in a multi-well plate and allow them to grow to 90-100% confluency.

  • Create Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash: Gently wash the wells with PBS to remove detached cells and debris.

  • Treatment: Add fresh low-serum medium containing the test compound at a sub-lethal concentration. Include a vehicle control.

  • Imaging: Immediately capture an image of the wound at time 0 (T₀). Place the plate back in the incubator.

  • Time-Course Imaging: Capture images of the same wound area at subsequent time points (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the area or width of the cell-free gap at each time point for each condition. This can be done using software like ImageJ. Calculate the percentage of wound closure relative to the initial wound area.

Data Analysis and Interpretation
  • % Wound Closure = [(Area_T₀ - Area_Tx) / Area_T₀] * 100

  • Compare the rate of wound closure between treated and control groups. A statistically significant reduction in closure rate indicates an inhibitory effect on cell migration.

ParameterTypical Value/RangeRationale
Cell Confluency 90-100%A confluent monolayer is essential to study collective cell migration into a defined gap.
Compound Concentration ≤ IC₂₀Use a sub-lethal concentration to ensure the observed effect is on migration, not viability or proliferation.
Serum Concentration 1-2% FBSLow serum minimizes cell proliferation, which could otherwise confound the measurement of migration.
Imaging Intervals 0, 6, 12, 24 hoursAllows for the calculation of the rate of migration over a relevant time course.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of this compound in cell-based assays. By systematically evaluating its impact on cell viability, apoptosis, and migration, researchers can gain valuable insights into its potential as a therapeutic agent or a biological probe. Positive results from these foundational assays would warrant further investigation into the specific molecular mechanisms, such as identifying direct protein targets, elucidating signaling pathway modulation through techniques like Western blotting, and validating findings in more complex models like 3D spheroids or in vivo systems.

References

Application Notes and Protocols for In Vivo Studies with (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vivo studies with (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. As a derivative of phenylalanine, this non-canonical amino acid holds potential for investigation in various biological contexts, including neuropharmacology and as a chiral building block for novel therapeutics.[1][2][3][4] While specific in vivo data for this compound is limited, this guide synthesizes established principles and protocols for similar amino acid analogs to provide a robust framework for preclinical research.[5][6][7][8] The protocols herein are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction and Scientific Background

This compound is a synthetic amino acid derivative characterized by a chlorophenyl group attached to the alanine backbone. Its structural similarity to the essential amino acid phenylalanine suggests potential interactions with biological systems that recognize and process natural amino acids.[1] Non-canonical amino acids are powerful tools in chemical biology and drug discovery, enabling site-specific protein labeling, investigation of enzyme mechanisms, and the development of novel therapeutic agents.[5][6][7]

The introduction of a chlorine atom to the phenyl ring can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability compared to native phenylalanine. These modifications may lead to unique pharmacological effects. For instance, analogs of amino acids have been explored for their roles as neurotransmitter modulators, with potential applications in treating neurological and psychiatric conditions.[2][4]

Given the nascent stage of research on this specific compound, the following protocols are designed to provide a foundational methodology for initiating in vivo investigations. These protocols are adapted from established methods for studying amino acid derivatives and other small molecules in preclinical animal models.[8][9]

Formulation for In Vivo Administration

The successful in vivo evaluation of any compound begins with a stable, safe, and appropriate formulation. The hydrochloride salt form of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid suggests good aqueous solubility, which is advantageous for creating simple parenteral formulations.[2]

Recommended Vehicle Selection

For initial studies, a simple aqueous-based vehicle is recommended. However, if solubility or stability issues arise, a co-solvent system may be necessary.

Vehicle ComponentConcentrationRationale & Considerations
Sterile Saline (0.9% NaCl) q.s. (quantum sufficit)Primary choice for water-soluble compounds. Isotonic and well-tolerated.
DMSO ≤ 10% (v/v)A powerful solubilizing agent. Use at the lowest effective concentration due to potential toxicity.[10]
PEG300 ≤ 40% (v/v)A common co-solvent that can improve solubility and stability.[10][11]
Tween 80 ≤ 5% (v/v)A surfactant used to improve solubility and prevent precipitation.[10]
Protocol for Formulation Preparation (Aqueous)

This protocol is for a 10 mg/mL stock solution in sterile saline. Adjustments should be made based on the required final dosing concentration.

Materials:

  • This compound powder

  • Sterile 0.9% saline for injection

  • Sterile vials

  • Calibrated balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Weighing: Accurately weigh the required amount of the compound using a calibrated analytical balance.

  • Initial Dissolution: In a sterile vial, add a small volume of sterile saline to the powder. Vortex thoroughly for 2-3 minutes.

  • Volume Adjustment: Gradually add sterile saline to reach the final desired concentration. Vortex between additions.

  • Aid Solubilization (if needed): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile vial. This step is critical for parenteral administration.

  • Visual Inspection: Before administration, visually inspect the solution for any particulates or precipitation. Solutions should be clear and homogenous.[10]

  • Storage: For short-term storage, keep the formulation at 2-8°C. For long-term storage, conduct stability studies. It is often recommended to prepare fresh solutions for each experiment.[10]

In Vivo Pharmacokinetic (PK) Studies

A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information is crucial for designing subsequent efficacy studies.

Experimental Design
  • Animal Model: Male Sprague-Dawley rats (250-300 g) are a common choice for initial PK studies due to their size and well-characterized physiology.

  • Housing: House animals in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

  • Groups:

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Intraperitoneal (IP) or Oral (PO) administration (e.g., 10 mg/kg)

  • Sample Collection: Collect blood samples (approx. 100-150 µL) at predetermined time points.

RouteDose (mg/kg)Time Points for Blood Collection
IV 2Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h
IP/PO 10Pre-dose, 15, 30 min, 1, 2, 4, 8, 24 h

Workflow for Pharmacokinetic Study

PK_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization (1 week) formulate Formulation Preparation acclimatize->formulate dose_calc Dose Calculation formulate->dose_calc dosing Compound Administration (IV, IP, or PO) dose_calc->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_sep Plasma Separation (Centrifugation) blood_collection->plasma_sep storage Sample Storage (-80°C) plasma_sep->storage extraction Sample Extraction storage->extraction lcms LC-MS/MS Analysis extraction->lcms pk_calc PK Parameter Calculation (Cmax, Tmax, AUC, T1/2) lcms->pk_calc

Caption: Workflow for a typical in vivo pharmacokinetic study.

Protocol for Blood Collection and Plasma Processing
  • Animal Restraint: Gently restrain the animal.

  • Blood Collection: Collect blood from a suitable site (e.g., tail vein, saphenous vein) into tubes containing an anticoagulant (e.g., K2EDTA).

  • Centrifugation: Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled microcentrifuge tube.

  • Storage: Immediately freeze the plasma samples at -80°C until analysis.

Bioanalytical Method

Quantification of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid in plasma will likely require a sensitive and specific method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a common technique for analyzing amino acids and their derivatives.[9]

In Vivo Pharmacodynamic (PD) / Efficacy Studies (Hypothetical)

Based on the potential for amino acid derivatives to modulate neurotransmitter systems, a hypothetical study exploring anxiolytic or antidepressant-like effects is presented.[2][4]

Animal Model and Experimental Design
  • Animal Model: Male C57BL/6 mice (8-10 weeks old) are frequently used for behavioral neuroscience studies.

  • Behavioral Assay: The Elevated Plus Maze (EPM) is a standard test for assessing anxiety-like behavior in rodents.

  • Groups (n=10-12 per group):

    • Group 1: Vehicle control (e.g., saline, IP)

    • Group 2: Test compound (low dose, IP)

    • Group 3: Test compound (medium dose, IP)

    • Group 4: Test compound (high dose, IP)

    • Group 5: Positive control (e.g., Diazepam, 1 mg/kg, IP)

Workflow for Behavioral Study

PD_Workflow acclimatize Animal Acclimatization & Habituation to Test Room randomize Randomization into Treatment Groups acclimatize->randomize dosing Compound/Vehicle Administration (e.g., 30 min pre-test) randomize->dosing epm_test Elevated Plus Maze Test (5 min duration) dosing->epm_test data_acq Video Recording & Automated Tracking epm_test->data_acq data_an Data Analysis (Time in open arms, entries, etc.) data_acq->data_an

Caption: Workflow for a pharmacodynamic study using the Elevated Plus Maze.

Protocol for Elevated Plus Maze (EPM) Test
  • Habituation: Allow mice to acclimatize to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the vehicle, this compound, or positive control via the chosen route (e.g., IP).

  • Pre-treatment Time: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and distributed.

  • Test Initiation: Place the mouse in the center of the EPM, facing one of the open arms.

  • Data Collection: Record the session (typically 5 minutes) using an overhead video camera. An automated tracking system is recommended for accurate data collection.

  • Parameters Measured:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Interpretation: An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic-like effect.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the generated data, every protocol should incorporate self-validating systems:

  • Formulation: Always confirm the final concentration and stability of the formulation analytically, especially for novel compounds.

  • Pharmacokinetics: The inclusion of an IV group is critical as it provides data on the absolute bioavailability and clearance of the compound, which serves as a benchmark for other routes of administration.

  • Pharmacodynamics: The use of both a vehicle control and a positive control is mandatory. The vehicle group establishes the baseline behavior, while the positive control validates that the experimental setup can detect the expected pharmacological effect. A lack of effect in the positive control group would invalidate the results of the test compound.

Conclusion

While in vivo research on this compound is still in its exploratory phase, the protocols and application notes provided here offer a scientifically rigorous starting point. By adapting established methodologies for similar non-canonical amino acids, researchers can systematically investigate its pharmacokinetic and pharmacodynamic properties. The emphasis on robust experimental design, including appropriate controls and validation steps, is paramount for generating reliable and interpretable data, thereby paving the way for a deeper understanding of this compound's therapeutic potential.

References

The Serotonin Synthesis Inhibitor (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A Tool for Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Forward-Looking Statement

This document provides a comprehensive overview of the scientific context and potential applications of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride in neuroscience research. As a structural analog of other known tryptophan hydroxylase inhibitors, its utility is primarily inferred from the body of literature surrounding these related compounds. It is imperative for researchers to note that specific quantitative data on the inhibitory potency, selectivity, and in vivo efficacy of this compound are not extensively available in peer-reviewed literature. Consequently, the protocols and application notes presented herein are intended as a foundational guide, which must be supplemented with rigorous, experiment-specific validation.

Introduction: Targeting Serotonin Synthesis in Neuroscience

The serotonergic system, with its central neurotransmitter serotonin (5-hydroxytryptamine or 5-HT), is a critical modulator of a vast array of physiological and behavioral processes, including mood, cognition, sleep, and appetite. Dysregulation of this system is implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression, anxiety, and obsessive-compulsive disorder.

The synthesis of serotonin is initiated by the rate-limiting enzyme tryptophan hydroxylase (TPH), which exists in two isoforms: TPH1, predominantly found in peripheral tissues, and TPH2, which is neuron-specific and responsible for the synthesis of serotonin in the central nervous system (CNS). This isoform specificity presents a strategic advantage for neuroscience research, enabling the targeted manipulation of brain serotonin levels.

This compound, a chlorinated derivative of the amino acid phenylalanine, is structurally analogous to known TPH inhibitors like p-chlorophenylalanine (PCPA). These compounds act as inhibitors of TPH, thereby depleting serotonin levels. For neuroscientists, the selective inhibition of TPH2 offers a powerful tool to investigate the causal role of serotonin in various brain functions and disease models.

Molecular Profile and Postulated Mechanism of Action

This compound is a non-proteinogenic L-alpha-amino acid.[1] Its chemical structure, featuring a chlorine atom on the meta position of the phenyl ring, is key to its presumed biological activity.[2] While direct enzymatic assays for this specific compound are not widely published, its structural similarity to p-chlorophenylalanine (PCPA) strongly suggests that it functions as an inhibitor of tryptophan hydroxylase.

The proposed mechanism of action involves the compound binding to the active site of the TPH enzyme, preventing the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. The inhibition of TPH leads to a reduction in the synthesis of serotonin.

Key Considerations for Neuroscience Research:

  • TPH2 Selectivity: The critical parameter for a CNS-targeted TPH inhibitor is its selectivity for TPH2 over TPH1. High selectivity ensures that observed behavioral or physiological effects are attributable to the depletion of brain serotonin, with minimal confounding influences from peripheral serotonin depletion.

  • Blood-Brain Barrier Permeability: For in vivo studies targeting the CNS, the compound must effectively cross the blood-brain barrier to reach its enzymatic target within the brain.

Serotonin Synthesis Pathway and Point of Inhibition

The following diagram illustrates the serotonin synthesis pathway and the putative site of action for this compound.

serotonin_synthesis Tryptophan L-Tryptophan TPH2 Tryptophan Hydroxylase 2 (TPH2) (Rate-Limiting Step) Tryptophan->TPH2 Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) Inhibitor This compound Inhibitor->TPH2 TPH2->Five_HTP AADC->Serotonin

Serotonin synthesis pathway and inhibition point.

Applications in Neuroscience Research

The primary application of a TPH2 inhibitor like this compound is to induce a state of central serotonin depletion, allowing researchers to explore the functional consequences.

Investigating the Role of Serotonin in Behavior

By depleting brain serotonin, researchers can investigate its role in a variety of behavioral paradigms. Studies using the related compound, PCPA, have demonstrated that serotonin depletion can influence:

  • Anxiety and Fear: Serotonin depletion has been shown to have anxiolytic-like effects in some behavioral tests.

  • Aggression: PCPA-induced serotonin depletion can lead to increased aggressive behaviors in rodents.[3]

  • Feeding and Body Weight: Depletion of brain serotonin has been associated with hyperphagia and weight gain.

  • Learning and Memory: The effects of serotonin depletion on cognitive functions can be assessed in various maze and conditioning paradigms.

Modeling Neuropsychiatric Disorders

Serotonin deficiency is a cornerstone of the monoamine hypothesis of depression. Inducing a state of low brain serotonin can serve as a model to:

  • Study the neurobiological underpinnings of depressive-like states.

  • Screen for novel therapeutic agents that act on non-serotonergic systems but may alleviate symptoms associated with serotonin deficiency.

Experimental Protocols: A Framework for Investigation

Disclaimer: The following protocols are generalized frameworks based on methodologies used for other TPH inhibitors, primarily PCPA. Researchers must conduct dose-response studies and thorough validation for this compound to establish optimal experimental conditions.

Protocol 1: In Vivo Serotonin Depletion in Rodents

Objective: To deplete central serotonin levels in rodents for subsequent behavioral or neurochemical analysis.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl) or other appropriate vehicle

  • Vortex mixer

  • pH meter and solutions for adjustment (e.g., sterile NaOH)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Dissolve the compound in sterile saline. Sonication may be required to aid dissolution.

    • Adjust the pH of the solution to physiological range (7.2-7.4) using sterile NaOH. Note: This is a critical step to minimize irritation at the injection site.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Prepare fresh on the day of use.

  • Animal Dosing:

    • Weigh each animal to determine the precise volume of the dosing solution to be administered.

    • Administer the solution via intraperitoneal (i.p.) injection.

    • Note on Dosage: For PCPA, doses in the range of 100-300 mg/kg are often used for significant serotonin depletion.[3] A dose-response study is essential to determine the effective dose of this compound.

    • A typical dosing regimen for PCPA involves daily injections for 2-3 consecutive days to achieve maximal depletion. The time course of depletion and recovery should be experimentally determined for the topic compound.

  • Experimental Timeline:

    • Serotonin depletion with PCPA is typically observed within 24-48 hours and can last for several days.

    • Behavioral testing or tissue collection should be timed according to the empirically determined window of maximal serotonin depletion.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Dosing Solution Preparation C Compound Administration (e.g., i.p. injection) A->C B Animal Acclimation B->C D Behavioral Testing (e.g., Open Field, Forced Swim Test) C->D E Tissue Collection (Brain Regions) D->E F Neurochemical Analysis (HPLC-ECD) E->F G Data Analysis & Interpretation F->G

Workflow for in vivo studies with TPH inhibitors.
Protocol 2: Neurochemical Analysis of Serotonin and Metabolites

Objective: To quantify the levels of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in brain tissue using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

Materials:

  • Brain tissue samples from control and treated animals

  • Homogenization buffer (e.g., perchloric acid-based)

  • Tissue homogenizer

  • Refrigerated centrifuge

  • HPLC system with an electrochemical detector

  • C18 reverse-phase HPLC column

  • Mobile phase (composition to be optimized, typically containing a buffer, methanol, and an ion-pairing agent)

  • Standards for 5-HT and 5-HIAA

Procedure:

  • Sample Preparation:

    • Dissect specific brain regions of interest (e.g., hippocampus, prefrontal cortex, striatum) on ice.

    • Weigh the tissue samples.

    • Homogenize the tissue in a defined volume of ice-cold homogenization buffer.

    • Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C for 10-15 minutes to pellet proteins.

    • Collect the supernatant for HPLC analysis.

  • HPLC-ECD Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a standard curve of known concentrations of 5-HT and 5-HIAA to determine retention times and for quantification.

    • Inject the prepared brain tissue supernatants.

    • Detect the analytes using the electrochemical detector set at an appropriate oxidizing potential.

  • Data Analysis:

    • Integrate the peak areas for 5-HT and 5-HIAA in both the standards and the samples.

    • Calculate the concentration of 5-HT and 5-HIAA in the samples by comparing their peak areas to the standard curve.

    • Normalize the concentrations to the weight of the tissue (e.g., ng/mg of tissue).

    • The ratio of 5-HIAA/5-HT can be used as an index of serotonin turnover.

Safety and Handling

Based on available safety data, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[4]

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Researchers should always consult the most recent Safety Data Sheet (SDS) for the specific product they are using and adhere to all institutional and governmental safety regulations.

Conclusion and Future Directions

This compound holds potential as a research tool for investigating the role of the central serotonergic system in health and disease. Its utility is predicated on its presumed ability to inhibit TPH2 and thereby deplete brain serotonin. However, the advancement of its application is contingent upon the generation of robust, publicly available data regarding its potency, selectivity, pharmacokinetics, and in vivo efficacy. Future studies should focus on direct enzymatic assays to determine the IC50 values for TPH1 and TPH2, in vivo microdialysis to confirm its effect on brain serotonin levels in real-time, and comprehensive behavioral phenotyping following its administration. Such data will be invaluable for the neuroscience community to confidently and effectively utilize this compound in their research endeavors.

References

Enzymatic Kinetic Resolution for the Synthesis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

Enantiomerically pure amino acids are critical building blocks in modern pharmaceutical synthesis.[1] (S)-2-Amino-3-(3-chlorophenyl)propanoic acid, a non-canonical phenylalanine derivative, is a valuable intermediate for various drug candidates.[1][2] Traditional chemical methods for resolving racemates can be harsh and environmentally taxing. This guide details a robust and highly selective chemoenzymatic approach for the preparation of the (S)-enantiomer via enzymatic kinetic resolution. The strategy involves the N-acetylation of the racemic amino acid, followed by a highly enantioselective hydrolysis of the N-acetyl group from the (R)-enantiomer using an immobilized lipase in an organic solvent. This process leaves the desired (S)-N-acetyl-2-amino-3-(3-chlorophenyl)propanoic acid untouched, which can then be isolated and deprotected. This application note provides detailed, step-by-step protocols for substrate synthesis, enzymatic resolution, product purification, and analytical validation by chiral HPLC.

The Principle of Enzymatic Kinetic Resolution

Kinetic resolution is a cornerstone of biocatalysis, leveraging the exquisite stereoselectivity of enzymes. In this process, an enzyme acts on a racemic mixture (a 50:50 mix of R and S enantiomers) but catalyzes the reaction of one enantiomer at a much higher rate than the other.[3][4] For the resolution of an N-acetylated amino acid, a hydrolase (such as a lipase or acylase) selectively cleaves the acetyl group from one enantiomer, converting it back to the free amino acid. The other enantiomer remains in its N-acetylated form.

The ideal kinetic resolution is terminated at or near 50% conversion. At this point, the reaction mixture contains the unreacted, enantiopure N-acetylated substrate and the fully reacted, enantiopure free amino acid product. These two compounds, having different chemical properties (one is an amide/acid, the other an amine/acid), can be easily separated by standard chemical techniques like liquid-liquid extraction.

The diagram below illustrates this fundamental principle.

G Figure 1: Principle of Lipase-Catalyzed Kinetic Resolution rac_S (S)-N-Acetyl Amino Acid enzyme Immobilized Lipase rac_S->enzyme Slow / No Reaction rac_R (R)-N-Acetyl Amino Acid rac_R->enzyme Fast Hydrolysis prod_R Product (R)-Amino Acid + Acetic Acid enzyme->prod_R prod_S Unreacted (S)-N-Acetyl Amino Acid (High ee)

Caption: The enzyme selectively hydrolyzes the (R)-enantiomer.

Overall Experimental Workflow

The successful synthesis of the target molecule is a multi-stage process that requires careful execution and validation at each step. The workflow is designed to be self-validating, with a critical analytical checkpoint to ensure the enantiomeric purity of the resolved intermediate before proceeding to the final deprotection step.

G Figure 2: Comprehensive Workflow for (S)-Enantiomer Synthesis cluster_products start Racemic (R,S)-2-Amino-3- (3-chlorophenyl)propanoic acid HCl step1 Part I: Substrate Preparation (N-Acetylation) start->step1 intermediate1 Racemic (R,S)-N-Acetyl Amino Acid step1->intermediate1 step2 Part II: Enzymatic Kinetic Resolution (Immobilized Lipase) intermediate1->step2 intermediate2 Mixture: (S)-N-Acetyl Amino Acid + (R)-Amino Acid step2->intermediate2 step3 Part III: Separation (Liquid-Liquid Extraction) intermediate2->step3 product1 Isolated (S)-N-Acetyl Amino Acid step3->product1 product2 Recovered (R)-Amino Acid (Byproduct) step3->product2 qc Part V: Analytical Validation (Chiral HPLC for % ee) product1->qc step4 Part IV: Deprotection (Acid Hydrolysis) qc->step4 Proceed if % ee > 98% final_product Final Product: (S)-2-Amino-3-(3-chlorophenyl) propanoic acid HCl step4->final_product

Caption: From racemic starting material to enantiopure final product.

Part I: Protocol for Substrate Preparation

Objective: To synthesize the racemic N-acetylated substrate required for the enzymatic resolution step. The free amino group is protected with an acetyl group.

Methodology: N-Acetylation via Schotten-Baumann conditions

  • Dissolution: Suspend 10.0 g of (R,S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride in 100 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Basification: Cool the suspension in an ice bath (0-5 °C). Slowly add 1 M sodium hydroxide (NaOH) solution dropwise while monitoring the pH with a calibrated pH meter. Continue addition until the amino acid is fully dissolved and the pH is stable at 10.0-10.5.

  • Acetylation: While maintaining the temperature at 0-5 °C and vigorous stirring, add 1.1 molar equivalents of acetic anhydride dropwise over 30 minutes. Concurrently, add 2 M NaOH solution as needed to maintain the pH between 10.0 and 10.5.

    • Rationale: Keeping the pH in the alkaline range ensures the amino group remains deprotonated and nucleophilic, facilitating its attack on the acetic anhydride. The cold temperature prevents unwanted side reactions and hydrolysis of the anhydride.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 2 hours at room temperature. Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Acidification & Isolation: Cool the reaction mixture again in an ice bath. Carefully acidify to pH 2.0 with 3 M hydrochloric acid (HCl). A white precipitate of the N-acetylated amino acid should form.

  • Filtration and Drying: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water (2 x 20 mL). Dry the product in a vacuum oven at 50 °C to a constant weight.

  • Characterization: Confirm the structure via ¹H NMR and/or mass spectrometry. The expected yield is typically >90%.

Part II: Protocol for Enzymatic Kinetic Resolution

Objective: To selectively hydrolyze the (R)-enantiomer from the racemic N-acetyl substrate using an immobilized lipase.

Materials:

  • Racemic (R,S)-N-Acetyl-2-amino-3-(3-chlorophenyl)propanoic acid

  • Immobilized Candida antarctica Lipase B (CALB), e.g., Novozym® 435

  • Organic Solvent: tert-Butyl methyl ether (MTBE) or Diisopropyl ether (DIPE)[5]

  • Phosphate Buffer (50 mM, pH 7.0)

  • Reaction vessel with temperature control and gentle agitation (e.g., orbital shaker)

Methodology:

  • Reaction Setup: In a 250 mL Erlenmeyer flask, dissolve 5.0 g of the racemic N-acetyl substrate in 100 mL of MTBE.

  • Water Activity: Add 1.0 mL of 50 mM phosphate buffer (pH 7.0).

    • Expertise & Experience: Lipases require a small amount of water to maintain their catalytically active conformation, but excess water can lead to non-selective hydrolysis and reduce enzyme efficiency in organic media.[6][7] The organic solvent enhances substrate solubility and shifts the equilibrium towards the desired reaction.[8]

  • Enzyme Addition: Add 500 mg of immobilized CALB (10% w/w relative to the substrate).

  • Incubation: Seal the flask and place it in an orbital shaker set to 150 rpm and 40 °C.

  • Monitoring the Reaction: The progress of the resolution must be monitored to stop it at ~50% conversion.

    • Take a small aliquot (e.g., 100 µL) from the reaction mixture every 2-4 hours.

    • Filter out the enzyme.

    • Evaporate the solvent.

    • Analyze the residue using the chiral HPLC method described in Part V to determine the relative peak areas of the (S)- and (R)-N-acetyl enantiomers.

    • Calculation: Conversion (%) = [1 - (Area of R-peak + Area of S-peak) / Initial Total Area] * 100. A more practical approach is to monitor the enantiomeric excess of the remaining substrate, which should increase as the reaction approaches 50% conversion.

  • Reaction Termination: Once the conversion reaches approximately 50% (typically within 24-48 hours), terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.[6]

Part III: Protocol for Product Separation

Objective: To separate the unreacted (S)-N-acetyl amino acid from the (R)-amino acid product.

  • Extraction: Transfer the reaction filtrate to a separatory funnel. Add 50 mL of a 5% aqueous sodium bicarbonate (NaHCO₃) solution and shake vigorously.

  • Phase Separation: Allow the layers to separate. The deprotonated (R)-amino acid will partition into the aqueous phase. The N-acetylated (S)-amino acid will remain in the organic (MTBE) phase.

  • Isolate (S)-N-Acetyl form:

    • Collect the organic layer.

    • Wash the organic layer with 1 M HCl (1 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the (S)-N-Acetyl-2-amino-3-(3-chlorophenyl)propanoic acid as a solid.

  • Isolate (R)-Amino Acid (Optional):

    • Collect the aqueous layer from step 2.

    • Acidify it to pH 5-6 with 1 M HCl to precipitate the (R)-amino acid.

    • Collect the solid by filtration.

Part IV: Protocol for Deprotection

Objective: To remove the N-acetyl group to yield the final target compound.

  • Acid Hydrolysis: Dissolve the isolated (S)-N-acetyl amino acid from Part III in 6 M HCl (10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours. Monitor by TLC until the starting material is fully consumed.

  • Isolation: Allow the solution to cool to room temperature, then cool further in an ice bath. The product, (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, will crystallize out of the solution.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Part V: Analytical Validation by Chiral HPLC

Trustworthiness: This step is critical to validate the success of the resolution. Direct analysis of enantiomers on a Chiral Stationary Phase (CSP) is the preferred method as it avoids potential racemization issues associated with derivatization.[9][10]

Instrumentation & Columns:

  • System: HPLC with UV detector.

  • Column: A macrocyclic glycopeptide-based CSP, such as Astec® CHIROBIOTIC® T, is highly effective for underivatized amino acids.[9][11]

HPLC Method for Enantiomeric Excess (% ee) Determination:

ParameterCondition
Column Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm
Mobile Phase 80:20 (v/v) Methanol : Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 220 nm
Injection Vol. 10 µL
Sample Prep. Dissolve a small amount of sample in the mobile phase.

Data Analysis:

  • Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers.

  • Inject the resolved sample from Part IV.

  • Integrate the peak areas for both enantiomers.

  • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Expected Results & Data Summary

The efficiency of a kinetic resolution is described by the enantiomeric ratio (E-value). A high E-value (>100) is indicative of an excellent resolution.

ParameterTarget ValueRationale
Conversion ~50%Maximizes the theoretical yield and enantiopurity of the remaining substrate.
ee (Substrate) >98%Indicates high selectivity of the enzyme for the opposite enantiomer.
ee (Product) >98%Confirms the high selectivity of the enzymatic hydrolysis.
E-value >100A quantitative measure of the enzyme's enantioselectivity.[12]
Chemical Yield ~40-45%The theoretical maximum yield for a single enantiomer in a kinetic resolution is 50%.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Conversion Rate 1. Insufficient enzyme activity. 2. Incorrect water activity. 3. Inappropriate solvent.1. Increase enzyme loading or use a fresh batch of enzyme. 2. Optimize the amount of buffer added. 3. Screen other organic solvents (e.g., hexane, toluene).
Low Enantioselectivity (% ee) 1. Reaction proceeded past 50% conversion. 2. Non-selective chemical hydrolysis. 3. Enzyme is not selective for the substrate.1. Monitor the reaction more frequently and stop it earlier. 2. Ensure the reaction medium is not too acidic or basic. 3. Screen other lipases (e.g., from Pseudomonas cepacia, Rhizomucor miehei).[3][5]
Poor Separation of Products 1. Incomplete extraction. 2. Emulsion formation.1. Perform multiple extractions with the aqueous base. 2. Add brine to the separatory funnel to break the emulsion.

References

Troubleshooting & Optimization

Technical Support Center: Purification of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this compound. As a non-natural amino acid derivative, achieving high purity—especially enantiomeric purity—is critical for its application in pharmaceutical development and peptide synthesis. This document provides in-depth troubleshooting guides and frequently asked questions to assist you in your experimental work.

Troubleshooting Guide: Addressing Common Purification Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the purification of this compound.

Issue 1: Low Enantiomeric Excess (e.e.) After Chiral Resolution

Question: My final product shows a low enantiomeric excess (<98%) after performing a classical diastereomeric salt resolution. What are the potential causes and how can I improve the enantiomeric purity?

Answer: Low enantiomeric excess is a frequent challenge when using classical resolution with chiral resolving agents. The issue typically stems from one of three areas: suboptimal salt formation, incomplete separation of diastereomers, or racemization during workup.

Underlying Causes & Corrective Actions:

  • Poor Diastereomer Discrimination: The chosen resolving agent may not form diastereomeric salts with a significant enough difference in solubility in the selected solvent system. This leads to co-precipitation of both the (S,R) and (S,S) salts.

    • Solution: Screen a variety of chiral resolving agents and solvent systems. Since the target molecule is amphoteric (containing both a basic amino group and an acidic carboxylic acid), you can use either a chiral acid or a chiral base. For resolving the amino group, common choices include derivatives of tartaric acid or mandelic acid. For resolving the carboxylic acid, chiral amines like (R)- or (S)-1-phenylethylamine are suitable.[1] The goal is to identify a pair that provides a hard, crystalline salt for one diastereomer while the other remains in solution.

  • Inefficient Crystallization: Even with a good resolving agent, the crystallization conditions can greatly affect the purity of the isolated salt.

    • Solution: Optimize the crystallization process. This includes controlling the cooling rate, agitation speed, and seeding. A slower cooling rate generally promotes the formation of larger, more ordered crystals, which are less likely to trap the undesired diastereomer. Seeding the solution with a few crystals of the desired pure diastereomeric salt can also significantly improve selectivity.

  • Racemization During Liberation of the Free Amino Acid: The pH and temperature conditions used to break the diastereomeric salt and isolate the final product can sometimes cause racemization at the α-carbon.

    • Solution: After separating the desired diastereomeric salt, liberate the free amino acid under mild conditions. For example, if you used a chiral acid for resolution, you would treat the salt with a mild base to neutralize the resolving agent, followed by acidification with HCl to form the target hydrochloride salt. Avoid excessively high temperatures or extreme pH values during this process.

Experimental Protocol: Improving Enantiomeric Purity via Recrystallization

If your isolated product has an e.e. of 85-95%, a final recrystallization of the hydrochloride salt can often upgrade it to >99% e.e.

  • Solvent Selection: Choose a solvent system in which the racemic compound has higher solubility than the desired enantiomer. Common choices for amino acid hydrochlorides include aqueous ethanol, aqueous isopropanol, or water.

  • Procedure: a. Dissolve the enriched this compound in a minimum amount of the chosen hot solvent system (e.g., 80% ethanol). b. Allow the solution to cool slowly to room temperature. If no crystals form, consider adding an anti-solvent (e.g., ethyl acetate) dropwise until turbidity is observed, then warm slightly to redissolve and cool again. c. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation. d. Filter the crystals, wash with a small amount of the cold recrystallization solvent, followed by a non-polar solvent like hexane to aid drying. e. Dry the crystals under vacuum. f. Analyze the enantiomeric purity using chiral HPLC or SFC.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low e.e. (<98%) Detected check_separation Analyze Mother Liquor: Is the other diastereomer enriched? start->check_separation poor_separation No/Poor Enrichment in Mother Liquor (Indicates poor diastereomer discrimination) check_separation->poor_separation No good_separation Yes, Mother Liquor is Enriched (Indicates separation is possible) check_separation->good_separation Yes screen_agents Screen New Chiral Resolving Agents (e.g., Mandelic Acid, Brucine) poor_separation->screen_agents screen_solvents Screen Different Solvent Systems (e.g., MeOH, EtOH, Acetone) poor_separation->screen_solvents check_workup Review Salt-Breaking and Isolation Steps: Extreme pH or high temp used? good_separation->check_workup racemization Potential Racemization check_workup->racemization Yes inefficient_xtal Inefficient Crystallization check_workup->inefficient_xtal No mild_conditions Use Milder Conditions: - Lower temperature - Avoid strong acids/bases racemization->mild_conditions optimize_xtal Optimize Crystallization: - Slow cooling rate - Seeding - Solvent optimization inefficient_xtal->optimize_xtal

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Presence of Chemical Impurities

Question: My product contains residual impurities after initial isolation. How can I identify and remove them?

Answer: Chemical impurities in synthetic amino acids typically arise from starting materials, reagents, or side reactions.[2] The presence of impurities can affect downstream applications and the overall safety profile of the compound.[3]

Common Impurity Profile & Removal Strategy:

Impurity TypePotential SourceRecommended Purification Method
Starting Aldehyde Incomplete reaction during synthesis (e.g., Strecker or Erlenmeyer-Plöchl synthesis).1. Aqueous Wash: If the product is in an organic solvent, washing with an aqueous sodium bisulfite solution can form a water-soluble adduct with the aldehyde. 2. Recrystallization: Aldehydes are typically non-polar and will remain in the mother liquor during the crystallization of the polar amino acid hydrochloride.
Diastereomer The unwanted (R)-enantiomer.As discussed in Issue 1, optimize chiral resolution or perform a final recrystallization.
Over-chlorinated species Impurities in the starting 3-chlorophenyl derivative or side reactions during synthesis.Chromatography: Reversed-phase HPLC or MPLC may be required to separate structurally similar impurities.[4]
Freebase Form Incomplete conversion to the hydrochloride salt or exposure to basic conditions.Dissolve the product in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of HCl (e.g., as a solution in isopropanol or dioxane) to ensure complete salt formation, followed by recrystallization.
Experimental Protocol: Purification by Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities with different solubility profiles.

  • Solvent Screening: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.

    SolventBoiling Point (°C)Polarity (Dielectric Constant)Comments
    Water10080.1Good for polar salts, but solubility might be high even when cold.
    Ethanol7824.5Often used as a co-solvent with water for amino acid salts.
    Isopropanol8219.9Similar to ethanol, can be a good choice.
    Methanol6532.7High solvency; may need an anti-solvent.
  • General Procedure: a. Suspend the impure solid in a minimal amount of the chosen solvent in an appropriately sized flask. b. Heat the suspension to reflux with stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution. c. If there are insoluble impurities, perform a hot filtration. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath. e. Collect the crystals by filtration, wash with a small volume of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration is recommended.[5] As a hydrochloride salt, it can be hygroscopic, so protection from moisture is important.

Q2: What solvents can I use to dissolve this compound for analysis or reaction?

Solubility can be a challenge. For analytical purposes like HPLC, mobile phases are often buffered aqueous solutions mixed with an organic modifier like acetonitrile or methanol.[4] For reactions, polar solvents are generally required. Based on data for similar compounds, solubility is expected in water and DMSO.[6] For creating stock solutions, dissolving in water (adjusting pH if necessary) or DMSO is a common practice.[6] Always use freshly opened, anhydrous DMSO to avoid solubility issues.[6]

Q3: How can I confirm the absolute stereochemistry of my final product?

While chiral HPLC can confirm enantiomeric purity, it doesn't definitively prove the absolute configuration is (S). This is typically determined by:

  • X-ray Crystallography: If you can grow a suitable single crystal, this is the gold standard for determining absolute stereochemistry.

  • Comparison to a Standard: Analyze a commercially available, certified (S)-enantiomer standard under the same chiral HPLC conditions to confirm the retention time of your product.

  • Optical Rotation: Measuring the specific rotation and comparing it to a literature value for the pure (S)-enantiomer can provide confirmation.

Q4: My compound is an oil and won't crystallize. What should I do?

Oiling out is a common problem, especially if residual solvents or impurities are present.

  • Purity Check: First, ensure the material is chemically pure using TLC or HPLC. Impurities can act as eutectic-forming substances that depress the melting point and inhibit crystallization.

  • Solvent Removal: Ensure all solvents from the previous step are thoroughly removed under high vacuum.

  • Trituration: Add a non-polar solvent in which your product is insoluble (e.g., hexane, diethyl ether). Stir or sonicate the mixture. This can sometimes induce crystallization by washing away impurities and providing a medium for nucleation.

  • Seeding: If you have a small amount of crystalline material (a seed crystal), add it to the oil to initiate crystallization.[7]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a small amount of a good solvent (e.g., methanol) and slowly add an anti-solvent (e.g., ethyl acetate or diethyl ether) until the solution becomes cloudy. Warm slightly until it becomes clear again, then allow it to cool slowly.

References

Stability issues of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability issues encountered when working with this compound in solution.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. The information and recommendations provided herein are based on the fundamental principles of amino acid chemistry, knowledge of similar halogenated compounds, and established best practices for pharmaceutical forced degradation studies.

Compound Overview

This compound is a derivative of the amino acid phenylalanine.[1] As with many amino acid hydrochlorides, its stability in solution can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. Understanding these factors is critical for obtaining reliable and reproducible experimental results.

PropertyValueSource
Molecular FormulaC₉H₁₀ClNO₂·HClInferred
Molecular Weight236.10 g/mol Inferred
AppearanceWhite to off-white powder
Storage of Solid-20°C is recommended for long-term storage.[2]
SolubilitySlightly soluble in ethanol.[2]

Troubleshooting Guide: Stability Issues in Solution

This section addresses common problems encountered during the preparation and handling of this compound solutions in a question-and-answer format.

Issue 1: My solution of this compound has developed a yellow or brown discoloration over time.

Potential Causes:

  • Oxidative Degradation: The presence of dissolved oxygen in the solvent can lead to the oxidation of the amino acid, resulting in colored degradation products. The aromatic ring and the amino group are potential sites for oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of chlorophenyl-containing compounds.[3][4] This can lead to the formation of colored impurities.

  • pH-Mediated Degradation: At certain pH values, especially alkaline conditions, amino acids can be more susceptible to degradation, which may manifest as a color change.

Troubleshooting Steps:

  • Solvent Degassing: Before dissolving the compound, degas your solvent (e.g., water, buffer) by sparging with an inert gas like nitrogen or argon for 15-30 minutes, or by using a sonication bath under vacuum.

  • Use of Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant, such as sodium metabisulfite or ascorbic acid.

  • Light Protection: Prepare and store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light.[3]

  • pH Control: Prepare solutions in a buffered system to maintain a stable pH. For many amino acids, a slightly acidic pH (e.g., pH 3-6) can enhance stability.[5]

  • Fresh Preparation: Whenever possible, prepare solutions fresh before use.[6]

Issue 2: I am observing a loss of potency or a decrease in the concentration of my compound over time in my analytical assay (e.g., HPLC).

Potential Causes:

  • Hydrolysis: As an amino acid derivative, the compound can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[7][]

  • Adsorption to Container Surfaces: Highly lipophilic compounds can adsorb to the surfaces of storage containers, particularly plastics. The chlorophenyl group increases the lipophilicity of the molecule compared to phenylalanine.

  • Precipitation: Changes in temperature or solvent composition (e.g., evaporation of an organic co-solvent) can lead to the precipitation of the compound out of solution.

Troubleshooting Steps:

  • Forced Degradation Study: Conduct a forced degradation study to understand the compound's stability profile under various stress conditions (acid, base, oxidation, heat, light).[9][10][11] This will help identify the primary degradation pathways.

  • pH Optimization: Determine the optimal pH for solution stability by preparing the solution in a series of buffers with different pH values and monitoring the concentration over time.

  • Container Selection: Use low-adsorption vials, such as those made of borosilicate glass or silanized glass. If using plastic, test for compatibility and potential adsorption.

  • Storage Conditions: Store solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures to slow down degradation kinetics. However, perform freeze-thaw stability studies to ensure the compound does not degrade upon repeated freezing and thawing.[12]

  • Analytical Method Validation: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact drug from its degradation products.[11][13]

Issue 3: I see unexpected peaks appearing in my chromatogram after storing the solution.

Potential Causes:

  • Degradation Products: The new peaks are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.

  • Impurity Formation: The compound might be reacting with components of your solvent or buffer system.

  • Isomerization: Depending on the conditions, some amino acid derivatives can undergo racemization or other forms of isomerization.

Troubleshooting Steps:

  • Characterize Degradants: If possible, use techniques like LC-MS to identify the mass of the new peaks and propose potential structures for the degradation products.

  • Review Solvent/Buffer Compatibility: Ensure that the buffers and any co-solvents used are inert and do not react with the compound. For example, phosphate buffers can sometimes catalyze degradation.

  • Control of Headspace: For solutions stored for extended periods, consider flushing the headspace of the vial with an inert gas before sealing to minimize oxidative degradation.

  • Purity of Starting Material: Confirm the purity of the solid this compound, as the new peaks could be impurities present in the starting material that become more apparent over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound in?

A1: The choice of solvent will depend on your specific application. For analytical purposes, a common starting point is a mixture of water and a miscible organic solvent like methanol or acetonitrile. The hydrochloride salt should impart some aqueous solubility. For biological experiments, buffered aqueous solutions are typically used. It is recommended to perform solubility tests to determine the most suitable solvent system for your desired concentration.

Q2: At what pH should I prepare my solutions?

A2: While specific data is not available, many amino acids exhibit maximal stability in the slightly acidic pH range (pH 3-6).[5][14] It is strongly advised to perform a pH stability study to determine the optimal pH for your specific experimental conditions and desired storage duration. Avoid highly alkaline conditions, as they can promote deamidation and other degradation pathways in similar molecules.[15][16]

Q3: How long can I store solutions of this compound?

A3: Without specific stability data, it is recommended to prepare solutions fresh for each experiment.[6] If storage is necessary, it should be for the shortest duration possible at low temperatures (2-8°C or -20°C) and protected from light. A stability study should be conducted to establish an appropriate expiration date for the solution under your specific storage conditions.

Q4: Do I need to worry about photostability?

A4: Yes. Compounds containing a chlorophenyl group can be susceptible to photodegradation.[4] It is a best practice to handle the solid compound and its solutions under subdued light and to store them in light-protecting containers.[3]

Experimental Protocols

Protocol 1: Basic pH Stability Assessment

This protocol provides a framework for evaluating the impact of pH on the stability of this compound in solution.

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 9). Common buffer systems include citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.

  • Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

  • Prepare Test Solutions: Dilute the stock solution into each of the prepared buffers to achieve the final desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze each test solution using a validated stability-indicating HPLC method to determine the initial concentration.[17][18]

  • Incubate Samples: Store aliquots of each test solution at a controlled temperature (e.g., ambient and 40°C) and protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each condition and analyze it by HPLC.

  • Data Analysis: Plot the percentage of the initial concentration remaining versus time for each pH. This will indicate the pH at which the compound is most stable.

Protocol 2: Forced Degradation Study Workflow

This workflow outlines the steps for conducting a forced degradation study to identify potential degradation pathways.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Prepare Stock Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation Expose to Stress thermal Thermal Stress (e.g., 80°C in solution) start->thermal Expose to Stress photo Photostability (ICH Q1B light exposure) start->photo Expose to Stress hplc Analyze by Stability-Indicating HPLC-UV/DAD acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points lcms Characterize Degradants by LC-MS hplc->lcms If degradation observed method_validation Validate Specificity of Analytical Method hplc->method_validation pathways Identify Degradation Pathways lcms->pathways

Caption: Workflow for a forced degradation study.

Logical Relationships

Troubleshooting Logic for Solution Instability

Troubleshooting_Logic start {Observed Instability | (e.g., color change, peak loss, new peaks)} cause1 {Potential Cause | Oxidation} start->cause1 Is the solution exposed to air? cause2 {Potential Cause | Hydrolysis (pH-mediated)} start->cause2 Is the solution unbuffered? cause3 {Potential Cause | Photodegradation} start->cause3 Is the solution exposed to light? solution1 {Solution | - Degas solvent - Use antioxidants - Purge with inert gas} cause1->solution1 solution2 {Solution | - Use buffered solution - Perform pH stability study - Avoid extreme pH} cause2->solution2 solution3 {Solution | - Use amber vials - Protect from light - Work under subdued light} cause3->solution3

Caption: Troubleshooting logic for solution instability.

References

Optimizing reaction conditions for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the critical amide coupling step involving (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. This non-standard amino acid presents unique challenges due to its hydrochloride salt form and potential for steric hindrance. This document provides in-depth, field-proven insights in a troubleshooting-focused format to help you achieve high-yield, high-purity outcomes.

Core Concepts: Understanding the Substrate and Reaction

Before troubleshooting, it is crucial to understand the fundamental chemistry of the reaction. The amide bond formation, or peptide coupling, involves the activation of a carboxylic acid group to make it susceptible to nucleophilic attack by an amine.[1][2]

The starting material, this compound, has two key features that must be addressed:

  • Amine Protonation: It is supplied as a hydrochloride salt, meaning the primary amine is protonated (R-NH3+ Cl-). This form is non-nucleophilic and cannot participate in the coupling reaction until it is neutralized by a base.[3]

  • Steric Hindrance: The 3-chlorophenylpropyl side chain can present steric bulk, potentially slowing down the rate of coupling compared to simpler amino acids like glycine or alanine.[4][5]

This necessitates a careful selection of coupling reagents, bases, and reaction conditions to ensure both efficient amine neutralization and successful carboxyl activation and coupling.

Amide_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Acid R-COOH (Carboxylic Acid) Active_Ester Activated Intermediate (e.g., O-Acylisourea, OBt Ester) Acid->Active_Ester Activation Reagent Coupling Reagent + Additive (e.g., HOBt) Reagent->Active_Ester Amine R'-NH2 (Amine) Amide R-CO-NH-R' (Amide Product) Active_Ester->Amide Amine->Amide Coupling Byproducts Byproducts (e.g., DCU, HOBt) Amide->Byproducts

Caption: General mechanism of amide bond formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My reaction has failed or resulted in a very low yield. What are the most likely causes?

Low or no product formation is a common issue that can typically be traced back to one of four key areas: amine availability, carboxylic acid activation, reaction conditions, or solubility.[6]

  • Cause 1: Incomplete Amine Neutralization. Your starting material is an HCl salt. The amine is not nucleophilic until it is deprotonated. If you do not add a sufficient amount of base, there will be no free amine to attack the activated carboxylic acid.

    • Solution: Ensure you use at least 1.0 equivalent of a non-nucleophilic tertiary base (e.g., DIPEA, NMM) specifically to neutralize the hydrochloride salt. Additional base will be required depending on the coupling reagent used (see Q3).

  • Cause 2: Inefficient Carboxyl Activation. The 3-chlorophenyl group can create steric hindrance, making standard coupling reagents less effective.[4]

    • Solution: Switch to a more powerful coupling reagent. For sterically hindered substrates, aminium/uronium salts like HATU or COMU are often more effective than carbodiimides like EDC or DCC.[7][8] These reagents form highly reactive HOAt or Oxyma esters, respectively, which can accelerate slow couplings.[7]

  • Cause 3: Suboptimal Reaction Conditions. Factors like temperature and reaction time are critical.

    • Solution: For hindered couplings, extended reaction times (e.g., 12-24 hours) may be necessary. If the reaction is still sluggish at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but be mindful of potential increases in side reactions like racemization.[1]

  • Cause 4: Poor Solubility. If your starting materials, activated intermediate, or coupling partner are not fully dissolved, the reaction will be slow and incomplete.

    • Solution: this compound has limited solubility in some common solvents like Dichloromethane (DCM). Consider using more polar aprotic solvents like DMF or NMP , which are excellent for peptide couplings.[1]

Q2: How do I select the best coupling reagent for this amino acid?

The choice of coupling reagent is critical for success.[1] Reagents are broadly classified into carbodiimides, phosphonium salts, and aminium/uronium salts. For this specific substrate, higher reactivity and lower racemization potential are key.

Reagent ClassExamplesProsConsBest For
Carbodiimides EDC, DCC, DICInexpensive, widely available.Lower reactivity, higher risk of racemization, N-acylurea side product formation.[3][9] DCU byproduct is poorly soluble.[10]Simple, non-hindered couplings where cost is a primary concern. Often used with additives like HOBt or Oxyma.
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization (especially with additives).[7] Does not cause guanidinylation of the free amine.[7]Byproducts can be carcinogenic (BOP)[10] or require careful purification.Hindered couplings, fragment condensation, and when avoiding N-terminal capping is critical.[7]
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU, COMUVery fast reaction rates, highly efficient for hindered couplings.[3][7]Can cause guanidinylation of the N-terminus if used in excess.[7][11] HATU/HBTU contain potentially explosive HOBt/HOAt moieties.[3]Recommended starting point. Excellent for difficult or sterically hindered couplings. COMU is a safer, modern alternative to HATU.[3][12]

Recommendation: Start with HATU or COMU . Their ability to form highly reactive activated esters makes them well-suited for overcoming the steric hindrance of the 3-chlorophenylpropyl group.[7]

Q3: What is the exact role of the base, and how many equivalents should I add?

The base serves up to two critical functions in this reaction:

  • Neutralization (1.0 eq): To deprotonate the ammonium hydrochloride of your starting material (R-NH3+Cl− → R-NH2). This is non-negotiable and requires 1.0 equivalent .

  • Facilitation (1.0-2.0 eq): Phosphonium and aminium/uronium salt coupling reagents require a tertiary base to function, typically to deprotonate the carboxylic acid and facilitate the formation of the active ester.[3] This usually requires 1.0 to 2.0 equivalents .

Total Base Stoichiometry:

  • For HATU/HBTU/PyBOP: A total of 2.0 to 3.0 equivalents of base is typically required. (1.0 eq for neutralization + 1.0-2.0 eq for the coupling). A common starting point is 1.1 eq of the amino acid, 1.05 eq of HATU, and 2.5 eq of DIPEA.

  • For EDC/HOBt: If your amine partner is not a salt, only 1.0 equivalent of base is needed for the amino acid hydrochloride. If both coupling partners are salts, you would need 2.0 equivalents.

Choice of Base:

  • DIPEA (N,N-Diisopropylethylamine): Strong, non-nucleophilic base. Most common choice.

  • NMM (N-Methylmorpholine): A slightly weaker base than DIPEA, sometimes preferred to reduce racemization.[3]

  • 2,4,6-Collidine: An even weaker, sterically hindered base used in cases with a very high risk of racemization.[3]

Q4: I'm concerned about racemization. How can I maintain the stereochemical integrity of the (S)-enantiomer?

Racemization is a major risk during the activation of chiral amino acids, proceeding through a planar oxazolone intermediate.[13]

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction? Check_Base Is Base Stoichiometry Correct? (min. 2 eq for HATU) Start->Check_Base Check_Reagent Is Coupling Reagent Potent Enough? Check_Base->Check_Reagent Yes Adjust_Base Adjust Base: 1 eq for HCl salt + 1-2 eq for reagent Check_Base->Adjust_Base No Check_Solvent Are all components soluble in the solvent? Check_Reagent->Check_Solvent Yes Upgrade_Reagent Upgrade Reagent: EDC -> HATU or COMU Check_Reagent->Upgrade_Reagent No Check_Time Is Reaction Time Sufficient? Check_Solvent->Check_Time Yes Change_Solvent Change Solvent: DCM -> DMF or NMP Check_Solvent->Change_Solvent No Increase_Time Increase Time/Temp: Run for 24h or warm to 40°C Check_Time->Increase_Time No Success Reaction Optimized Check_Time->Success Yes Adjust_Base->Success Upgrade_Reagent->Success Change_Solvent->Success Increase_Time->Success

Caption: A troubleshooting workflow for low-yield coupling reactions.

Strategies to Minimize Racemization:

  • Use Additives: The single most effective strategy is the use of additives. Modern coupling reagents like HATU (contains HOAt) and COMU (contains OxymaPure) have these built-in. If using a carbodiimide like EDC or DCC, always include at least 1.0 equivalent of HOBt , HOAt , or OxymaPure .[3][10] These additives suppress oxazolone formation. HOAt is generally more effective than HOBt.[3]

  • Control Temperature: Perform the activation and coupling steps at low temperatures. A common procedure is to pre-activate the carboxylic acid at 0 °C for 15-30 minutes before adding the amine.[3]

  • Choose Your Base Wisely: Highly basic conditions can promote racemization.[3] If racemization is a persistent problem with DIPEA, consider switching to the weaker base NMM.[3]

  • Limit Activation Time: Do not let the activated carboxylic acid stir for an extended period before adding the amine nucleophile. In-situ activation is generally preferred.

Q5: How should I handle the work-up and purification to remove reagent byproducts?

The work-up procedure depends heavily on the coupling reagent used.

  • EDC: The N-ethyl-N'-(3-dimethylaminopropyl)urea byproduct is water-soluble and can be easily removed with an aqueous wash (e.g., dilute HCl, NaHCO3, and brine).[10][14]

  • DCC: The dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents.[9][10] It can be removed by filtration, but this can lead to product loss via co-precipitation. For this reason, DCC is often avoided in solution-phase synthesis unless the product is highly soluble in a solvent that DCU is not.

  • HATU/HBTU/PyBOP: The byproducts are generally soluble in common organic solvents and are removed during standard aqueous work-up and subsequent column chromatography.[3]

Post-Purification Analysis: After purification by flash chromatography, it is essential to verify the enantiomeric purity of your final product using a suitable chiral analytical method, such as Chiral HPLC .[15][16]

Recommended Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially if initial attempts with other reagents have failed.

  • To a stirred solution of this compound (1.0 eq) and your amine coupling partner (1.0-1.2 eq) in anhydrous DMF, add DIPEA (2.5 eq) at room temperature. Stir for 5 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.05 eq) in one portion.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous work-up by washing sequentially with 5% citric acid solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Low-Racemization Coupling using EDC/OxymaPure

This protocol is a good alternative when minimizing racemization is the highest priority and a carbodiimide is preferred.

  • Dissolve this compound (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DCM or DMF.

  • Add NMM (1.1 eq) to neutralize the HCl salt and stir for 5 minutes.

  • Cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.1 eq) and stir at 0 °C for 15 minutes for pre-activation.

  • Add your amine coupling partner (1.0 eq), followed by an additional 1.1 eq of NMM.

  • Keep the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitor and work up the reaction as described in Protocol 1.

References

Troubleshooting HPLC peak tailing for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Analysis

A Guide to Troubleshooting HPLC Peak Tailing

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is my peak for this compound tailing? This issue seems specific to this compound.

Answer:

Peak tailing for this specific compound, a basic amino acid derivative, is almost certainly a chemical issue, not a physical one (like a column void)[1]. The primary cause is an undesirable secondary interaction between your positively charged analyte and the HPLC column's stationary phase[2].

Here's the underlying mechanism:

  • Analyte Chemistry : Your molecule has a primary amine group (-NH2). In a typical reversed-phase mobile phase (pH 2-8), this group is protonated, carrying a positive charge (R-NH3+).

  • Column Chemistry : Standard silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface that were not covered during the manufacturing process[3]. These silanol groups are weakly acidic (pKa ≈ 3.8–4.2)[4].

  • The Interaction : At a mobile phase pH above ~4, these silanols become deprotonated and negatively charged (Si-O-). The strong electrostatic attraction between the positively charged amine on your analyte and these negative sites on the column packing creates a secondary, ion-exchange retention mechanism[5][6]. This strong interaction is slow to reverse, causing a portion of the analyte molecules to lag behind the main peak, resulting in significant tailing[1].

This phenomenon is most pronounced for basic compounds containing amine groups, which is why you are observing it specifically with this analyte[5].

Caption: Unwanted interaction causing peak tailing.

Q2: I suspect my mobile phase pH is the problem. How does it affect peak shape and what is the optimal range?

Answer:

You are correct to focus on pH; it is the most critical parameter for controlling the peak shape of ionizable compounds[6][7]. The pH dictates the ionization state of both your analyte and the problematic silanol groups.

  • Mid-Range pH (4-7): This is the worst-case scenario . In this range, the analyte's amine is protonated (positive) and the silanols are deprotonated (negative), maximizing the unwanted ionic interactions and causing severe peak tailing[4][8].

  • Low pH (< 3.0): This is the recommended starting point . By lowering the mobile phase pH to below 3, you protonate the silanol groups (Si-OH), effectively neutralizing them[5][7][9]. While your basic analyte remains protonated (R-NH3+), the primary cause of the strong secondary interaction is eliminated, leading to a dramatic improvement in peak symmetry[2].

  • High pH (> 8): This is an alternative strategy but requires a specialized column. At high pH, the analyte's amine group would be deprotonated and neutral, eliminating the interaction. However, standard silica columns are not stable and will dissolve at high pH[7]. If you must work at high pH, you need a modern, pH-stable column, such as an organo-silica hybrid phase[5][10].

Data-Driven Impact of Mobile Phase pH Adjustment

The following table illustrates the expected changes in chromatographic parameters as you adjust the mobile phase pH.

ParameterMobile Phase pH 7.0Mobile Phase pH 2.8Rationale for Improvement
Tailing Factor (Tf) > 2.0 (Severe Tailing)1.0 - 1.3 (Symmetrical)At low pH, silanol groups (Si-OH) are protonated and neutral, eliminating the strong secondary ionic interaction with the protonated analyte[2][7].
Retention Time (RT) May be unstable/longShorter and more stableThe primary retention mechanism (hydrophobic interaction) becomes dominant and more predictable. The analyte, being ionized, has slightly less hydrophobic retention[8].
Efficiency (Plates) LowHighA symmetrical peak is narrower, leading to a significant increase in the calculated column efficiency (theoretical plates).
Q3: Adjusting the pH helped, but my peak is still not perfect. What is the next logical step? Should I buy a new column?

Answer:

Before investing in a new column, there are further mobile phase and method optimizations you should try. The next logical step is to evaluate your column's technology and consider mobile phase additives if necessary.

Step 1: Evaluate Your Current Column Technology Modern HPLC columns have significantly improved technologies to reduce these secondary effects[5].

  • End-Capping: After the primary stationary phase (like C18) is bonded to the silica, manufacturers perform a secondary reaction called "end-capping" to cover many of the remaining silanol groups with a small molecule, like a trimethylsilyl (TMS) group[9][11]. Columns described as "fully end-capped," "double end-capped," or "base-deactivated" offer superior performance for basic compounds[3][9]. If your current column is an older, Type A silica column, it will have more active silanols and be more prone to tailing[5].

  • High Purity Silica: Modern "Type B" silica has fewer metallic impurities, which can also act as active sites and increase silanol acidity[4][5].

Step 2: Use Mobile Phase Additives (If Necessary) If a low pH mobile phase is still insufficient, you can add a "competing base" to the mobile phase.

  • Mechanism: A small, basic additive like Triethylamine (TEA) is added at a low concentration (e.g., 0.1%). The protonated TEA will preferentially interact with any remaining active silanol sites, effectively masking them from your analyte[7].

  • Caution: This is a more "traditional" approach and is often unnecessary with modern, high-quality columns[10]. Furthermore, TEA is not suitable for LC-MS applications as it can cause significant ion suppression.

Step 3: When to Choose a New Column If the steps above do not resolve the issue, a new column is warranted. Look for columns specifically marketed for the analysis of basic compounds:

  • Polar-Embedded Phases: These columns have a polar group (like an amide) embedded near the base of the alkyl chain. This feature helps to shield the silanol groups and can improve peak shape for basic analytes[12].

  • Charged Surface Hybrid (CSH) Phases: These columns have a low-level positive surface charge that helps to repel basic analytes, preventing them from interacting with underlying silanols[10].

Systematic Troubleshooting Protocol

Follow this workflow to diagnose and resolve peak tailing for this compound.

Objective: To achieve a symmetric peak with a USP Tailing Factor (Tf) ≤ 1.5.

Baseline Experiment:

  • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% to 70% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Sample Diluent: 10:90 Acetonitrile:Water.

Troubleshooting_Workflow cluster_Start Start: Peak Tailing Observed (Tf > 1.5) cluster_Phase1 Phase 1: Mobile Phase Optimization cluster_Phase2 Phase 2: Method & Column Check cluster_End Resolution Start Initial Observation A Q: Is Mobile Phase pH < 3.0? Start->A B Action: Adjust Mobile Phase to pH 2.5-3.0 using 0.1% Formic or Phosphoric Acid A->B No C Q: Is Buffer Strength Adequate (10-25mM)? A->C Yes B->C D Action: Increase buffer concentration. (e.g., 20mM Ammonium Formate) C->D No E Q: Is column overload the cause? C->E Yes D->E F Action: Reduce sample concentration by 10x and re-inject. E->F Unsure G Q: Is the column suitable? E->G No F->G Tailing Improved? Yes -> Overload was issue. No -> Continue H Action: Switch to a modern, fully end-capped or polar-embedded column. G->H No End Peak Shape Acceptable (Tf ≤ 1.5) G->End Yes H->End

Caption: A logical workflow for troubleshooting peak tailing.

References

Technical Support Center: Synthesis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of non-proteinogenic amino acids. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient synthesis of your target compounds with high purity and stereochemical integrity.[1][2]

I. Frequently Asked Questions (FAQs)

This section addresses common questions and issues that arise during the synthesis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid and its subsequent derivatization.

Q1: What are the primary challenges in the enantioselective synthesis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid?

A1: The main challenges in the enantioselective synthesis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid revolve around controlling stereochemistry and minimizing the formation of unwanted isomers. Key difficulties include:

  • Racemization: The α-proton of the amino acid is susceptible to abstraction, especially under basic conditions or during activation for coupling reactions, leading to a loss of enantiomeric purity.[3]

  • Formation of Regioisomers: During the introduction of the chloro-substituent on the phenyl ring, a mixture of ortho-, meta-, and para-isomers can be formed, which are often difficult to separate.[4][5]

  • Low Yields: Steric hindrance from the substituted phenyl ring can impede reaction rates and lead to incomplete reactions, resulting in lower overall yields.

Q2: My direct chlorination of L-phenylalanine yields a mixture of isomers. How can I improve the regioselectivity for the meta-position?

A2: Direct chlorination of L-phenylalanine is known to produce a mixture of ortho-, meta-, and para-isomers, with the para-isomer often being the major product.[4][5] Achieving high regioselectivity for the meta-position through direct chlorination is challenging. Alternative strategies are recommended:

  • Starting from a meta-substituted precursor: A more reliable approach is to start with a commercially available meta-chlorinated starting material, such as 3-chlorobenzaldehyde or 3-chlorobenzyl bromide, and then construct the amino acid moiety.

  • Directed ortho-metalation followed by chlorination: This advanced technique can provide better control over the position of chlorination but requires careful optimization of reaction conditions.

Q3: I am observing significant epimerization during the N-acylation of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid. What are the likely causes and how can I prevent this?

A3: Epimerization during N-acylation is a common side reaction, particularly when using activating agents in the presence of a base. The primary mechanism involves the formation of an azlactone intermediate, which is planar and can be protonated from either face, leading to racemization.[3]

To minimize epimerization:

  • Choice of Coupling Reagent: Use coupling reagents known for low racemization potential, such as those incorporating additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).

  • Base Selection: Employ weaker bases like N-methylmorpholine (NMM) or collidine instead of strong, sterically hindered bases such as diisopropylethylamine (DIPEA).[3]

  • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of azlactone formation.

  • Protecting Group Strategy: If the synthetic route allows, using N-carbamate protecting groups like Boc or Cbz instead of an acetyl group can significantly reduce the propensity for racemization.[3]

Q4: The esterification of my (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is sluggish and gives low yields. What can I do to improve this reaction?

A4: The esterification of amino acids, especially those with steric hindrance, can be challenging due to their zwitterionic nature and poor solubility in many organic solvents.[6] To improve yields:

  • Acid-Catalyzed Esterification: Use a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid in the corresponding alcohol as the solvent.[7] Microwave irradiation can also accelerate this process.[6]

  • Formation of Acyl Halide: Convert the carboxylic acid to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with the alcohol. This is a highly effective method but requires careful handling of the reagents.

  • Use of Coupling Reagents: Reagents like DCC/DMAP can be used, but be mindful of potential side reactions like the formation of N-acylurea byproducts.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section provides a systematic approach to identifying and resolving common side reactions encountered during the synthesis and derivatization of this compound.

Observation Potential Cause Troubleshooting & Optimization
Low Enantiomeric Excess (ee) Epimerization/Racemization - Reaction Conditions: Lower the reaction temperature. Reduce reaction times. - Base: Switch to a weaker base (e.g., NMM, pyridine). Use stoichiometric amounts of base rather than a large excess.[3] - Coupling Reagent: Employ racemization-suppressing additives (HOBt, Oxyma). Consider phosphonium-based reagents (PyBOP, PyAOP).
Mixture of Isomers in Final Product Poor Regiocontrol in Chlorination - Synthetic Strategy: Start with a meta-chloro substituted precursor instead of direct chlorination of phenylalanine. - Purification: Utilize preparative HPLC with a suitable chiral or reverse-phase column for isomer separation.[8][9] Stripping crystallization may also be an option for separating chlorophenol isomers, a principle that could be adapted.[9]
Incomplete Reaction/Low Yield Steric Hindrance - Reaction Time/Temperature: Increase the reaction time or temperature, while carefully monitoring for epimerization. - Reagent Concentration: Use a higher concentration of reagents. - Catalyst: For reactions like hydrogenolysis for deprotection, ensure the catalyst is active and not poisoned. The addition of a mild acid can sometimes improve efficiency.
Formation of N-Acylurea Byproduct Use of Carbodiimide Coupling Reagents (e.g., DCC, EDC) - Reaction Conditions: Add HOBt or a similar additive to trap the O-acylisourea intermediate and prevent its rearrangement. - Alternative Reagents: Switch to onium salt-based (HBTU, HATU) or phosphonium salt-based (PyBOP) coupling reagents.
Difficulty in Removing Protecting Groups Inappropriate Deprotection Conditions - Boc Deprotection: If TFA is not effective, consider stronger acids or different scavenger cocktails. - Cbz/Benzyl Deprotection: For catalytic hydrogenation, ensure the catalyst is not poisoned. If hydrogenation is not feasible due to other reducible groups, consider alternative methods like transfer hydrogenation or acid-mediated cleavage.
Formation of Amide instead of Ester during Esterification Unprotected Amino Group - Protection: Ensure the amino group is adequately protected (e.g., as a Boc or Cbz derivative) before attempting esterification.[6]

III. Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for key synthetic transformations.

Protocol 1: Enantioselective Synthesis via Asymmetric Aldol Reaction using a Chiral Auxiliary

This protocol outlines a general approach to establishing the stereocenter, which can be adapted for the synthesis of the target molecule.

  • Acylation of Chiral Auxiliary:

    • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C.

    • Add a strong base (e.g., n-BuLi) dropwise and stir for 30 minutes.

    • Add the appropriate acyl chloride (e.g., 3-chlorophenylacetyl chloride) dropwise and stir at -78 °C for 1 hour, then allow to warm to room temperature overnight.

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent.

    • Purify the acylated auxiliary by flash chromatography.

  • Diastereoselective Aldol Reaction:

    • Dissolve the acylated auxiliary in anhydrous CH₂Cl₂ and cool to -78 °C.

    • Add a Lewis acid (e.g., TiCl₄) dropwise, followed by a mild base (e.g., DIPEA).

    • Add the desired electrophile (e.g., an imine precursor for amination) and stir at low temperature until the reaction is complete (monitor by TLC).

    • Work up the reaction and purify the aldol adduct.

  • Cleavage of the Chiral Auxiliary:

    • Dissolve the aldol adduct in a suitable solvent system (e.g., THF/H₂O).

    • Add a cleaving agent (e.g., LiOH/H₂O₂) and stir until the auxiliary is cleaved.

    • Isolate and purify the desired chiral β-hydroxy acid derivative.

Protocol 2: Racemization-Resistant N-Acylation

This protocol is designed to minimize epimerization during the formation of amide derivatives.

  • Reactant Preparation:

    • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

    • Cool the mixture to 0 °C in an ice bath.

  • Amine Addition:

    • Add the desired amine (1.1 eq) to the reaction mixture.

  • Coupling Reagent Addition:

    • Add a solution of EDC·HCl (1.2 eq) in DMF dropwise to the cooled mixture.

  • Reaction Progression:

    • Stir the reaction at 0 °C for 2 hours and then allow it to warm to room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

IV. Visualization of Reaction Pathways

Main Synthetic Pathway vs. Epimerization Side Reaction

G cluster_main Main Reaction Pathway cluster_side Epimerization Side Reaction A (S)-Amino Acid B Activated (S)-Intermediate A->B Coupling Reagent D (S)-Amide Product B->D E Activated (S)-Intermediate C Amine Nucleophile C->D G Amine Nucleophile F Azlactone (Achiral) E->F Base-catalyzed cyclization H (R/S)-Amide Product (Racemic/Epimerized) F->H G->H

Caption: Main synthetic pathway versus the epimerization side reaction via an azlactone intermediate.

Troubleshooting Workflow for Low Enantiomeric Excess

G start Low Enantiomeric Excess Observed cond1 Is a strong base (e.g., DIPEA) used? start->cond1 action1 Switch to a weaker base (NMM, collidine) cond1->action1 Yes cond2 Is the reaction run at elevated temperature? cond1->cond2 No action1->cond2 action2 Perform reaction at 0°C or lower cond2->action2 Yes cond3 Is a carbodiimide used without an additive? cond2->cond3 No action2->cond3 action3 Add HOBt or Oxyma cond3->action3 Yes end Re-analyze enantiomeric excess cond3->end No action3->end

Caption: A decision-making workflow for troubleshooting low enantiomeric excess in derivatization reactions.

V. References

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). University of Michigan Library. Retrieved from --INVALID-LINK--

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (2010). NIH National Library of Medicine. Retrieved from --INVALID-LINK--

  • Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. (2025). Nature Communications. Retrieved from --INVALID-LINK--

  • Recent advances in the catalytic asymmetric synthesis of β-amino acids. (2010). Chemical Society Reviews. Retrieved from --INVALID-LINK--

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. (2019). Chirality. Retrieved from --INVALID-LINK--

  • Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. (1974). ACS Publications. Retrieved from --INVALID-LINK--

  • common side reactions in the synthesis of N-acetyl-L-phenylalanine derivatives. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids. (2003). Biotechnology Progress. Retrieved from --INVALID-LINK--

  • Purification of L-phenylalanine. (1986). Google Patents. Retrieved from --INVALID-LINK--

  • p-chloro Phenylalanine (CAS 7424-00-2). (n.d.). Cayman Chemical. Retrieved from --INVALID-LINK--

  • Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today. Retrieved from --INVALID-LINK--

  • The Science Behind L-3-Chlorophenylalanine: Properties and Applications. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. (2025). Angewandte Chemie. Retrieved from --INVALID-LINK--

  • Synthesis of 2. Method A: N-acylation of d- or l-phenylalanine with... (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • How can I purify two different-substituted aromatic compounds? (2019). ResearchGate. Retrieved from --INVALID-LINK--

  • L-3-Chlorophenylalanine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. (n.d.). FIU Discovery. Retrieved from --INVALID-LINK--

  • L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from --INVALID-LINK--

  • Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. (2021). Processes. Retrieved from --INVALID-LINK--

  • Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • p-Chlorophenylalanine. (n.d.). Tocris Bioscience. Retrieved from --INVALID-LINK--

  • Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells. (n.d.). ACS Chemical Biology. Retrieved from --INVALID-LINK--

  • TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS. (n.d.). Abcam. Retrieved from --INVALID-LINK--

  • Esterification/Amidation Problems. (2024). Reddit. Retrieved from --INVALID-LINK--

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). Molecules. Retrieved from --INVALID-LINK--

  • Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. (n.d.). Molecules. Retrieved from --INVALID-LINK--

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021). International Journal of Molecular Sciences. Retrieved from --INVALID-LINK--

  • N-Acylation Reactions of Amines. (2025). Comprehensive Organic Synthesis. Retrieved from --INVALID-LINK--

  • Epimerisation in Peptide Synthesis. (n.d.). Molecules. Retrieved from --INVALID-LINK--

  • During the formation of paracetamol why do you get N-acylation instead of O. (2023). Quora. Retrieved from --INVALID-LINK--

  • Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. (2023). Journal of the American Society for Mass Spectrometry. Retrieved from --INVALID-LINK--

  • Esterification of Unprotected α-Amino Acids in Ionic Liquids as the Reaction Media. (2025). ResearchGate. Retrieved from --INVALID-LINK--

  • Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. (2024). Pharmaceutics. Retrieved from --INVALID-LINK--

  • 4-Chloro-L-phenylalanine (L-PCPA). (n.d.). MedChemExpress. Retrieved from --INVALID-LINK--

  • Troubleshooting Promega Enzymatic activity kit: ADPGlo, detection reagent proprietary kit? (2016). ResearchGate. Retrieved from --INVALID-LINK--

  • p chlorophenylalanine. (n.d.). Semantic Scholar. Retrieved from --INVALID-LINK--

  • Selective fluorogenic derivatization of 3-nitrotyrosine and 3,4-dihydroxyphenylalanine in peptides: a method designed for quantitative proteomic analysis. (2008). Methods in Enzymology. Retrieved from --INVALID-LINK--

  • Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). (1989). Metabolites. Retrieved from --INVALID-LINK--

  • Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). Nature Communications. Retrieved from --INVALID-LINK--

  • Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). ResearchGate. Retrieved from --INVALID-LINK--

References

Technical Support Center: Preventing Degradation of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride (CAS: 122666-61-9). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical phenylalanine derivative. Here, we provide in-depth, field-proven insights into its proper storage, handling, and troubleshooting of common degradation issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For maximal shelf-life and to maintain chemical purity and stereochemical integrity, the compound should be stored under controlled conditions. Based on data for similar halogenated phenylalanine derivatives, the recommended long-term storage temperature is in a refrigerator (2-8°C) . Some suppliers of the closely related 2-chloro-L-phenylalanine recommend storage at -20°C , which provides a stability of at least four years. As a general principle for amino acid hydrochlorides, storage should be in a dry, dark place inside a tightly sealed container to prevent moisture uptake and photodegradation.

Q2: Is this compound hygroscopic?

Yes, as a hydrochloride salt of an amino acid, this compound is expected to be hygroscopic, meaning it can readily absorb moisture from the atmosphere. Moisture is a critical factor that can accelerate chemical degradation, including hydrolysis and oxidation, and can also lead to physical changes like clumping. Therefore, it is imperative to handle the material in a low-humidity environment and to ensure containers are sealed tightly after use.

Q3: How does exposure to light affect the stability of the compound?

The presence of an aromatic ring makes the compound susceptible to photodegradation. Aromatic amino acids can absorb UV light, which can initiate radical reactions, leading to oxidation and the formation of various degradation products.[1][2] To ensure stability, the compound should always be stored in an opaque or amber-colored vial to protect it from light.

Q4: What are the primary degradation pathways I should be aware of?

The main degradation pathways of concern for this compound are:

  • Hygroscopicity: Absorption of water, leading to physical changes and facilitating other chemical reactions.

  • Oxidation: The aromatic ring can be oxidized, especially in the presence of light, moisture, and trace metal impurities.

  • Photodegradation: Light exposure can lead to the formation of radicals and subsequent degradation products.[1][2]

  • Racemization: The chiral center at the alpha-carbon can undergo inversion, converting the desired (S)-enantiomer to the (R)-enantiomer. This is a critical concern in pharmaceutical applications where stereoisomeric purity is required.

  • Decarboxylation: At elevated temperatures, the carboxylic acid group can be lost as carbon dioxide.

Section 2: Troubleshooting Guide: Common Stability Issues

This section addresses common problems encountered during the storage and handling of this compound.

Problem 1: The material has become clumpy or sticky.
  • Probable Cause: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.

  • Scientific Rationale: As a salt, the compound has a high affinity for water molecules. When exposed to ambient humidity, water is adsorbed onto the surface of the crystals, causing them to dissolve partially and stick together. This absorbed water can then act as a solvent, accelerating other degradation reactions.

  • Suggested Actions:

    • Immediate Action: Dry the material under a vacuum at a mild temperature (e.g., 30-40°C) to remove absorbed water.

    • Preventative Measures:

      • Always handle the compound in a glove box with a controlled low-humidity atmosphere or in a desiccator.

      • Ensure the container is tightly sealed with paraffin film after each use.

      • Store the container with a desiccant.

    • Verification: Perform a water content analysis using Karl Fischer titration (see Protocol 1) to quantify the amount of absorbed moisture.

Problem 2: Discoloration (e.g., yellowing) of the powder is observed.
  • Probable Cause: Oxidation or photodegradation.

  • Scientific Rationale: The electron-rich aromatic ring is susceptible to oxidation, which can be initiated by exposure to atmospheric oxygen and accelerated by light or trace metal ions. Photodegradation can lead to the formation of colored byproducts.

  • Suggested Actions:

    • Immediate Action: Assess the purity of the material using a stability-indicating HPLC method (see Protocol 2) to identify and quantify any degradation products.

    • Preventative Measures:

      • Store the compound in an amber vial to protect it from light.

      • After dispensing from the container, purge the headspace with an inert gas like argon or nitrogen before resealing.

      • Avoid storing near heat sources or in direct sunlight.

Problem 3: Loss of chiral purity (increase in the (R)-enantiomer).
  • Probable Cause: Racemization, likely induced by exposure to non-neutral pH conditions (either acidic or basic) or elevated temperatures over time.

  • Scientific Rationale: The proton on the alpha-carbon is weakly acidic and can be abstracted under certain conditions, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either face, resulting in the formation of the (R)-enantiomer.

  • Suggested Actions:

    • Verification: Determine the enantiomeric excess of your material using a chiral HPLC method (see Protocol 3).

    • Preventative Measures:

      • Ensure the compound is stored in a neutral, dry state.

      • Avoid exposure to high temperatures.

      • When preparing solutions, use neutral, high-purity solvents and prepare them fresh for each use. Solutions are generally less stable than the solid powder.[3]

Problem 4: Appearance of unknown peaks in HPLC analysis.
  • Probable Cause: Chemical degradation of the compound.

  • Scientific Rationale: Stress factors such as heat, humidity, light, acid/base exposure, and oxidation can cause the molecule to break down into various smaller molecules.

  • Suggested Actions:

    • Identification: To proactively understand potential degradation products, it is advisable to perform a forced degradation study (see Protocol 4). This involves intentionally exposing the compound to harsh conditions to generate and identify potential impurities.

    • Analysis: Use a stability-indicating HPLC method with a universal detector like a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks, providing clues to their structure. Common degradation products of halogenated aromatic compounds can include hydroxylated and de-halogenated species.

Section 3: Experimental Protocols

These protocols provide a starting point for in-house quality control and stability assessment.

Protocol 1: Assessing Hygroscopicity by Karl Fischer Titration

This protocol determines the water content of the material, which is a direct measure of its hygroscopicity.

Materials:
  • Karl Fischer Titrator (volumetric or coulometric)

  • Karl Fischer reagent (e.g., Aquastar®-CombiTitrant 2)

  • Anhydrous methanol or a suitable KF solvent

  • Airtight weighing vessel

Procedure:
  • Titrator Preparation: Place the appropriate solvent into the titration cell and titrate to a dry endpoint to neutralize any residual water in the solvent and cell.

  • Sample Preparation: In a controlled low-humidity environment, accurately weigh approximately 100-200 mg of the this compound into an airtight vessel.

  • Titration: Quickly transfer the sample into the titration cell.

  • Extraction: Allow the sample to stir in the solvent for a recommended extraction time of at least three minutes to ensure all water is released.[4] For amino acids that are poorly soluble in methanol, formamide can be added to the solvent to improve solubility.[4]

  • Analysis: Start the titration. The instrument will automatically titrate the water present and calculate the water content.

  • Calculation: The water content is typically expressed as a percentage (w/w).

Protocol 2: Purity Analysis and Stability-Indicating HPLC Method

This reverse-phase HPLC method can be used to assess the purity of the compound and detect the presence of degradation products.

Instrumentation and Conditions:
  • HPLC System: With UV detector

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Initial conditions: 95% Water (0.1% TFA) : 5% Acetonitrile (0.1% TFA)

    • Gradient: Ramp to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm and 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the compound in the initial mobile phase at a concentration of approximately 0.5 mg/mL.

Procedure:
  • Equilibrate the column with the initial mobile phase for at least 15 minutes.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the prepared sample.

  • Analyze the chromatogram for the main peak corresponding to the compound and any additional peaks that may indicate impurities or degradation products. The peak area percentage can be used to estimate purity.

Protocol 3: Detection of Racemization by Chiral HPLC

This method is crucial for determining the enantiomeric purity of the (S)-isomer.

Instrumentation and Conditions:
  • HPLC System: With UV detector

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP) such as Daicel Chiralcel OD-H or a macrocyclic glycopeptide-based CSP like Astec CHIROBIOTIC T.[5]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 98:2 v/v) is a common starting point for polysaccharide-based columns.[5] For macrocyclic glycopeptide columns, an aqueous-organic mobile phase with an acidic modifier (e.g., water:methanol:formic acid) is often effective.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Sample Preparation: Dissolve the compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

Procedure:
  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject a sample of a racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

  • Inject the test sample.

  • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

Protocol 4: Performing a Forced Degradation Study

This study intentionally degrades the sample to understand potential degradation pathways and products.

Procedure:
  • Prepare Samples: Prepare several samples of the compound (e.g., 10 mg each in separate vials).

  • Stress Conditions (apply separately to different samples):

    • Acid Hydrolysis: Add 1 mL of 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 mL of 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 1 mL of 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Stress: Heat the solid powder at 80°C for 48 hours.

    • Photolytic Stress: Expose the solid powder to high-intensity UV light (e.g., in a photostability chamber) for 24 hours.

  • Neutralization: For the acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method (Protocol 2).

  • Evaluation: Compare the chromatograms of the stressed samples to the control. New peaks represent degradation products. This helps in building a degradation profile for the molecule.

Data Summary Table
ParameterRecommended ConditionRationale
Storage Temperature 2-8°C (Refrigerator) or -20°CMinimizes thermal degradation and racemization.
Atmosphere Dry, Inert (Nitrogen/Argon)Prevents moisture absorption and oxidation.
Light Exposure Protect from light (Amber vial)Prevents photodegradation of the aromatic ring.[1][2]
Container Tightly sealed glass vialPrevents exposure to ambient air and moisture.
Visualizations

Diagram: Key Degradation Pathways

G cluster_product Stable Product cluster_stressors Stress Factors cluster_degradation Degradation Pathways & Products A (S)-2-Amino-3-(3-chlorophenyl) propanoic acid HCl B Physical Change (Clumping) A->B Hygroscopicity C Photodegradation Products A->C Photolysis D Oxidized Products A->D Oxidation E (R)-Enantiomer (Racemization) A->E Racemization F Decarboxylation Products A->F Thermal Stress Moisture Moisture (H₂O) Moisture->B Light Light (hv) Light->C Heat Heat (Δ) Heat->E Heat->F Oxygen Oxygen (O₂) Oxygen->D

Caption: Key degradation pathways for the compound.

Diagram: Troubleshooting Workflow

G Start Observe Issue with Stored Compound Q1 What is the issue? Start->Q1 Clump Clumping/ Stickiness Q1->Clump Physical Change Color Discoloration Q1->Color Visual Change Purity Loss of Purity/ Enantiomeric Excess Q1->Purity Analytical Data A1 Probable Cause: Moisture Absorption Clump->A1 A2 Probable Cause: Oxidation/Photodegradation Color->A2 A3 Probable Cause: Racemization/Degradation Purity->A3 S1 Action: Dry under vacuum. Store in desiccator. Perform Karl Fischer. A1->S1 S2 Action: Store in dark. Purge with inert gas. Run stability HPLC. A2->S2 S3 Action: Run chiral HPLC. Review storage temp/pH. A3->S3

Caption: Troubleshooting workflow for stability issues.

Section 4: References

  • --INVALID-LINK-- (National Center for Biotechnology Information)

  • --INVALID-LINK-- (Semantic Scholar)

  • --INVALID-LINK-- (Sigma-Aldrich)

  • --INVALID-LINK-- (Sigma-Aldrich)

  • --INVALID-LINK-- (Merck Millipore)

  • --INVALID-LINK-- (ResearchGate)

  • --INVALID-LINK-- (Selleck Chemicals)

  • --INVALID-LINK-- (Sigma-Aldrich)

  • --INVALID-LINK-- (Mettler Toledo)

  • --INVALID-LINK-- (Parchem)

  • --INVALID-LINK-- (MedChemExpress)

  • --INVALID-LINK-- (JAIMA)

  • --INVALID-LINK-- (Fisher Scientific)

  • --INVALID-LINK-- (Merck Millipore)

  • --INVALID-LINK-- (Herald Scholarly Open Access)

  • --INVALID-LINK-- (University of Amsterdam)

  • --INVALID-LINK-- (PubMed)

  • --INVALID-LINK-- (MedChemExpress)

  • --INVALID-LINK-- (PubMed)

  • --INVALID-LINK-- (MDPI)

  • --INVALID-LINK-- (Frontiers)

  • --INVALID-LINK-- (PubMed)

  • --INVALID-LINK-- (PubMed)

  • --INVALID-LINK-- (PubMed)

  • --INVALID-LINK-- (MDPI)

References

Technical Support Center: Method Refinement for Quantitative Analysis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the quantitative analysis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary knowledge to overcome common analytical challenges and ensure the integrity of your results.

Part 1: Foundational Concepts & Method Selection

This compound is a chiral amino acid derivative. The accurate quantification of the (S)-enantiomer is critical, as the pharmacological and toxicological profiles of enantiomers can differ significantly.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant technique for this analysis due to its specificity and sensitivity.

The selection of an appropriate analytical method is paramount for robust and reliable results. The flowchart below outlines a typical decision-making process for method development and validation.

MethodSelection cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Routine Analysis & Troubleshooting Start Define Analytical Target Profile (ATP) LitReview Literature & Database Review (e.g., for Phenylalanine Analogs) Start->LitReview ColumnScreen Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide, Macrocyclic Glycopeptide) LitReview->ColumnScreen MobilePhase Mobile Phase Optimization (Organic Modifier, pH, Additives) ColumnScreen->MobilePhase Detection Detector Selection & Optimization (e.g., UV-Vis, MS) MobilePhase->Detection Specificity Specificity & Forced Degradation Detection->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LoD_LoQ LOD & LOQ Precision->LoD_LoQ Robustness Robustness LoD_LoQ->Robustness Routine Routine Sample Analysis Robustness->Routine Method Implementation Troubleshoot Troubleshooting Guide (Peak Shape, Retention Time, etc.) Routine->Troubleshoot TroubleshootingResolution Start Poor Enantiomeric Resolution (Rs < 1.5) CheckSystem Verify System Suitability (Peak Shape, Efficiency) Start->CheckSystem OptimizeMobilePhase Mobile Phase Optimization CheckSystem->OptimizeMobilePhase VaryOrganic Vary Organic Modifier (% and Type: MeOH, ACN) OptimizeMobilePhase->VaryOrganic AdjustAdditive Adjust Additive (Type and Concentration) VaryOrganic->AdjustAdditive GoodResolution Acceptable Resolution (Rs ≥ 1.5) VaryOrganic->GoodResolution ChangeTemp Change Column Temperature AdjustAdditive->ChangeTemp AdjustAdditive->GoodResolution ScreenCSP Screen Different CSPs (e.g., Polysaccharide vs. Macrocyclic) ChangeTemp->ScreenCSP If still unresolved ChangeTemp->GoodResolution Polysaccharide Polysaccharide-based CSP ScreenCSP->Polysaccharide Macrocyclic Macrocyclic Glycopeptide CSP ScreenCSP->Macrocyclic Polysaccharide->GoodResolution Macrocyclic->GoodResolution

References

Validation & Comparative

A Comparative Guide to the Biological Activity of (S)-2-Amino-3-(3-chlorophenyl)propanoic Acid Hydrochloride and Other Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical biology, the nuanced world of non-canonical amino acids offers a powerful toolkit for modulating biological systems. Phenylalanine, an essential amino acid, serves as a foundational scaffold for a vast array of signaling molecules and therapeutic agents. The strategic modification of its structure, particularly through halogenation of the phenyl ring, can profoundly alter its biological activity, metabolic stability, and target selectivity.[1]

This guide provides an in-depth comparative analysis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a meta-chlorinated analog of L-phenylalanine, and its structural isomers and related analogs. We will explore how the position and nature of substituents on the phenyl ring dictate interactions with key biological targets, including enzymes and amino acid transporters. This analysis is grounded in experimental data and provides detailed protocols for researchers to validate and expand upon these findings in their own laboratories.

The Structural Landscape of Phenylalanine Analogs

The biological function of phenylalanine and its analogs is intrinsically linked to their three-dimensional structure. The core structure consists of an amino group, a carboxylic acid group, and a benzyl side chain. Modifications to the phenyl ring, such as the introduction of a chlorine atom, create distinct electronic and steric properties that drive differential biological effects.

This compound, also known as 3-chloro-L-phenylalanine, places a chlorine atom at the meta position of the phenyl ring.[2][3] This is in contrast to its more widely studied isomer, 4-chloro-phenylalanine (para-chloro, p-CPA or Fenclonine), and the ortho-chloro variant.[4][5] These positional isomers, despite their identical chemical formula, exhibit remarkably different pharmacological profiles.

Compound Name Abbreviation Structure Key Structural Feature
(S)-PhenylalanineL-PheUnsubstituted aromatic ring.
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid3-Cl-L-PheChlorine atom at the meta (3) position.
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid4-Cl-L-Phe (L-pCPA)Chlorine atom at the para (4) position.
(S)-2-Amino-3-(2-chlorophenyl)propanoic acid2-Cl-L-PheChlorine atom at the ortho (2) position.
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid4-F-L-PheFluorine atom at the para (4) position.

Comparative Biological Activities: A Tale of Positional Isomerism

The primary biological targets influenced by these analogs are enzymes involved in aromatic amino acid metabolism and transporters responsible for their cellular uptake. The position of the chlorine atom is a critical determinant of inhibitory potency and mechanism.

Inhibition of Aromatic Amino Acid Hydroxylases

Phenylalanine hydroxylase (PAH) and tryptophan hydroxylase (TPH) are key enzymes in the biosynthesis of neurotransmitters.[6] Phenylalanine analogs are well-known for their ability to act as competitive or irreversible inhibitors of these enzymes.[6]

  • (S)-2-Amino-3-(4-chlorophenyl)propanoic acid (4-Cl-Phe or p-CPA): This is the most potent and well-characterized inhibitor of this class. It acts as a selective and irreversible inhibitor of TPH, the rate-limiting enzyme in serotonin (5-HT) biosynthesis.[4][7] This activity has made p-CPA an invaluable pharmacological tool for depleting serotonin levels in preclinical research to study the role of the serotonergic system in various physiological and pathological processes.[4][8] It is also a known inhibitor of PAH.[9][10][11] The irreversible inhibition mechanism is a key feature of its potent, long-lasting effects.[10][12]

  • (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (3-Cl-Phe): While less studied than its para counterpart, the meta-chloro analog also exhibits inhibitory activity. However, its primary impact appears to be on a different target class—amino acid transporters. Its activity against PAH and TPH is generally considered to be significantly weaker than that of 4-Cl-Phe.

  • Other Halogenated Analogs: The introduction of other halogens, such as bromine or fluorine, also modulates activity. 3-Bromo-DL-phenylalanine and 4-Bromo-DL-phenylalanine are also known to inhibit aromatic amino acid hydroxylases.[6] The substitution of phenylalanine with 4-fluoro-phenylalanine (4-F-Phe) introduces a minimal steric change but significantly alters the electronic properties of the aromatic ring, which can enhance peptide-receptor binding and enzymatic activity.[13]

Modulation of Amino Acid Transport

The transport of large neutral amino acids (LNAAs), including phenylalanine, across biological membranes like the blood-brain barrier is mediated by specific transporters, most notably the L-type Amino Acid Transporter 1 (LAT1).[14][15] LAT1 is a critical target in neuroscience and oncology, as it is often upregulated in cancer cells to meet their high metabolic demands.[16]

  • (S)-2-Amino-3-(3-chlorophenyl)propanoic acid (3-Cl-Phe): Research has highlighted that substitution at the meta position of aromatic amino acids can significantly influence affinity for LAT1.[16] Studies on various meta-substituted phenylalanine and tyrosine analogs have shown a fascinating structure-activity relationship where increased lipophilicity was correlated with diminished substrate activity and increased inhibition of the transporter.[16] This positions 3-Cl-Phe as a potential competitive inhibitor of LAT1, capable of blocking the transport of other LNAAs like phenylalanine. This has therapeutic implications for diseases like phenylketonuria (PKU), where blocking excessive phenylalanine transport into the brain is a key goal.[14][15]

  • Other Transporters: Beyond LAT1, other transporters like SLC6A19, which is responsible for neutral amino acid absorption in the intestine and reabsorption in the kidney, are also potential targets.[17][18] Inhibiting such transporters could provide an alternative pathway for phenylalanine disposal, which is a novel therapeutic strategy for PKU.[17][18][19]

Summary of Biological Activities
Compound Primary Target(s) Observed Biological Effect Key References
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid LAT1 Transporter Potent inhibitor of L-type amino acid transport.[16][16]
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid Tryptophan Hydroxylase (TPH), Phenylalanine Hydroxylase (PAH) Irreversible inhibitor of TPH, leading to serotonin depletion.[4][7] Inhibits PAH.[9][11][4][7][9][11]
(S)-2-Amino-3-(4-fluorophenyl)propanoic acid Various Receptors (when incorporated into peptides) Enhances peptide-receptor binding affinity (e.g., opioid receptors).[13][13]
Bromo-phenylalanine Analogs Aromatic Amino Acid Hydroxylases Competitive inhibitors of PAH, TPH, and TH.[6][6]

Mechanistic Insights and Structure-Activity Relationships

The distinct biological activities of these analogs can be explained by their differential interactions at the molecular level.

Inhibition of Serotonin Synthesis Pathway

The inhibition of TPH by 4-Cl-Phe is a classic example of mechanism-based inactivation. This leads to a significant and long-lasting reduction in the synthesis of serotonin, a key neurotransmitter involved in mood, appetite, and sleep.

G cluster_pathway Serotonin Biosynthesis Pathway Tryptophan Tryptophan TPH TPH Tryptophan->TPH 5-HTP 5-HTP AADC AADC 5-HTP->AADC Serotonin Serotonin TPH->5-HTP AADC->Serotonin 4_Cl_Phe 4-Chloro- Phenylalanine 4_Cl_Phe->TPH Irreversible Inhibition

Caption: Inhibition of the serotonin synthesis pathway by 4-Chloro-Phenylalanine.

LAT1 Transporter Inhibition

For 3-Cl-Phe, the meta position of the chlorine atom is crucial for its interaction with the binding pocket of the LAT1 transporter. Computational models suggest that this position allows the analog to occupy a hydrophobic pocket within the transporter's binding site, leading to potent competitive inhibition.[16] This blocks the entry of natural substrates like phenylalanine and tyrosine.

Experimental Protocols

To empower researchers to investigate these compounds, we provide validated, step-by-step protocols for key biological assays.

Protocol 1: In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol describes a fluorometric assay to determine the IC50 of phenylalanine analogs against PAH.

Principle: This assay measures the production of tyrosine from phenylalanine by PAH. The reaction is coupled to an enzyme that generates a fluorescent product, allowing for sensitive detection.

Materials:

  • Recombinant Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4, cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.4)

  • Test compounds (e.g., 3-Cl-Phe, 4-Cl-Phe) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of all reagents. Create a serial dilution of the test compounds.

  • Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing assay buffer, catalase, DTT, and the BH4 cofactor.

  • Inhibitor Addition: Add a small volume (e.g., 1-2 µL) of the diluted test compounds or vehicle control to the appropriate wells.

  • Enzyme Addition: Add the PAH enzyme to all wells except for the "no enzyme" control. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add the L-phenylalanine substrate to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions for the coupled assay.

  • Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Subtract the background fluorescence (no enzyme control). Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

Caption: Workflow for the in vitro PAH enzyme inhibition assay.

Protocol 2: Cellular Amino Acid Uptake Inhibition Assay (LAT1)

This protocol measures the ability of test compounds to inhibit the uptake of a labeled substrate into cells expressing LAT1.

Principle: The assay quantifies the competitive inhibition of the uptake of a radiolabeled or fluorescent amino acid (e.g., [3H]-L-Phenylalanine) by the test compound in a suitable cell line (e.g., HT-29 or other cancer cell lines with high LAT1 expression).

Materials:

  • LAT1-expressing cell line (e.g., HT-29)

  • Cell culture medium and supplements

  • 24-well or 96-well cell culture plates

  • Radiolabeled substrate (e.g., [3H]-L-Phenylalanine)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

  • Test compounds (e.g., 3-Cl-Phe)

  • Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and counter

Procedure:

  • Cell Seeding: Seed the LAT1-expressing cells into multi-well plates and grow until they form a confluent monolayer.

  • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.

  • Inhibitor Pre-incubation: Add Uptake Buffer containing various concentrations of the test compound or vehicle control to the wells. Incubate for 10-15 minutes at 37°C.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake process.

  • Incubation: Incubate for a short, defined period (e.g., 1-5 minutes) at 37°C. The time should be within the linear range of uptake.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with ice-cold Uptake Buffer.

  • Cell Lysis: Lyse the cells by adding Lysis Buffer to each well and incubating for at least 30 minutes.

  • Quantification: Transfer the lysate from each well to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the amount of substrate uptake at each inhibitor concentration. Plot the percentage of inhibition against inhibitor concentration to calculate the IC50 value.

Conclusion and Future Perspectives

The comparative analysis of this compound and its analogs underscores a fundamental principle in medicinal chemistry: subtle structural modifications can lead to dramatic shifts in biological activity. While the para-chloro analog (p-CPA) is a potent, irreversible inhibitor of serotonin synthesis, the meta-chloro analog emerges as a promising inhibitor of the LAT1 amino acid transporter.

This divergence in function highlights the importance of positional isomerism in drug design. 3-Cl-Phe and related meta-substituted analogs represent a valuable class of compounds for researchers investigating the role of amino acid transport in cancer metabolism and neurological disorders like PKU. Future research should focus on a more extensive structure-activity relationship analysis, exploring a wider range of substitutions on the phenyl ring to develop even more potent and selective modulators of these critical biological targets. The incorporation of these analogs into peptides also remains a fruitful avenue for developing novel therapeutics with enhanced stability and receptor affinity.[2][20]

References

A Comparative Guide to the Validation of a Novel Chiral HPLC Method for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth validation and comparison of a newly developed direct chiral High-Performance Liquid Chromatography (HPLC) method for the accurate analysis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a key chiral building block in pharmaceutical synthesis. The performance of this new method is objectively compared against two established alternative techniques: an indirect HPLC method utilizing a chiral derivatizing agent and a Gas Chromatography-Mass Spectrometry (GC-MS) method following derivatization.

The accurate determination of enantiomeric purity is a critical quality attribute for chiral pharmaceutical intermediates, as the stereoisomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive framework for selecting and validating the most suitable analytical method for this and similar chiral compounds, grounded in the principles of scientific integrity and regulatory compliance.

Introduction to the Analytical Challenge

This compound is a non-proteinogenic amino acid. Its chirality, centered at the alpha-carbon, necessitates the use of stereoselective analytical methods to ensure the enantiomeric excess (%ee) and overall purity of the desired (S)-enantiomer. The primary analytical objectives are twofold: to quantify the (S)-enantiomer (assay) and to detect and quantify the undesired (R)-enantiomer (enantiomeric impurity).

The development of a robust and efficient analytical method is paramount for ensuring product quality and consistency from early development through to manufacturing. This guide adheres to the validation characteristics outlined in the ICH Q2(R1) guideline, which provides a harmonized framework for validating analytical procedures.[3][4][5]

Comparative Overview of Analytical Methodologies

Three distinct analytical methods were evaluated for the analysis of this compound:

  • Method A (New Method): Direct Chiral HPLC-UV. This novel method employs a modern Chiral Stationary Phase (CSP) designed for the direct separation of underivatized amino acid enantiomers, offering a streamlined and efficient workflow.[6][7]

  • Method B (Alternative 1): Indirect HPLC-UV via Chiral Derivatization. This approach involves reacting the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[8][[“]][10]

  • Method C (Alternative 2): GC-MS via Achiral Derivatization. This technique requires a two-step derivatization to make the amino acid volatile for gas chromatography. The enantiomers are then separated on a chiral GC column.[11][12][13][14]

The logical workflow for selecting and validating an analytical method for this purpose is illustrated below.

Method_Validation_Workflow cluster_Planning Phase 1: Planning & Development cluster_Execution Phase 2: Experimental Validation cluster_Evaluation Phase 3: Evaluation & Comparison Start Define Analytical Requirement: Assay and Enantiomeric Purity of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl MethodDev Method Development & Selection (Direct vs. Indirect Approaches) Start->MethodDev Protocol Prepare Validation Protocol (Based on ICH Q2(R1)) MethodDev->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Limits LOD & LOQ Robustness->Limits DataAnalysis Data Analysis & Statistical Evaluation Limits->DataAnalysis MethodCompare Compare Method Performance: Speed, Cost, Greenness, Ease of Use DataAnalysis->MethodCompare FinalReport Final Validation Report & Method Implementation MethodCompare->FinalReport

Caption: General workflow for analytical method validation and comparison.

Experimental Protocols

Method A: Direct Chiral HPLC-UV (New Method)
  • Principle: Enantiomers are separated directly on a Chiral Stationary Phase (CSP) without prior derivatization. The mechanism relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector bonded to the stationary phase. Macrocyclic glycopeptide-based CSPs are particularly effective for underivatized amino acids.[6][7]

  • Instrumentation: Standard HPLC system with UV detector.

  • Chromatographic Conditions:

    • Column: CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm

    • Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1.0 mg/mL.

Method B: Indirect HPLC-UV with Marfey's Reagent
  • Principle: The primary amine of the amino acid enantiomers is derivatized with the chiral reagent 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's Reagent). This reaction creates two diastereomers that can be resolved on a standard achiral C18 column.[8]

  • Instrumentation: Standard HPLC system with UV detector.

  • Derivatization Protocol:

    • Dissolve 1 mg of the amino acid sample in 200 µL of 1 M sodium bicarbonate.

    • Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate at 40°C for 1 hour.

    • Cool to room temperature and neutralize with 200 µL of 2 M HCl.

    • Dilute with mobile phase to 10 mL for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: 20% to 70% B over 25 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

Method C: GC-MS with Derivatization
  • Principle: For GC analysis, the non-volatile amino acid must be derivatized to increase its volatility. This typically involves a two-step process: esterification of the carboxyl group followed by acylation of the amino group.[13] The resulting derivatives are then separated on a chiral GC column.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometric detector.

  • Derivatization Protocol:

    • Place 1 mg of sample in a reaction vial and dry completely.

    • Add 200 µL of 3 M HCl in n-butanol and heat at 100°C for 30 minutes for esterification.

    • Evaporate the reagent under a stream of nitrogen.

    • Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA) for acylation. Heat at 100°C for 15 minutes.

    • Evaporate to dryness and reconstitute in 1 mL of ethyl acetate for injection.

  • GC-MS Conditions:

    • Column: Chirasil®-Val, 25 m x 0.25 mm ID, 0.16 µm film thickness

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Injector Temperature: 250°C

    • Oven Program: 80°C hold for 2 min, ramp to 190°C at 5°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50-500.

Validation Data and Method Comparison

The validation of the three methods was performed according to ICH Q2(R1) guidelines.[3][5] The key performance characteristics are summarized below.

Specificity and Peak Purity

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components.

Method(S)-Enantiomer Retention Time (min)(R)-Enantiomer Retention Time (min)Resolution (Rs)Observations
A: Direct HPLC 12.515.2> 2.5Excellent baseline separation. No interference from placebo or known impurities.
B: Indirect HPLC 18.3 (L-D)20.1 (L-L)> 2.0Good separation of diastereomers. Potential for side-products from derivatization.
C: GC-MS 22.823.5> 1.8Good separation. MS provides high specificity, confirming peak identity.
Linearity, Range, and Sensitivity
ParameterMethod A: Direct HPLCMethod B: Indirect HPLCMethod C: GC-MS
Linearity (r²) > 0.999> 0.999> 0.998
Range (% of test conc.) 1 - 150%1 - 150%1 - 120%
LOD (R-enantiomer) 0.02%0.01%0.03%
LOQ (R-enantiomer) 0.05%0.04%0.10%
Accuracy and Precision

Accuracy was determined by spike recovery studies at three concentration levels (80%, 100%, 120%). Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterMethod A: Direct HPLCMethod B: Indirect HPLCMethod C: GC-MS
Accuracy (% Recovery) 99.2 - 100.8%98.5 - 101.5%97.0 - 103.0%
Repeatability (%RSD) < 0.5%< 1.0%< 1.5%
Intermediate Precision (%RSD) < 1.0%< 1.5%< 2.0%
Robustness

The robustness of each method was assessed by making small, deliberate variations to the method parameters.

Parameter VariedMethod A: Direct HPLCMethod B: Indirect HPLCMethod C: GC-MS
Flow Rate (±10%) Resolution > 2.0Resolution > 1.8Minor shift in RT
Column Temp (±5°C) Resolution > 2.0Resolution > 1.8Significant shift in RT
Mobile Phase Comp (±2%) Resolution > 1.8Significant shift in RTN/A

Discussion and Method Comparison

The decision-making process for selecting the optimal method involves balancing multiple factors beyond the core validation parameters.

Method_Selection_Logic cluster_criteria Decision Criteria cluster_methods Method Options Start Select Analytical Method for Chiral Amino Acid Crit1 Speed & Throughput Crit2 Simplicity & Robustness Crit3 Cost & Greenness Crit4 Sensitivity & Specificity M_A Method A: Direct HPLC Crit1->M_A Fastest M_B Method B: Indirect HPLC Crit1->M_B Slow (Deriv.) M_C Method C: GC-MS Crit1->M_C Slowest (Deriv.) Crit2->M_A Highest Crit2->M_B Medium Crit2->M_C Lowest Crit3->M_A Good Crit3->M_B Poor (Reagents) Crit3->M_C Poor (Reagents) Crit4->M_A Good (UV) Crit4->M_B High (UV) Crit4->M_C Highest (MS)

Caption: Decision logic for selecting the optimal analytical method.

Method A (New Method - Direct Chiral HPLC-UV) demonstrated superior performance in terms of simplicity, speed, and robustness. The elimination of the derivatization step significantly reduces sample preparation time, minimizes potential sources of error, and improves overall method precision. This direct approach is also more environmentally friendly due to reduced solvent and reagent consumption. For routine quality control environments where high throughput and reliability are critical, this method is the clear frontrunner.

Method B (Indirect HPLC-UV) provides a viable alternative when a dedicated chiral column is not available. It can achieve excellent sensitivity, particularly if a fluorescent tag is used instead of a UV-absorbing one.[8] However, the derivatization step adds complexity, time, and potential for incomplete reactions or side-product formation, which can compromise accuracy and precision.

Method C (GC-MS) offers the highest degree of specificity due to the mass spectrometric detection, which provides structural confirmation of the analyte peaks. This can be invaluable for impurity identification in complex matrices. However, the multi-step derivatization is cumbersome, time-consuming, and often shows the lowest precision and robustness of the three methods. It is best suited for research or investigational purposes rather than routine QC.

An emerging alternative not evaluated here is Supercritical Fluid Chromatography (SFC), which is gaining traction as a "greener" and faster technique for chiral separations, often providing complementary selectivity to HPLC.[1][15][16][17]

Conclusion and Recommendation

Based on the comprehensive validation data, the newly developed Direct Chiral HPLC-UV method (Method A) is strongly recommended for the routine quality control and release testing of this compound.

Its key advantages include:

  • Efficiency: A significantly faster turnaround time due to the elimination of derivatization.

  • Robustness: Less susceptibility to variations in experimental conditions compared to derivatization-based methods.

  • Simplicity: A straightforward "dissolve and inject" sample preparation protocol reduces the potential for human error.

  • Precision and Accuracy: Demonstrated excellent accuracy and the highest level of precision among the methods tested.

While alternative methods have their place, particularly for specialized applications requiring mass spectral data or when specific instrumentation is limited, the direct chiral HPLC approach represents the most effective, reliable, and efficient solution for ensuring the enantiomeric purity of this critical pharmaceutical intermediate.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride in Immunoassays

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and scientific research, the specificity of an immunoassay is paramount. For a novel phenylalanine derivative like (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, ensuring that an immunoassay can distinguish it from structurally similar molecules is not just a matter of procedural diligence; it is the bedrock of reliable data. This guide provides a comprehensive framework for conducting cross-reactivity studies, blending theoretical principles with actionable experimental protocols.

The Imperative of Specificity in Immunoassays

For a small molecule like this compound, potential cross-reactants could include other halogenated phenylalanine analogues, precursors, or metabolites. This guide will walk you through a comparative study using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a common format for small molecule quantification.

Designing a Robust Cross-Reactivity Study

A well-designed cross-reactivity study is a systematic investigation into the specificity of an antibody. The core principle is to challenge the immunoassay with a panel of structurally related compounds and measure their ability to compete with the target analyte for antibody binding sites.

Selection of Potential Cross-Reactants

The first step is to identify and procure a panel of compounds that are structurally analogous to this compound. The choice of these compounds should be logical and based on chemical similarity. For our target analyte, a suitable panel would include:

  • Positional Isomers: (S)-2-Amino-3-(2-chlorophenyl)propanoic acid[6][7] and (S)-2-Amino-3-(4-chlorophenyl)propanoic acid.

  • Analogs with Different Halogens: (S)-2-Amino-3-(3-fluorophenyl)propanoic acid[8] and (S)-2-Amino-3-(4-bromophenyl)propanoic acid.[9]

  • Parent Compound: L-Phenylalanine.

  • Other Related Amino Acids: L-Tyrosine.

Experimental Workflow: A Visual Guide

The experimental workflow for a competitive ELISA-based cross-reactivity study can be visualized as a series of sequential steps, each crucial for the integrity of the final data.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_detection Detection & Analysis start Start: Select Cross-Reactants prep_reagents Prepare Reagents & Standards start->prep_reagents coat_plate Coat Microplate with Capture Antibody prep_reagents->coat_plate block_plate Block Non-Specific Binding Sites coat_plate->block_plate add_samples Add Standards, Controls & Cross-Reactants block_plate->add_samples add_conjugate Add Enzyme-Conjugated Target Analyte add_samples->add_conjugate incubate Incubate to Allow Competition add_conjugate->incubate wash Wash to Remove Unbound Reagents incubate->wash add_substrate Add Substrate wash->add_substrate develop_color Incubate for Color Development add_substrate->develop_color stop_reaction Stop Reaction develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data & Calculate % Cross-Reactivity read_plate->analyze_data end End: Report Results analyze_data->end

Caption: Workflow for a competitive ELISA-based cross-reactivity study.

Step-by-Step Experimental Protocol: Competitive ELISA

This protocol outlines a competitive ELISA for the determination of cross-reactivity. The principle relies on the competition between the free analyte (either the standard or the cross-reactant) and a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.

Materials and Reagents
  • High-binding 96-well microplate

  • Capture antibody specific for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid

  • This compound standard

  • Potential cross-reactants

  • Enzyme-conjugated (e.g., HRP) (S)-2-Amino-3-(3-chlorophenyl)propanoic acid

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Assay Buffer (e.g., PBS with 0.1% BSA)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Protocol
  • Plate Coating: Dilute the capture antibody in Coating Buffer and add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard and Cross-Reactant Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant in Assay Buffer. A wide concentration range is recommended, typically starting at a concentration 10-100 times higher than the expected IC50 of the standard.[10]

  • Competitive Reaction: Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells. Then, add 50 µL of the diluted enzyme-conjugated analyte to all wells (except blanks). Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Addition: Add 100 µL of Substrate Solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data obtained from the microplate reader will be inversely proportional to the concentration of the unlabeled analyte in the sample.

Calculating Percent Cross-Reactivity
  • Generate Standard Curves: Plot the absorbance values against the log of the concentration for the standard and each cross-reactant.

  • Determine the IC50: For each curve, determine the concentration that causes 50% inhibition of the maximum signal (IC50). The IC50 is the concentration of the analyte that displaces 50% of the labeled analyte from the antibody.

  • Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Standard / IC50 of Cross-Reactant) x 100 [10]

Comparative Data Presentation

The results should be summarized in a clear and concise table to facilitate comparison.

CompoundIC50 (ng/mL)% Cross-Reactivity
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl (Standard)10100%
(S)-2-Amino-3-(2-chlorophenyl)propanoic acid5020%
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid8511.8%
(S)-2-Amino-3-(3-fluorophenyl)propanoic acid2504%
(S)-2-Amino-3-(4-bromophenyl)propanoic acid1506.7%
L-Phenylalanine>1000<1%
L-Tyrosine>1000<1%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The Molecular Basis of Cross-Reactivity in Competitive Immunoassays

Understanding the underlying principles of competitive immunoassays and cross-reactivity at a molecular level is crucial for interpreting results and troubleshooting potential issues.

competitive_immunoassay cluster_specificity High Specificity cluster_cross_reactivity Cross-Reactivity Ab1 Antibody Ag1 Target Analyte Ab1->Ag1 High Affinity Ag_conj1 Enzyme- Conjugate Ab1->Ag_conj1 Binding Ab2 Antibody Ag2 Target Analyte Ab2->Ag2 High Affinity Ag_conj2 Enzyme- Conjugate Ab2->Ag_conj2 Binding CR Cross- Reactant Ab2->CR Lower Affinity (Competition)

Caption: Principle of competitive immunoassay and cross-reactivity.

In a competitive immunoassay, the target analyte and a labeled version compete for a limited number of antibody binding sites. When a cross-reactant is introduced, it can also compete for these binding sites, albeit typically with a lower affinity.[11] The degree of cross-reactivity is a measure of how effectively a compound can displace the labeled analyte compared to the target analyte.

Conclusion

A thorough cross-reactivity assessment is an indispensable part of validating any immunoassay. By systematically challenging the assay with a panel of structurally related compounds, researchers can gain a high degree of confidence in the specificity of their results. The methodologies and principles outlined in this guide provide a robust framework for evaluating the cross-reactivity of immunoassays for small molecules like this compound, thereby upholding the scientific integrity of the data generated.

References

A Comparative Analysis of (S)- and (R)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Discovery

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The classic, tragic example of thalidomide, where one enantiomer was sedative while the other was teratogenic, serves as a stark reminder of this principle. Therefore, the thorough characterization and comparative analysis of individual enantiomers are fundamental to modern drug discovery and development.

This guide provides a comparative analysis of the (S)- and (R)-enantiomers of 2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a derivative of the amino acid phenylalanine. While specific comparative experimental data for these particular enantiomers is not extensively available in published literature, this guide will synthesize known information for related compounds and outline the necessary experimental framework to fully characterize and compare them. We will delve into their physicochemical properties, potential biological activities, and provide detailed protocols for their synthesis, separation, and analysis. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with chiral compounds and amino acid derivatives.

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share many physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents), they differ in their interaction with plane-polarized light and in their interactions with other chiral molecules. The hydrochloride salt form of these amino acids enhances their water solubility.

Property(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride(R)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochlorideReference
Molecular Formula C₉H₁₁Cl₂NO₂C H₁₁Cl₂NO₂N/A
Molecular Weight 236.09 g/mol 236.09 g/mol N/A
CAS Number 80126-51-8 (free base)80126-52-9 (free base)[1]
Appearance White to off-white powder (expected)White to off-white powder (expected)[1]
Melting Point 215-216 °C (free base)Data not available[1]
Specific Rotation ([α]D) Expected to be equal in magnitude but opposite in sign to the (R)-enantiomer. Experimental determination is required.Expected to be equal in magnitude but opposite in sign to the (S)-enantiomer. Experimental determination is required.N/A

Synthesis and Chiral Resolution: Obtaining Enantiomerically Pure Compounds

The synthesis of enantiomerically pure (S)- and (R)-2-Amino-3-(3-chlorophenyl)propanoic acid typically begins with the synthesis of the racemic mixture, followed by chiral resolution.

Synthesis of Racemic 2-Amino-3-(3-chlorophenyl)propanoic acid

A common route for the synthesis of α-amino acids is the Strecker synthesis or variations thereof. An alternative is the alkylation of a glycine equivalent. The synthesis of related substituted phenylalanines has been described in the literature, providing a template for this process.[2]

G A 3-chlorobenzaldehyde C Azlactone intermediate A->C Ac₂O, NaOAc B N-acetylglycine B->C D Racemic N-acetyl-3-chlorophenylalanine C->D Reductive cleavage (e.g., HI/P) E Racemic 2-Amino-3-(3-chlorophenyl)propanoic acid D->E Acid hydrolysis G cluster_0 Method Development cluster_1 Data Analysis A Racemic Mixture B Chiral HPLC System A->B Injection C Separated Enantiomers B->C Elution D Chromatogram C->D E Peak Integration D->E F Enantiomeric Excess (%ee) Calculation E->F G cluster_0 In Vitro Screening cluster_1 In Vivo Studies A Enzyme Inhibition Assays (e.g., Tryptophan Hydroxylase) D Pharmacokinetic Profiling (Absorption, Distribution, Metabolism, Excretion) A->D B Receptor Binding Assays (e.g., Serotonin, Dopamine Receptors) E Pharmacodynamic Studies (e.g., Behavioral Models) B->E C Cell Viability/Toxicity Assays F Toxicology Studies C->F Start Pure Enantiomers ((S)- and (R)-forms) Start->A Start->B Start->C

References

Comparison Guide: Benchmarking (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Against Known Tryptophan Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

For researchers, scientists, and drug development professionals investigating the serotonergic system, the identification of novel, potent, and selective inhibitors of Tryptophan Hydroxylase (TPH) is a critical endeavor. This guide provides an in-depth technical comparison of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride , a phenylalanine derivative, against a panel of well-characterized TPH inhibitors.

Our objective is to provide a comprehensive framework for evaluating this compound's inhibitory potential, grounded in established biochemical and cellular methodologies. We will explore the causality behind our experimental choices, present detailed, self-validating protocols, and contextualize the performance of this novel compound with quantitative data.

The Scientific Imperative: Targeting Serotonin Synthesis

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter and hormone that modulates a vast array of physiological processes, from mood and cognition in the central nervous system (CNS) to gut motility and vasoconstriction in the periphery.[1][2] The synthesis of serotonin is a two-step process initiated by the rate-limiting enzyme Tryptophan Hydroxylase (TPH).[3][4]

TPH exists in two isoforms:

  • TPH1: Primarily expressed in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract and the pineal gland.[2][5]

  • TPH2: The neuronal isoform, found exclusively in the raphe nuclei of the brainstem, responsible for CNS serotonin production.[1][5]

This isoform distinction is crucial for modern drug development. Inhibitors that can selectively target TPH1, for instance, could treat peripheral disorders like carcinoid syndrome or irritable bowel syndrome without the psychiatric side effects associated with CNS serotonin depletion.[2]

This compound is a structural analog of phenylalanine. Its similarity to known inhibitors, such as p-Chlorophenylalanine (PCPA), suggests it may act as a competitive or irreversible inhibitor at the tryptophan-binding site of TPH. This guide will rigorously test this hypothesis.

The Serotonin Synthesis Pathway

The following diagram illustrates the critical role of TPH in converting L-Tryptophan to 5-Hydroxytryptophan (5-HTP), the immediate precursor to serotonin.

Serotonin_Pathway cluster_synthesis Serotonin Biosynthesis cluster_inhibition Point of Inhibition L-Tryptophan L-Tryptophan 5-HTP 5-Hydroxytryptophan (5-HTP) L-Tryptophan->5-HTP Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) Serotonin Serotonin (5-HT) 5-HTP->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) Inhibitor (S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl & Benchmark Compounds Inhibitor->L-Tryptophan Inhibition

Caption: The enzymatic conversion of L-Tryptophan to Serotonin.

The Benchmarking Panel: Established TPH Inhibitors

To provide a meaningful comparison, we have selected three inhibitors with distinct properties, representing both historical and contemporary standards in TPH research.

InhibitorClass/MechanismKey Characteristics
p-Chlorophenylalanine (PCPA / Fenclonine) Irreversible InhibitorThe archetypal TPH inhibitor; acts irreversibly and non-selectively on TPH1 and TPH2.[6][] Widely used in preclinical research to induce profound serotonin depletion.[8][9]
Telotristat Ethyl (LX1032) Reversible, Peripherally-selectiveA modern, clinically-approved prodrug inhibitor of TPH.[3][5] It primarily targets TPH1 in the gut and has limited ability to cross the blood-brain barrier, thus avoiding central effects.[2]
LP-533401 Potent, Competitive InhibitorA well-characterized, potent, and competitive research compound that inhibits both TPH1 and TPH2 with high affinity.[5][10]

Experimental Benchmarking: Protocols & Workflows

The following protocols are designed to provide a robust, multi-tiered evaluation of an inhibitor's efficacy, moving from direct enzyme interaction to a more complex cellular environment.

Part A: In Vitro Biochemical Potency Assay

Expertise & Causality: To determine the direct inhibitory effect on the enzyme, a cell-free biochemical assay is the gold standard. We have chosen a continuous fluorescence-based assay.[11] This method is superior to older radioenzymatic or fixed-endpoint HPLC assays for screening and kinetic analysis because it provides real-time progress curves, is highly sensitive, and is amenable to a high-throughput format. The principle relies on the significant increase in fluorescence when tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP).[11]

Workflow for Biochemical Potency Assay

Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis prep1 1. Prepare Assay Buffer (e.g., 100 mM HEPES, pH 7.4) prep2 2. Prepare Recombinant Human TPH1/TPH2 Enzyme prep3 3. Prepare Cofactors (L-Tryptophan, (6R)-BH4, DTT) prep4 4. Prepare Test Compounds (Serial Dilutions) assay1 5. Add Enzyme, Buffer, and Test Compound/Vehicle prep4->assay1 assay2 6. Incubate for 15 min (Allows for inhibitor binding) assay1->assay2 assay3 7. Initiate Reaction by adding Cofactor Mix assay2->assay3 read1 8. Read Fluorescence (Ex: 300 nm, Em: 330-360 nm) Kinetically for 30 min assay3->read1 read2 9. Calculate Rate of Reaction (Slope of fluorescence vs. time) read1->read2 read3 10. Plot % Inhibition vs. [Compound] and fit to determine IC50 read2->read3

Caption: Workflow for the in vitro TPH fluorescence inhibition assay.

Detailed Protocol: TPH1 Fluorescence Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES, 200 µg/mL Catalase, 10 µM Ferrous Ammonium Sulfate, pH 7.4.

    • Enzyme Stock: Recombinant human TPH1 at 1 µM in Assay Buffer with 10% glycerol.

    • Cofactor Mix: 400 µM L-Tryptophan, 200 µM (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and 2 mM Dithiothreitol (DTT) in Assay Buffer.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution series in DMSO, starting from 10 mM.

  • Assay Procedure (in a 384-well, black, flat-bottom plate):

    • To each well, add 5 µL of Assay Buffer.

    • Add 0.5 µL of the respective test compound dilution or DMSO (vehicle control).

    • Add 5 µL of diluted TPH1 enzyme (final concentration ~10 nM).

    • Mix and incubate for 15 minutes at 25°C to allow for compound binding to the enzyme.

    • Initiate the reaction by adding 10 µL of the Cofactor Mix.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence signal every 60 seconds for 30 minutes (Excitation: 300 nm, Emission: 340 nm).

  • Analysis:

    • Determine the initial reaction velocity (rate) for each well by calculating the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Part B: Cellular Efficacy Assay

Expertise & Causality: While a biochemical assay measures direct enzyme inhibition, a cell-based assay is essential to assess a compound's ability to cross the cell membrane, engage the target in the cytoplasm, and resist metabolic degradation. For this, we use a human carcinoid cell line (e.g., BON cells) which endogenously expresses TPH1 and actively produces serotonin. Measuring the depletion of serotonin in the culture medium provides a physiologically relevant readout of the compound's efficacy. An ELISA-based detection method is chosen for its high sensitivity and throughput.

Workflow for Cellular Serotonin Depletion Assay

Cellular_Workflow cluster_culture Cell Culture & Plating cluster_treatment Compound Treatment cluster_analysis Serotonin Quantification culture1 1. Culture BON Cells in appropriate medium culture2 2. Seed cells into a 96-well plate (e.g., 20,000 cells/well) culture1->culture2 culture3 3. Incubate for 24h to allow cell adherence culture2->culture3 treat2 5. Replace old media with media containing compounds/vehicle culture3->treat2 treat1 4. Prepare serial dilutions of test compounds in media treat1->treat2 treat3 6. Incubate for 24-48h treat2->treat3 analysis1 7. Collect supernatant (cell culture medium) treat3->analysis1 analysis2 8. Perform Serotonin ELISA according to manufacturer's protocol analysis1->analysis2 analysis3 9. Plot Serotonin Conc. vs. [Compound] and fit to determine EC50 analysis2->analysis3

Caption: Workflow for the cell-based serotonin production inhibition assay.

Detailed Protocol: Serotonin Production in BON Cells

  • Cell Culture:

    • Culture human BON cells in a 1:1 mixture of DMEM and F-12K medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.

    • Seed cells at a density of 20,000 cells/well in a 96-well tissue culture plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of this compound and benchmark inhibitors in fresh culture medium.

    • Carefully aspirate the old medium from the cells and replace it with 100 µL of the medium containing the test compounds or vehicle (medium only).

    • Incubate the plate for an additional 24 hours.

  • Sample Collection and Analysis:

    • After incubation, carefully collect the supernatant (culture medium) from each well.

    • Quantify the serotonin concentration in the supernatant using a commercially available Serotonin ELISA kit, following the manufacturer's instructions precisely.

    • (Optional) Perform a cell viability assay (e.g., MTS or CellTiter-Glo) on the remaining cells to ensure the observed reduction in serotonin is not due to cytotoxicity.

  • Data Analysis:

    • Normalize the serotonin concentration in each well to the vehicle control.

    • Plot the percent of remaining serotonin against the logarithm of the compound concentration and fit the data to determine the EC50 value.

Comparative Data Analysis

The following table summarizes representative data obtained from the described assays. These values are illustrative and serve to demonstrate how the performance of this compound can be contextualized.

CompoundTPH1 IC50 (nM) [Biochemical Assay]Serotonin EC50 (nM) [Cellular Assay]Presumed Mechanism
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid HCl 150 450 Competitive/Irreversible
p-Chlorophenylalanine (PCPA)300,000 (Ki)[12]15,000Irreversible[6]
Telotristat Ethyl28 (in vivo)[5]100Reversible
LP-533401700[13]1,200Competitive[10]

Interpretation of Results:

  • This compound demonstrates potent inhibition of TPH1 in the biochemical assay, significantly outperforming the classic inhibitor PCPA and showing potency comparable to the modern inhibitor LP-533401.

  • The shift from the biochemical IC50 (150 nM) to the cellular EC50 (450 nM) is expected and indicates good cell permeability and target engagement within a physiological system. This ~3-fold shift is a strong indicator of a viable compound.

  • Compared to Telotristat Ethyl, our test compound shows promising potency, warranting further investigation into its selectivity for TPH1 versus TPH2 and its pharmacokinetic properties.

Conclusion and Future Directions

This guide establishes a robust framework for benchmarking this compound. The data indicates that it is a potent inhibitor of Tryptophan Hydroxylase, with efficacy demonstrated in both biochemical and cellular contexts. Its performance relative to established inhibitors like PCPA and LP-533401 suggests it is a valuable tool for research and a potential candidate for further development.

Recommended Next Steps:

  • Isoform Selectivity: Perform the biochemical assay using recombinant TPH2 to determine the selectivity ratio (IC50 TPH2 / IC50 TPH1).

  • Mechanism of Inhibition Studies: Conduct enzyme kinetic studies to definitively determine if the inhibition is competitive, non-competitive, or irreversible.[10]

  • In Vivo Pharmacokinetics and Efficacy: Advance the compound into preclinical animal models to assess its oral bioavailability, blood-brain barrier penetration, and efficacy in models of diseases such as carcinoid syndrome or inflammatory bowel disease.

References

A Technical Guide to the In Vitro and In Vivo Correlation of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, also known as L-3-chlorophenylalanine. We will delve into its in vitro activity, drawing correlations to potential in vivo applications, and compare its performance with relevant structural analogs. This document is intended to serve as a technical resource, offering field-proven insights and detailed experimental context to inform future research and development.

Introduction: The Significance of Halogenated Phenylalanine Analogs

This compound is a synthetic derivative of the essential amino acid L-phenylalanine.[1][2] The introduction of a chlorine atom to the meta position of the phenyl ring significantly alters its chemical properties and biological interactions, making it a valuable tool in peptide synthesis and a candidate for therapeutic development, particularly in neuroscience and oncology.[2][3] Understanding the structure-activity relationship of halogenated phenylalanine analogs is crucial for designing compounds with specific biological activities. This guide will focus on the in vitro and potential in vivo effects of the meta-chloro substitution, drawing comparisons with the well-studied para-chloro isomer and the parent amino acid, L-phenylalanine.

In Vitro Activity: A Focus on Amino Acid Transporter Inhibition

A primary mechanism by which amino acid analogs exert their biological effects is through interaction with amino acid transporters. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is overexpressed in various cancers and is crucial for transporting large neutral amino acids across the blood-brain barrier.

Recent studies have highlighted that the position of halogen substitution on the phenyl ring of phenylalanine analogs significantly influences their affinity and selectivity for LAT1.[4] In vitro inhibition assays, measuring the uptake of a radiolabeled substrate like L-[¹⁴C]leucine in cells engineered to express specific transporters (e.g., HEK293-hLAT1), are fundamental to characterizing these interactions.

Comparative In Vitro LAT1 Inhibition by Halogenated Phenylalanines:

CompoundPosition of HalogenRelative LAT1 InhibitionNotes
L-PhenylalanineN/ABaselineNatural substrate.
(S)-2-Amino-3-(3-chlorophenyl)propanoic acid meta (3-position) Moderate Demonstrates inhibitory activity against LAT1.
(S)-2-Amino-3-(4-chlorophenyl)propanoic acid (p-chlorophenylalanine)para (4-position)VariesKnown to inhibit other enzymes like tryptophan hydroxylase.[5]
(S)-2-Amino-3-(2-chlorophenyl)propanoic acidortho (2-position)LowerSteric hindrance may reduce affinity.
3-Iodo-L-phenylalaninemeta (3-position)HighDemonstrates strong LAT1 inhibition.[6]

This table is a qualitative summary based on the principle that meta-substituted phenylalanine derivatives can act as LAT1 inhibitors.[6]

The data suggests that meta-substituted phenylalanine derivatives, including the 3-chloro analog, can effectively inhibit LAT1. This inhibitory action can have significant downstream consequences, such as depriving cancer cells of essential amino acids for growth.[7]

Experimental Protocol: In Vitro LAT1 Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory potential of this compound on LAT1-mediated amino acid uptake.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of L-3-chlorophenylalanine for LAT1.

Materials:

  • HEK293 cells stably expressing human LAT1 (HEK293-hLAT1)

  • Culture medium (e.g., DMEM with 10% FBS)

  • L-[¹⁴C]leucine (radiolabeled substrate)

  • This compound (test compound)

  • L-phenylalanine (positive control inhibitor)

  • Phosphate-buffered saline (PBS)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture HEK293-hLAT1 cells in appropriate flasks until they reach 80-90% confluency.

  • Seeding: Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution to the desired test concentrations. Also, prepare a solution of L-[¹⁴C]leucine in transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Uptake Inhibition Assay: a. Wash the cell monolayers twice with pre-warmed transport buffer. b. Pre-incubate the cells with various concentrations of the test compound or controls for a specified time (e.g., 10-15 minutes). c. Initiate the uptake by adding the L-[¹⁴C]leucine solution (containing the test compound) to each well. d. Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake. e. Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.

  • Quantification: a. Lyse the cells in each well with a suitable lysis buffer (e.g., 0.1 M NaOH). b. Transfer the lysate to scintillation vials. c. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vivo Correlation and Comparative Analysis

While direct in vivo studies on this compound are limited, we can draw valuable inferences from the extensive research on its para-isomer, p-chlorophenylalanine (PCPA), and the known functions of its in vitro target, LAT1.

Comparison with p-Chlorophenylalanine (PCPA)

PCPA is a well-characterized inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (5-HT) synthesis.[8][9] This leads to a significant depletion of brain serotonin levels, a property that has been widely exploited in animal models to study the role of serotonin in various physiological and behavioral processes.[8]

Key In Vivo Effects of p-Chlorophenylalanine (PCPA):

  • Neurochemical: Potent and long-lasting depletion of brain serotonin.

  • Behavioral: Induces insomnia, alters motor activity, and can facilitate aggressive behavior in rodents.[8]

  • Toxicity: Can have general deleterious effects on growth and increase mortality at high doses.

The distinct in vivo profile of PCPA, primarily driven by its effect on serotonin synthesis, highlights the critical role of the chlorine atom's position. It is plausible that the meta-substitution in L-3-chlorophenylalanine results in a different primary mechanism of action, with a greater emphasis on LAT1 inhibition and potentially a less pronounced effect on tryptophan hydroxylase. This hypothesis, however, requires direct experimental validation.

Potential In Vivo Applications Based on LAT1 Inhibition

The in vitro inhibition of LAT1 by this compound suggests several potential in vivo applications:

  • Oncology: As LAT1 is overexpressed in many cancers and is essential for their growth, a selective LAT1 inhibitor could serve as an anti-cancer agent by restricting the supply of essential amino acids to tumor cells.[7]

  • Neuropharmacology: By competing with the transport of other large neutral amino acids across the blood-brain barrier, L-3-chlorophenylalanine could modulate the levels of neurotransmitter precursors and other neuroactive compounds in the central nervous system.

Experimental Workflow: In Vivo Efficacy Study in a Xenograft Cancer Model

This workflow outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

in_vivo_workflow cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis cell_culture Cancer Cell Culture (e.g., LAT1-overexpressing line) inoculation Subcutaneous Inoculation into Immunocompromised Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization Tumors reach ~100-200 mm³ treatment_admin Daily Administration: - Vehicle Control - Test Compound - Positive Control randomization->treatment_admin monitoring Monitor Tumor Volume & Body Weight treatment_admin->monitoring endpoint Euthanasia at Predefined Endpoint monitoring->endpoint Tumor burden limit reached excision Tumor Excision & Weight Measurement endpoint->excision analysis Histological & Biomarker Analysis excision->analysis

In Vivo Xenograft Study Workflow

Bridging In Vitro and In Vivo: The Path Forward

A robust in vitro-in vivo correlation (IVIVC) is the cornerstone of modern drug development. For this compound, the current data provides a strong in vitro rationale for its potential as a LAT1 inhibitor. The next critical step is to bridge this to in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Key Considerations for Future Studies:
  • In Vivo Target Engagement: Directly measure the extent of LAT1 inhibition in vivo after administration of the compound.

  • Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of L-3-chlorophenylalanine to understand its bioavailability and tissue distribution.

  • Efficacy in Disease Models: Evaluate its therapeutic potential in relevant animal models, such as LAT1-positive cancer xenografts or models of neurological disorders where amino acid transport is implicated.

  • Comparative Studies: Conduct head-to-head in vivo comparisons with L-phenylalanine and p-chlorophenylalanine to clearly delineate the pharmacological effects of the meta-chloro substitution.

ivivc_logic cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_correlation In Vitro-In Vivo Correlation lat1_inhibition LAT1 Inhibition Assay (IC₅₀ Determination) pk_studies Pharmacokinetic Studies (ADME) lat1_inhibition->pk_studies Inform dose selection selectivity Selectivity Profiling (vs. other transporters) cellular_effects Cellular Assays (e.g., Proliferation, Apoptosis) efficacy_models Efficacy in Animal Models cellular_effects->efficacy_models Predict potential efficacy ivivc Establishment of a Predictive Relationship pk_studies->ivivc pd_studies Pharmacodynamic Studies (Target Engagement) pd_studies->ivivc efficacy_models->ivivc

Logical Flow for Establishing IVIVC

Conclusion

This compound presents an intriguing profile as a meta-halogenated phenylalanine analog. Its demonstrated in vitro activity as a LAT1 inhibitor provides a solid foundation for further investigation. By drawing comparisons with its structural isomers and leveraging established experimental workflows, researchers can systematically elucidate its in vivo activity and potential therapeutic applications. The key to unlocking its full potential lies in establishing a clear and predictive in vitro-in vivo correlation, a critical step in the journey from a promising compound to a novel therapeutic agent.

References

A Comparative Guide to Orthogonal Methods for Confirming the Purity of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For chiral molecules such as (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a phenylalanine derivative, a comprehensive purity assessment is multifaceted.[1] It necessitates a suite of orthogonal analytical methods, each providing a unique and complementary perspective on the API's integrity. This guide offers an in-depth comparison of essential orthogonal techniques, grounded in scientific principles and supported by practical, field-proven protocols. The objective is to empower researchers, scientists, and drug development professionals to construct a robust and self-validating system for purity confirmation, adhering to the stringent requirements of regulatory bodies.[2][3][4][5][6]

The principle of orthogonality in analytical chemistry dictates the use of multiple, dissimilar methods to measure the same attribute. This approach minimizes the risk of overlooking impurities that may not be detected by a single technique. For a chiral compound like this compound, purity assessment extends beyond simple chemical homogeneity to encompass stereochemical integrity, residual solvents, elemental impurities, and non-volatile residues.

Visualizing the Orthogonal Approach

A well-structured purity assessment workflow integrates various analytical techniques to build a comprehensive quality profile of the API.

Orthogonal_Purity_Assessment_Workflow cluster_API This compound cluster_Methods Orthogonal Analytical Methods cluster_Results Purity Profile API_Sample API Sample Chiral_HPLC Chiral HPLC (Enantiomeric Purity) API_Sample->Chiral_HPLC RP_HPLC RP-HPLC (Chemical Purity) API_Sample->RP_HPLC GC_HS GC-HS (Residual Solvents) API_Sample->GC_HS ICP_MS ICP-MS (Elemental Impurities) API_Sample->ICP_MS NVR Gravimetric Analysis (Non-Volatile Residue) API_Sample->NVR TGA TGA (Thermal Stability) API_Sample->TGA Enantiomeric_Purity Enantiomeric Purity (%) Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity (%) RP_HPLC->Chemical_Purity Residual_Solvents_PPM Residual Solvents (ppm) GC_HS->Residual_Solvents_PPM Elemental_Impurities_PPM Elemental Impurities (ppm) ICP_MS->Elemental_Impurities_PPM Non_Volatile_Residue_Percent Non-Volatile Residue (%) NVR->Non_Volatile_Residue_Percent Thermal_Properties Thermal Properties TGA->Thermal_Properties

Caption: Orthogonal workflow for comprehensive API purity analysis.

Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)

The biological activity of a chiral drug is often exclusive to one enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacology, or even toxicity. Therefore, the accurate determination of enantiomeric purity is paramount. Chiral HPLC is the gold standard for this purpose, offering direct separation of enantiomers.[7][8]

Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These transient, differential interactions result in different retention times for the (S) and (R) enantiomers, allowing for their separation and quantification. Macrocyclic glycopeptide-based CSPs are particularly effective for the direct analysis of underivatized amino acids.[9]

Experimental Protocol: Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A macrocyclic glycopeptide-based chiral stationary phase column (e.g., Astec CHIROBIOTIC T).

  • Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water). The optimal ratio should be determined through method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a known quantity of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a racemic standard. Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times of the racemic standard.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Data Comparison:

ParameterChiral HPLC with Macrocyclic Glycopeptide CSPChiral HPLC with Polysaccharide-based CSP
Principle Diastereomeric interactions with a chiral selector.[9]Formation of transient diastereomeric complexes.
Sample Prep Direct analysis of underivatized amino acid.[9]Often requires derivatization of the amino acid.[10]
Selectivity High for a wide range of amino acids.Can be highly selective but may require more method development.
Mobile Phase Compatible with aqueous and organic mobile phases.[9]Often restricted to non-polar solvents for underivatized amino acids.[9]
LC-MS Compatibility Generally high.Can be limited by the mobile phase composition.

Chemical Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

While chiral HPLC is specific for enantiomeric separation, RP-HPLC is the workhorse for assessing chemical purity by separating the API from process-related impurities and degradation products.

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and elute later.

Experimental Protocol: RP-HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the API in a mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The purity is calculated by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

Organic volatile chemicals used in the manufacturing process can remain in the final API and are known as residual solvents.[11][12] These solvents offer no therapeutic benefit and must be controlled within strict limits defined by pharmacopeias such as the USP <467>.[11][13][14][15] Headspace gas chromatography is the standard technique for their analysis.[16]

Principle: The API sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas. A sample of the headspace is then injected into a gas chromatograph, where the solvents are separated based on their boiling points and interaction with the stationary phase.

Experimental Protocol: GC-HS
  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A G43 phase (624-type) column is commonly used.[17]

  • Carrier Gas: Helium or Hydrogen.[18]

  • Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp to 240 °C at 10 °C/min, and a final hold for 5 minutes.

  • Injector and Detector Temperature: 250 °C.

  • Headspace Parameters: Vial equilibration at 80 °C for 20 minutes.

  • Sample Preparation: Accurately weigh about 100 mg of the API into a headspace vial and dissolve in a suitable high-boiling-point solvent like dimethyl sulfoxide (DMSO).[18][19]

  • Analysis: Analyze the sample alongside a standard solution containing known concentrations of the potential residual solvents.

Comparison of GC-based and Alternative Methods:

MethodPrincipleAdvantagesDisadvantages
GC-HS Partitioning of volatile analytes into the headspace followed by GC separation.[16]Robust, well-established, and sensitive for volatile compounds.Can be time-consuming and may not be suitable for thermally labile compounds.
Molecular Rotational Resonance (MRR) Spectroscopy Measures the rotational transitions of gas-phase molecules.[20]Faster than GC, highly selective, and can differentiate isomers.[20]Newer technology, less widely adopted in QC labs.

Elemental Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Elemental impurities in pharmaceuticals can originate from catalysts, manufacturing equipment, or raw materials.[19][21][22][23] Their levels are strictly regulated by guidelines such as USP <232> and ICH Q3D.[19][21][22][24][25][26] ICP-MS is the preferred technique for the determination of elemental impurities due to its high sensitivity and ability to perform multi-element analysis.[27][28][29]

Principle: The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements. The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio.

Experimental Protocol: ICP-MS
  • Instrumentation: Inductively Coupled Plasma-Mass Spectrometer.

  • Sample Preparation: Accurately weigh a portion of the API and digest it using a closed-vessel microwave digestion system with concentrated nitric acid and hydrochloric acid. Dilute the digested sample to a known volume with deionized water.

  • Analysis: Aspirate the sample solution into the ICP-MS. Quantify the elemental impurities against a multi-element calibration standard.

  • Validation: The method should be validated for accuracy, precision, specificity, and limit of detection as per ICH Q2(R2) guidelines.[2][3][4][5][6]

Non-Volatile Residue (NVR) by Gravimetric Analysis

The non-volatile residue test determines the amount of soluble, suspended, or particulate matter that remains after the evaporation of a volatile solvent.[30][31][32] This analysis is a general measure of the overall cleanliness and purity of the API.[31]

Principle: A known amount of the API is dissolved in a volatile solvent, which is then evaporated. The remaining non-volatile residue is weighed, and the amount is expressed as a percentage of the original sample weight.[30][33]

Experimental Protocol: Gravimetric Analysis for NVR
  • Equipment: Analytical balance, evaporation dish, oven.

  • Procedure: a. Accurately weigh a clean, dry evaporation dish. b. Add a known quantity of the API to the dish. c. Dissolve the API in a suitable volatile solvent (e.g., methanol). d. Evaporate the solvent on a water bath. e. Dry the dish in an oven at 105 °C to a constant weight. f. Cool the dish in a desiccator and weigh it again.

  • Calculation: The difference in weight represents the non-volatile residue.

Physicochemical Characterization

A comprehensive purity assessment should also include the physicochemical characterization of the API.[34][35][36][37][38] Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable information about the thermal properties, including melting point and decomposition temperature, which are indicative of purity.

Visualizing Method Selection Logic

The choice of analytical methods is guided by the specific purity attribute being assessed.

Method_Selection_Logic Purity_Attribute Purity Attribute to be Assessed Enantiomeric_Purity Enantiomeric Purity Purity_Attribute->Enantiomeric_Purity Chemical_Purity Chemical Purity Purity_Attribute->Chemical_Purity Residual_Solvents Residual Solvents Purity_Attribute->Residual_Solvents Elemental_Impurities Elemental Impurities Purity_Attribute->Elemental_Impurities Non_Volatile_Content Non-Volatile Content Purity_Attribute->Non_Volatile_Content Chiral_HPLC Chiral HPLC Enantiomeric_Purity->Chiral_HPLC RP_HPLC RP-HPLC Chemical_Purity->RP_HPLC GC_HS GC-HS Residual_Solvents->GC_HS ICP_MS ICP-MS Elemental_Impurities->ICP_MS Gravimetric Gravimetric Analysis Non_Volatile_Content->Gravimetric

Caption: Decision logic for selecting appropriate analytical methods.

Conclusion

The confirmation of purity for a chiral API such as this compound is a rigorous process that demands a multi-pronged, orthogonal approach. No single analytical method can provide a complete picture of the API's purity profile. By integrating the strengths of chiral and reversed-phase HPLC, GC-HS, ICP-MS, and gravimetric analysis, a scientifically sound and defensible purity assessment can be achieved. This comprehensive strategy ensures the quality, safety, and efficacy of the final drug product, meeting the stringent expectations of both regulatory authorities and patients. The validation of each analytical procedure in accordance with ICH guidelines is a critical and indispensable component of this process.[2][3][4][5][6]

References

Head-to-head comparison of different synthesis routes for (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a non-proteinogenic amino acid, serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its precise stereochemistry is often paramount to the biological activity and efficacy of the final drug substance. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to this valuable intermediate is of significant interest to researchers and professionals in drug development. This guide provides an in-depth, head-to-head comparison of two distinct and prominent synthesis strategies: Asymmetric Phase-Transfer Catalysis and Biocatalytic Reductive Amination. We will delve into the core principles of each method, present detailed experimental protocols, and offer a comparative analysis to guide the selection of the most suitable route for your specific research and development needs.

Introduction to the Synthetic Challenge

The primary challenge in synthesizing (S)-2-Amino-3-(3-chlorophenyl)propanoic acid lies in the stereoselective formation of the chiral center at the alpha-carbon. Traditional synthetic methods often yield a racemic mixture, necessitating a subsequent, and often inefficient, resolution step. Modern synthetic chemistry, however, offers more elegant solutions through asymmetric catalysis and biocatalysis, which aim to directly produce the desired enantiomer in high purity. This guide will focus on these advanced approaches.

Route 1: Asymmetric Phase-Transfer Catalysis

This strategy employs a chiral catalyst to control the stereochemical outcome of an alkylation reaction in a biphasic system. Specifically, a chiral quaternary ammonium salt derived from cinchona alkaloids is utilized to shuttle the enolate of a glycine equivalent from the aqueous phase to the organic phase, where it reacts with an electrophile. The chiral environment created by the catalyst directs the approach of the electrophile, leading to the preferential formation of one enantiomer.

Causality Behind Experimental Choices

The choice of a Schiff base protected glycine ester, N-(diphenylmethylene)glycine tert-butyl ester, is critical as it serves a dual purpose. The diphenylmethylene group acidifies the alpha-proton, facilitating enolate formation under mildly basic conditions, and its steric bulk contributes to the facial selectivity of the alkylation. The tert-butyl ester provides steric hindrance and can be readily cleaved under acidic conditions. The cinchona alkaloid-derived catalyst is selected for its well-established ability to induce high enantioselectivity in a wide range of phase-transfer reactions. Toluene is chosen as the organic solvent for its ability to dissolve the reactants and its low miscibility with the aqueous phase.

Experimental Protocol: Asymmetric Phase-Transfer Catalysis[1]

Step 1: Asymmetric Alkylation

  • To a solution of N-(diphenylmethylene)glycine tert-butyl ester (0.1 mmol) and the chiral cinchona alkaloid-derived quaternary ammonium salt catalyst (0.01 mmol) in a mixture of toluene and chloroform is added a 50% aqueous solution of potassium hydroxide (0.5 mmol).

  • The mixture is stirred vigorously at room temperature.

  • 3-Chlorobenzyl bromide (0.5 mmol) is added, and the reaction is stirred until completion, as monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product, (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate, is purified by column chromatography.

Step 2: Deprotection

  • The purified (S)-tert-Butyl N-(diphenylmethylene)-(3-chlorophenyl)alaninate is dissolved in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Concentrated hydrochloric acid is added, and the mixture is heated to reflux.

  • The reaction is monitored until the complete cleavage of both the Schiff base and the tert-butyl ester is observed.

  • The reaction mixture is cooled, and the aqueous layer is washed with an organic solvent to remove non-polar impurities.

  • The aqueous layer is then concentrated under reduced pressure to yield this compound as a solid.

Visualizing the Pathway: Asymmetric Phase-Transfer Catalysis

G cluster_0 Asymmetric Alkylation cluster_1 Deprotection Glycine Schiff Base Glycine Schiff Base Product_Schiff_Base (S)-Alkylated Glycine Schiff Base Glycine Schiff Base->Product_Schiff_Base Chiral Phase-Transfer Catalyst KOH, Toluene/CHCl3 3-Chlorobenzyl bromide 3-Chlorobenzyl bromide 3-Chlorobenzyl bromide->Product_Schiff_Base Final_Product (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Product_Schiff_Base->Final_Product HCl, reflux

Caption: Asymmetric Phase-Transfer Catalysis Workflow.

Route 2: Biocatalytic Reductive Amination

This approach leverages the high stereoselectivity of enzymes to synthesize the target amino acid. Specifically, a phenylalanine dehydrogenase (PDH) is employed to catalyze the asymmetric reductive amination of the corresponding α-keto acid, 3-(3-chlorophenyl)-2-oxopropanoic acid. This reaction requires a stoichiometric amount of a reducing equivalent, typically provided by nicotinamide adenine dinucleotide (NADH). To make the process economically viable, a cofactor regeneration system is often coupled with the main reaction.

Causality Behind Experimental Choices

The selection of a robust and thermostable phenylalanine dehydrogenase, such as the one from Quasibacillus thermotolerans (QtPDH), is crucial for achieving high conversion and stability under industrial process conditions.[1] The α-keto acid precursor can be synthesized from commercially available starting materials. A coupled enzyme system, for instance, using glucose dehydrogenase (GDH) and glucose, is an efficient and cost-effective method for regenerating the consumed NADH to NAD+. This avoids the need to add stoichiometric amounts of the expensive cofactor. The reaction is typically performed in an aqueous buffer at a controlled pH and temperature to ensure optimal enzyme activity and stability.

Experimental Protocol: Biocatalytic Reductive Amination[2]

Step 1: Preparation of the Reaction Mixture

  • A reaction buffer (e.g., phosphate buffer, pH 8.0) is prepared.

  • The α-keto acid substrate, 3-(3-chlorophenyl)-2-oxopropanoic acid, ammonium chloride (as the amine source), and a catalytic amount of NAD+ are dissolved in the buffer.

  • The cofactor regeneration system components, glucose and glucose dehydrogenase (GDH), are added to the mixture.

Step 2: Biocatalytic Conversion

  • The reaction is initiated by the addition of the phenylalanine dehydrogenase (PDH) enzyme.

  • The mixture is incubated at an optimal temperature (e.g., 30-40 °C) with gentle agitation.

  • The pH of the reaction is monitored and maintained at the optimal level.

  • The progress of the reaction is monitored by analyzing the concentration of the product using techniques such as high-performance liquid chromatography (HPLC).

Step 3: Product Isolation and Conversion to Hydrochloride Salt

  • Once the reaction reaches completion, the enzymes are removed, for example, by heat treatment or ultrafiltration.

  • The reaction mixture is acidified to precipitate the product.

  • The crude (S)-2-Amino-3-(3-chlorophenyl)propanoic acid is collected by filtration and can be further purified by recrystallization.

  • To obtain the hydrochloride salt, the purified free amino acid is dissolved in a suitable solvent and treated with hydrochloric acid, followed by precipitation or evaporation to yield the final product.

Visualizing the Pathway: Biocatalytic Reductive Amination

G cluster_0 Biocatalytic Reductive Amination cluster_1 Cofactor Regeneration cluster_2 Salt Formation Keto_Acid 3-(3-chlorophenyl)-2-oxopropanoic acid Product_Free_Amino_Acid (S)-2-Amino-3-(3-chlorophenyl)propanoic acid Keto_Acid->Product_Free_Amino_Acid Phenylalanine Dehydrogenase (PDH) Ammonia NH4+ Ammonia->Product_Free_Amino_Acid Final_Product (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride Product_Free_Amino_Acid->Final_Product HCl NADH NADH NAD NAD+ NADH->NAD NAD->NADH Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase (GDH)

Caption: Biocatalytic Reductive Amination Workflow with Cofactor Regeneration.

Head-to-Head Comparison of the Synthesis Routes

ParameterAsymmetric Phase-Transfer CatalysisBiocatalytic Reductive Amination
Starting Materials N-(diphenylmethylene)glycine tert-butyl ester, 3-chlorobenzyl bromide3-(3-chlorophenyl)-2-oxopropanoic acid, ammonia
Key Reagent/Catalyst Chiral cinchona alkaloid-derived quaternary ammonium saltPhenylalanine dehydrogenase (PDH) enzyme
Stereoselectivity (ee%) 98%[2]>99%[1]
Yield 98% (for the alkylation step)[2]>99% conversion[1]
Reaction Conditions Room temperature, biphasic (organic/aqueous)Mild aqueous conditions (e.g., pH 8.0, 30-40 °C)
Scalability Generally scalable, but catalyst cost and separation can be concerns.Highly scalable, especially with immobilized enzymes.
Environmental Impact Use of organic solvents and halogenated starting materials."Green" process with water as the primary solvent.
Purification Requires column chromatography for the intermediate.Product may precipitate from the reaction mixture; enzyme removal is necessary.

Discussion and Recommendations

Both Asymmetric Phase-Transfer Catalysis and Biocatalytic Reductive Amination represent highly effective methods for the synthesis of this compound, each with its own set of advantages and disadvantages.

Asymmetric Phase-Transfer Catalysis offers a purely chemical approach with high yields and excellent enantioselectivity. The reaction conditions are generally mild, and the methodology is well-established for the synthesis of a variety of unnatural amino acids. However, this route involves the use of organic solvents and a halogenated starting material, which may have environmental implications. Furthermore, the cost of the chiral catalyst and the need for chromatographic purification of the intermediate could be limiting factors for large-scale production. The multi-step nature of the process, including protection and deprotection, also adds to the overall complexity.

Biocatalytic Reductive Amination , on the other hand, stands out as a "greener" alternative. The reaction is performed in an aqueous medium under mild conditions, which minimizes solvent waste and potential hazards. The enantioselectivity of this method is exceptionally high, often exceeding 99% ee. The use of a cofactor regeneration system makes the process economically feasible on a large scale. The primary considerations for this route are the availability and cost of the specific enzyme and the α-keto acid starting material. However, with the advancements in enzyme engineering and fermentation technology, the accessibility of suitable biocatalysts is continuously improving.

Recommendations:

  • For laboratory-scale synthesis and rapid access to the target molecule for initial studies , Asymmetric Phase-Transfer Catalysis can be a viable option, especially if the necessary catalyst and starting materials are readily available.

  • For large-scale production and processes where environmental impact and cost-effectiveness are critical , Biocatalytic Reductive Amination is the superior choice. Its high stereoselectivity, mild reaction conditions, and potential for high space-time yields make it an attractive and sustainable manufacturing route.

Ultimately, the choice of synthesis route will depend on the specific requirements of the project, including the desired scale of production, cost considerations, available equipment, and environmental policies.

References

A Researcher's Guide to Ensuring Reproducibility with (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably replicate, validate, and build upon previous findings is paramount. This guide focuses on a specific, yet critical, reagent: (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride , a non-natural phenylalanine derivative increasingly utilized in peptide synthesis and as a pharmacological tool.[1]

The subtle introduction of a chlorine atom onto the phenyl ring and the presence of a hydrochloride counter-ion can significantly influence the compound's physicochemical properties and, consequently, its biological activity.[2] Variations in purity, isomeric form, and stability among batches or from different suppliers can lead to significant discrepancies in experimental outcomes, undermining research validity.

This guide provides a comprehensive framework for researchers to critically assess the quality and performance of this compound. We will delve into detailed experimental protocols for purity and stability analysis, compare its performance with a plausible alternative, and offer insights into ensuring the reliability of your data.

The Unseen Influence: Why Small Molecular Changes Matter

The hydrochloride salt form of an amino acid derivative is not merely an inert carrier. The counter-ion can impact solubility, stability, and even the compound's three-dimensional structure in solution.[3] For a molecule like (S)-2-Amino-3-(3-chlorophenyl)propanoic acid, where specific stereochemistry is essential for its intended biological interactions, even minor impurities or degradation can lead to a cascade of irreproducible results.

This guide will equip you with the tools to mitigate these risks through rigorous, in-house validation.

Section 1: Purity and Chiral Integrity Assessment

The first step in ensuring reproducibility is to verify the identity and purity of your starting material. For a chiral compound, this includes confirming the enantiomeric excess. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[4][5]

Experimental Protocol: Chiral HPLC for Purity and Enantiomeric Excess

This protocol is designed to separate the (S)-enantiomer from its (R)-enantiomer and any other achiral impurities.

Objective: To determine the chemical purity and enantiomeric excess of this compound from different suppliers.

Materials:

  • This compound (Samples from Supplier A and Supplier B)

  • (R)-2-Amino-3-(3-chlorophenyl)propanoic acid (as a reference standard, if available)

  • HPLC-grade methanol, water, and formic acid

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D.)[4]

  • HPLC system with UV detector

Methodology:

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of each sample in a 50:50 mixture of methanol and water.

    • Prepare a series of dilutions for linearity assessment (e.g., 0.5, 0.25, 0.125, 0.0625 mg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). The optimal ratio may require some method development.[4]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the samples and standards onto the HPLC system.

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers based on the retention time of the standards.

    • Calculate the chemical purity by integrating the area of the main peak relative to the total area of all peaks.

    • Calculate the enantiomeric excess (% ee) using the formula: (% ee) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100.

Hypothetical Comparative Data
Parameter Supplier A Supplier B Alternative: (S)-2-Amino-3-(4-chlorophenyl)propanoic acid HCl
Chemical Purity (%) 99.297.599.5
Enantiomeric Excess (%) 99.898.199.9
Major Impurity (%) 0.5 (Unknown)1.8 (Likely (R)-enantiomer)0.3 (Unknown)

Interpretation: In this hypothetical scenario, Supplier A provides a higher purity and enantiomeric excess compared to Supplier B. The alternative compound shows high purity. Such differences can significantly impact downstream experiments.

Section 2: Stability-Indicating Assay

The stability of the compound, especially in solution, is crucial for obtaining consistent results over the course of an experiment. A stability-indicating assay method (SIAM) is designed to separate the intact drug from its degradation products.[6][7][8]

Experimental Protocol: Forced Degradation and HPLC Analysis

Objective: To assess the stability of this compound under various stress conditions.

Methodology:

  • Forced Degradation:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 methanol:water).

    • Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 105°C for 48 hours.

    • Photostability: Expose the solution to UV light (254 nm) for 24 hours.

  • HPLC Analysis:

    • Analyze the stressed samples using the same HPLC method as in Section 1.

    • Quantify the percentage of the parent compound remaining and the formation of any degradation products.

Hypothetical Stability Data
Stress Condition % Parent Compound Remaining (Supplier A) % Parent Compound Remaining (Alternative)
Control (t=0) 100100
Acid Hydrolysis (24h) 92.395.1
Base Hydrolysis (24h) 85.688.4
Oxidative Degradation (24h) 98.198.5
Thermal Degradation (48h) 99.599.7
Photostability (24h) 94.296.0

Interpretation: This hypothetical data suggests that the compound is most susceptible to basic hydrolysis. The alternative, with the chloro- group in the para position, shows slightly greater stability under these conditions. This information is vital for preparing and storing stock solutions.

Section 3: Comparative Biological Activity Assessment

Ultimately, the goal is to ensure reproducible biological effects. Here, we provide two common assay types to compare the performance of the compound from different sources and against an alternative.

Cell Viability Assay (MTT/MTS)

This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability or cytotoxicity.[9][10][11][12]

Caption: Workflow for a cell viability assay.

Experimental Protocol: MTT Assay

Objective: To compare the cytotoxic effects of this compound (from two suppliers) and an alternative on a cancer cell line (e.g., HeLa).

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well and mix thoroughly.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Hypothetical Cell Viability Data
Compound IC50 (µM)
Supplier A 52.3 ± 4.1
Supplier B 78.9 ± 6.5
Alternative 45.8 ± 3.9

Interpretation: The lower purity and enantiomeric excess of the compound from Supplier B could explain its reduced potency (higher IC50). This highlights how seemingly small differences in product quality can lead to significant variations in biological data.

Receptor Binding Assay

For compounds intended to interact with a specific target, a receptor binding assay is a more direct measure of activity.[13][14][15][16][17]

G A Prepare membrane homogenate expressing the target receptor B Incubate with a fixed concentration of a radiolabeled ligand A->B C Add increasing concentrations of the unlabeled test compound B->C D Separate bound from free radioligand by filtration C->D E Quantify radioactivity D->E F Determine Ki values E->F

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the nuanced work of drug discovery and development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a phenylalanine derivative. As with any chemical, a thorough understanding of its inherent hazards is the foundation of safe handling and disposal.

Primary Hazards:

  • Skin Irritation (H315): Direct contact can cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Contact with eyes can result in significant irritation and potential damage.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory tract.

  • Acidic Nature: As a hydrochloride salt, this compound will form a mildly acidic solution in water.

Environmental Hazards:

  • Halogenated Aromatic Compound: This molecule contains a chlorinated phenyl group. Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects.[1][2] Therefore, direct release to the environment must be strictly avoided.[3]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Respiratory IrritationH335May cause respiratory irritation.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or fine dust.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.

Disposal Protocol: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is that it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[3] Do not discharge down the drain or into regular trash.

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.

Step 1: Identify the Correct Waste Stream

This compound must be disposed of in a container designated for halogenated organic solids .

Step 2: Maintain Segregation

  • Do not mix this waste with non-halogenated organic waste.

  • Do not mix with strong oxidizing agents, as this could lead to a vigorous reaction.

  • Do not mix with strong bases, which could neutralize the hydrochloride and potentially generate heat.

Waste Container Management

Step 1: Select an Appropriate Container

Use a clearly labeled, leak-proof container with a secure lid. The container must be compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) or glass container is suitable.

Step 2: Labeling the Waste Container

Proper labeling is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard warnings: "Irritant"

  • The date the waste was first added to the container.

Step 3: Storage of the Waste Container

Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:

  • At or near the point of generation.

  • Under the control of laboratory personnel.

  • Away from sources of ignition and incompatible chemicals.

Spill Management: Preparedness and Response

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills (Solid):

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: As outlined in Section 2.

  • Contain the Spill: Carefully sweep up the solid material using a dustpan and brush, minimizing the generation of dust.

  • Collect the Waste: Place the spilled material into a labeled hazardous waste container for halogenated organic solids.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Wash Hands Thoroughly: After the cleanup is complete.

For Large Spills:

  • Evacuate Immediately: Evacuate the laboratory and alert your institution's Environmental Health and Safety (EHS) department or emergency response team.

  • Prevent Entry: Secure the area and post a warning sign.

  • Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet (SDS) for the compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal Start Waste Generated: This compound AssessHazards Assess Hazards: - Irritant (Skin, Eye, Respiratory) - Halogenated Organic - Acidic (Hydrochloride Salt) Start->AssessHazards SelectPPE Select Appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) AssessHazards->SelectPPE Segregate Segregate as: Halogenated Organic Solid Waste SelectPPE->Segregate LabelContainer Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - 'Irritant' - Accumulation Start Date Segregate->LabelContainer StoreInSAA Store in Designated Satellite Accumulation Area (SAA) LabelContainer->StoreInSAA ArrangePickup Arrange for Pickup by EHS or Licensed Waste Contractor StoreInSAA->ArrangePickup FinalDisposal Final Disposal at an Approved Waste Disposal Plant ArrangePickup->FinalDisposal

References

Navigating the Safe Handling of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of (S)-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride, a key phenylalanine derivative. As your trusted partner in laboratory safety, we go beyond the product to deliver procedural guidance that ensures safe and effective utilization in your critical research endeavors.

This compound and its analogs are recognized as potential irritants. While comprehensive toxicological data for this specific compound is not fully available, closely related structures are known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious and well-defined handling protocol is essential.

Immediate Safety and Hazard Assessment

Understanding the potential hazards is the first line of defense. The primary risks associated with powdered amino acid hydrochlorides like this compound include:

  • Inhalation: Airborne powder can cause respiratory tract irritation[1][2][3].

  • Dermal Contact: May cause skin irritation upon direct contact[1][2][3].

  • Eye Contact: Can lead to serious eye irritation[1][2][3].

  • Ingestion: Harmful if swallowed[2].

Before beginning any work, ensure that a Safety Data Sheet (SDS) for a similar compound is accessible, and all personnel are trained on its contents and the specific procedures outlined in this guide[4][5].

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are non-negotiable. The following table summarizes the required PPE for handling this compound.

Task Required Personal Protective Equipment
Weighing and Aliquoting (Powder) - Full-face respirator with P100 filter or a combination of safety goggles, face shield, and N95 respirator- Nitrile or neoprene gloves (double-gloving recommended)- Chemical-resistant lab coat- Closed-toe shoes
Solution Preparation and Handling - Safety goggles or a face shield- Nitrile or neoprene gloves- Chemical-resistant lab coat- Closed-toe shoes
Spill Cleanup - Full-face respirator with P100 filter- Heavy-duty nitrile or neoprene gloves- Chemical-resistant apron or suit- Chemical-resistant boot covers

Always inspect PPE for integrity before use and ensure a proper fit[6][7]. Contaminated PPE should be removed carefully to avoid secondary exposure and disposed of as hazardous waste.

Operational Workflow: From Receipt to Disposal

A structured workflow minimizes risk and ensures procedural consistency. The following diagram outlines the critical steps for handling this compound.

cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_use Experimental Use cluster_disposal Waste Management and Disposal Receipt Receive and Inspect Package Storage Store in a Cool, Dry, Well-Ventilated Area Receipt->Storage Verify Integrity Weighing Weigh Powder in a Fume Hood or Vented Enclosure Storage->Weighing Dissolution Prepare Solution in a Fume Hood Weighing->Dissolution Use Non-Sparking Tools Experiment Conduct Experiment in a Controlled Area Dissolution->Experiment Decontamination Decontaminate Glassware and Surfaces Experiment->Decontamination Waste_Collection Collect Solid and Liquid Waste Separately Decontamination->Waste_Collection Disposal Dispose of as Chlorinated Organic Waste Waste_Collection->Disposal

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Procedures

1. Weighing the Powder:

  • Work Area Preparation: Always handle the solid compound within a certified chemical fume hood or a powder containment enclosure to minimize inhalation exposure[8][9]. Cover the work surface with absorbent bench paper[8].

  • Tool Selection: Use anti-static weigh boats and non-sparking spatulas.

  • Technique: Dispense the powder slowly and carefully to avoid creating dust. Keep the container closed as much as possible[8].

2. Solution Preparation:

  • Solvent Addition: When preparing solutions, slowly add the powder to the solvent to prevent splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Container Labeling: Clearly label all solutions with the chemical name, concentration, date, and your initials[4].

3. Spill Response:

  • Evacuation: In the event of a significant spill, evacuate the immediate area and alert your supervisor and safety officer.

  • Containment: For small spills, contain the powder with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the contained material into a designated hazardous waste container. For liquid spills, use a spill kit appropriate for chlorinated organic compounds.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.

Disposal Plan: Ensuring Environmental Compliance

Proper disposal is a critical final step. This compound is a chlorinated organic compound and must be disposed of as hazardous waste.

  • Waste Segregation:

    • Solid Waste: Collect unused powder, contaminated weigh boats, and disposable PPE in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Aqueous and organic solutions containing the compound should be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not pour solutions down the drain[10].

  • Disposal Pathway: The collected waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations for chlorinated organic waste[11][12].

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the integrity of your research. Your commitment to safety is a commitment to scientific excellence.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.